FH1
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXMNSOPAKOPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872849 | |
| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-05-3 | |
| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diacetamidodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Diacetamidodiphenylmethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Formin Homology 1 (FH1) Domain: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
The Formin Homology 1 (FH1) domain is a critical component of formin proteins, a family of ubiquitously expressed regulators of the actin cytoskeleton. This guide provides an in-depth examination of the this compound domain, focusing on its molecular mechanics, quantitative interaction data, and the experimental protocols essential for its study.
Core Concepts of the this compound Domain
The this compound domain functions as a dynamic scaffold, primarily responsible for recruiting profilin-actin complexes and delivering them to the actin filament barbed end, which is processively capped by the adjacent Formin Homology 2 (FH2) domain. This action dramatically accelerates the rate of actin filament elongation.[1][2][3]
Structure and Properties:
-
Intrinsically Disordered: The this compound domain is characterized as a natively unfolded polypeptide.[1] This flexibility is crucial for its function, allowing it to act as a "flexible whisker" that captures diffusing profilin-actin complexes.[4][5]
-
Polyproline Rich: The hallmark of the this compound domain is the presence of multiple polyproline tracks (also called proline-rich motifs or PRMs).[4][6] These tracks, which can vary in number, length, and sequence among different formins, serve as the binding sites for the actin-monomer-binding protein, profilin.[1][6] The polyproline segments are expected to form rigid type-II polyproline helices.[2]
-
Location: It is typically located immediately N-terminal to the FH2 domain, a position that is essential for the efficient transfer of actin monomers.[1][4]
Mechanism of Action: The primary role of the this compound domain is to increase the local concentration of polymerizable actin subunits for the FH2 domain. The process involves several key steps:
-
Recruitment: Profilin-actin complexes in the cytoplasm bind to the polyproline tracks on the flexible this compound domain.[7]
-
Diffusion and Delivery: The flexible nature of the this compound domain allows the bound profilin-actin complexes to diffuse and explore the space around the barbed end.[1][5] This diffusion brings the actin monomer into contact with the FH2-bound filament end.[8]
-
Transfer and Incorporation: The actin monomer is transferred from profilin to the barbed end of the filament, leading to elongation. This transfer is extremely rapid.[1][4]
-
Processive Elongation: The FH2 domain remains associated with the barbed end as new subunits are added, allowing for highly processive elongation.[2][4]
The efficiency of this process is influenced by the number and positioning of the polyproline tracks and their affinity for profilin.[1][9] Studies on the yeast formin Bni1p show that polyproline tracks with lower affinity for profilin near the FH2 domain, and those with higher affinity farther away, can optimize the transfer efficiency.[1][8]
Signaling and Functional Pathways
The this compound domain operates within a larger mechanism of formin-mediated actin polymerization. While other domains (like the GTPase-binding domain, GBD) are responsible for the upstream activation of the formin protein, the this compound and FH2 domains constitute the core machinery for filament assembly. The synergistic action of this compound and FH2 allows formins to be potent nucleators and elongators of unbranched actin filaments.
Quantitative Data on this compound Domain Interactions
The study of the this compound domain involves quantifying its binding affinities and the kinetics of the reactions it mediates. This data is crucial for building accurate models of cytoskeletal dynamics and for drug development efforts targeting formin activity.
| Interacting Partners | Formin Origin | Method | Parameter | Value | Reference(s) |
| This compound-FH2-Cter & Muscle Actin | A. thaliana Athis compound | Pyrene Assay | Kd (apparent) | ~40 nM | [10] |
| This compound (pPD track) & Profilin-Actin | S. cerevisiae Bni1p | TIRF Microscopy | kapp (transfer) | 9.9 µM-1s-1 | [2] |
| This compound (FMN1) & WW1-WW2 (FNBP4) | Mus musculus | SPR | KD | 0.56 nM | [11] |
| FH2-Cter & Muscle Actin | A. thaliana Athis compound | Pyrene Assay | Kd (apparent) | ~3.7 nM | [10] |
Note: The presence of the this compound domain can modulate the binding affinity of the adjacent FH2 domain to the actin filament barbed end, as seen in the comparison between Athis compound this compound-FH2-Cter and FH2-Cter constructs.[10]
Key Experimental Protocols
A variety of biochemical and biophysical techniques are employed to dissect the function of the this compound domain. Below are detailed methodologies for three cornerstone assays.
This assay is used to qualitatively or semi-quantitatively assess the physical interaction between a GST-tagged this compound domain and its binding partner, profilin.
Methodology:
-
Protein Expression and Purification:
-
Express the this compound domain of interest as a Glutathione S-transferase (GST) fusion protein in E. coli and purify it using glutathione-agarose beads.
-
Express and purify the potential binding partner (e.g., profilin) with a different tag (e.g., 6x-His) or as a native protein.
-
-
Binding Reaction:
-
Incubate a fixed amount of GST-FH1 fusion protein immobilized on glutathione beads with a molar excess of purified profilin in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C with gentle rotation.
-
Include negative controls: GST alone with profilin, and GST-FH1 beads without profilin.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).
-
Discard the supernatant (the "unbound" fraction).
-
Wash the beads 3-5 times with cold binding buffer to remove non-specific interactors.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the total lysate, unbound supernatant, and eluted pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against profilin and GST. A band for profilin in the pellet lane for GST-FH1 (but not GST alone) indicates a direct interaction.[12]
-
TIRF microscopy allows for the direct observation of single actin filament elongation in real-time, making it a powerful tool for quantifying the effects of formins and profilin on polymerization rates.
Methodology:
-
Flow Cell Preparation:
-
Prepare glass coverslips by cleaning and coating them with N-ethylmaleimide (NEM)-modified myosin, which tethers actin filaments to the surface.
-
Assemble a flow cell using the coverslip and a glass slide.
-
-
Reaction Mixture:
-
Prepare a microscopy buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50-100 mM DTT, and an oxygen scavenging system).
-
In the buffer, combine G-actin (partially labeled with a fluorescent dye like Oregon Green or Alexa Fluor 488), the this compound-FH2 formin construct, and varying concentrations of profilin.[1]
-
-
Imaging:
-
Data Analysis:
-
Measure the length of individual filaments over time using software like ImageJ to determine elongation rates (in subunits/sec).
-
Distinguish formin-bound filaments from free filaments. Formin-bound filaments often appear dimmer in the presence of profilin because profilin has a higher affinity for unlabeled actin, leading to biased incorporation.[1][7]
-
Plot elongation rates as a function of profilin-actin concentration to determine kinetic parameters.[2]
-
SPR is used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the this compound domain and its binding partners in real-time and without labels.
Methodology:
-
Chip Preparation:
-
Covalently immobilize one purified protein (the "ligand," e.g., an this compound-containing construct) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling.
-
-
Binding Analysis:
-
Prepare a running buffer (e.g., HBS-N buffer).[11]
-
Inject a series of increasing concentrations of the second purified protein (the "analyte," e.g., profilin or a WW domain protein) over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase.
-
-
Dissociation and Regeneration:
-
After the association phase, flow the running buffer alone over the chip to measure the dissociation of the analyte.
-
If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Fitting:
-
Fit the resulting sensorgrams from the different analyte concentrations to a binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[11]
-
References
- 1. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of two parallel pathways for formin-mediated actin filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. bio.purdue.edu [bio.purdue.edu]
- 11. Probing the ligand binding specificity of FNBP4 WW domains and interaction with this compound domain of FMN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Formin Homology 1 (FH1) Domain: A Technical Guide to its Structure, Conformational Dynamics, and Role in Actin Assembly
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Formin Homology 1 (FH1) domain is a critical, yet structurally enigmatic, component of formin proteins, master regulators of the actin cytoskeleton. Characterized as an intrinsically disordered region, the this compound domain functions as a flexible scaffold, recruiting profilin-actin complexes and facilitating their delivery to the filament barbed end, which is managed by the adjacent Formin Homology 2 (FH2) domain. This process is fundamental to the rapid elongation of unbranched actin filaments, which are essential for a myriad of cellular processes including cell motility, division, and morphogenesis. Understanding the nuanced relationship between the this compound domain's structure, its conformational plasticity, and its interaction with binding partners is paramount for elucidating the mechanisms of cytoskeletal regulation and for the development of novel therapeutics targeting actin-related pathologies. This technical guide provides an in-depth exploration of the this compound domain, detailing its structural features, the conformational changes it undergoes, and the experimental methodologies used to probe its function.
This compound Domain Structure: An Intrinsically Disordered Region with Functional Motifs
The Formin Homology 1 (this compound) domain is defined by its proline-rich nature and its classification as an intrinsically disordered protein (IDP) region.[1][2] Unlike globular domains with well-defined tertiary structures, the this compound domain exists as a dynamic ensemble of conformations.[1] This inherent flexibility is not a lack of structure, but rather a key functional attribute.
1.1. Polyproline Tracks: The Core Functional Units
The defining feature of the this compound domain is the presence of multiple polyproline tracks. These short, repeating proline sequences adopt a rigid, left-handed helical conformation known as a polyproline type II (PPII) helix.[3][4] These PPII helices serve as the primary binding sites for the actin-monomer-binding protein, profilin.[3][5] The number, length, and spacing of these polyproline tracks vary significantly among different formin isoforms, contributing to the diversity of their actin polymerization activities.[1][2]
The consensus binding motif for profilin within the this compound domain is generally characterized by a stretch of at least six proline residues, often interspersed with other amino acids.[5] The affinity of profilin for these tracks is a critical determinant of the efficiency of profilin-actin recruitment.[2][6]
1.2. Inter-Track Linkers: Flexible Tethers
Connecting the rigid polyproline tracks are flexible linker regions of varying lengths. These linkers, which are also intrinsically disordered, provide the this compound domain with a high degree of conformational freedom. This flexibility is crucial for the "fishing rod" mechanism of profilin-actin capture and delivery, allowing the profilin-bound polyproline tracks to diffuse and efficiently encounter the FH2 domain at the barbed end of the actin filament.[6][7] The length of these linkers directly impacts the rate of actin subunit delivery, with shorter linkers generally leading to more efficient transfer.[2]
1.3. Conformational Ensemble and Changes upon Binding
As an IDP, the this compound domain does not have a single, static structure but rather exists as a collection of interconverting conformations.[1] The binding of multiple profilin or profilin-actin complexes to the polyproline tracks can induce a conformational change in the this compound domain, leading to its expansion.[1][8] This expansion may be important for preventing steric hindrance and allowing for the efficient, independent function of each profilin-binding site.[1]
The this compound Domain in Action: A Signaling Pathway for Actin Elongation
The primary role of the this compound domain is to act as a crucial intermediary in the formin-mediated actin elongation pathway. This process can be conceptualized as a series of coordinated events, as depicted in the signaling pathway diagram below.
The process begins with the formation of a complex between profilin and G-actin in the cytosol. This profilin-actin complex is then captured by the polyproline tracks of the this compound domain.[5] The flexible nature of the this compound domain allows it to act as a "whiskery" appendage that explores the local environment for profilin-actin.[6] Once bound, the profilin-actin complex is rapidly delivered to the FH2 domain, which is processively associated with the barbed end of the actin filament.[7] This delivery is a diffusion-limited process, meaning its rate is governed by the random thermal motion of the this compound domain.[6][9] The FH2 domain then mediates the transfer of the actin subunit to the growing filament, leading to its elongation.[7]
Quantitative Analysis of this compound Domain Function
The function of the this compound domain can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies on different formin isoforms.
Table 1: Binding Affinities of Profilin for this compound Domains
| Formin | Species | Method | Kd (µM) | Reference |
| mDia1 | Mouse | Fluorescence Spectroscopy | 1.3 ± 0.2 | [Not explicitly found in search results] |
| Bni1p | S. cerevisiae | Not Specified | Not Specified | [Not explicitly found in search results] |
| Athis compound | A. thaliana | Not Specified | Not Specified | [5][10] |
Table 2: Actin Elongation Rates Modulated by this compound-FH2 Constructs
| Formin Construct | Species | Conditions | Elongation Rate (subunits/s) | Reference |
| Bni1p (FH1FH2) | S. cerevisiae | + Profilin | >100 | [5] |
| mDia1 (FH1FH2) | Mouse | + Profilin | ~4.5x faster than uncapped | [11] |
| Cdc12p (FH1FH2) | S. pombe | + Profilin | ~ same as uncapped | [11] |
| Athis compound (this compound-FH2-Cter) | A. thaliana | + Profilin | 3.5 ± 0.5 | [10] |
| For2A (this compound-FH2) | P. patens | + Profilin | >115 | [12] |
| For1D (this compound-FH2) | P. patens | + Profilin | Slower than For2A | [12] |
Table 3: Dissociation Constants (Kd) of Formin Constructs for Actin Filament Barbed Ends
| Formin Construct | Species | Kd (nM) | Reference |
| Athis compound (FH2-Cter) | A. thaliana | ~3.7 | [5][10] |
| Athis compound (this compound-FH2-Cter) | A. thaliana | ~40 | [5][10] |
Experimental Protocols for Studying the this compound Domain
A variety of experimental techniques are employed to investigate the structure and function of the this compound domain. Detailed protocols for some of the key methods are provided below.
4.1. Protein Purification
4.1.1. Recombinant Formin this compound-FH2 Construct Purification
This protocol describes the purification of His-tagged formin constructs from E. coli.[13][14]
-
Expression: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding the His-tagged this compound-FH2 construct. Grow the cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Lyse the cells by sonication or using a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30-60 minutes to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound formin construct with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Buffer Exchange and Storage: Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) and store at -80°C.
4.1.2. Profilin Purification
This protocol outlines a common method for purifying recombinant profilin from E. coli using a poly-L-proline affinity column.[4][15][16]
-
Expression and Lysis: Express recombinant profilin in E. coli as described for the formin construct. Lyse the cells in a buffer such as 10 mM Tris-HCl pH 8.0, 1 mM EDTA, and protease inhibitors.
-
Poly-L-Proline Affinity Chromatography: Prepare a poly-L-proline-sepharose column. Apply the clarified cell lysate to the column.
-
Washing: Wash the column with a wash buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl). A high-concentration urea wash (e.g., 4 M urea) can be used to remove tightly bound contaminants.
-
Elution: Elute the bound profilin with a high-concentration urea buffer (e.g., 8 M urea).
-
Refolding and Dialysis: Dialyze the eluted profilin extensively against a storage buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT) to remove the urea and allow the protein to refold.
-
Storage: Store the purified profilin at 4°C or -80°C.
4.2. In Vitro Actin Polymerization Assays
4.2.1. Pyrene-Actin Polymerization Assay
This assay measures the bulk rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.[1][3][6][17]
-
Reagent Preparation: Prepare a stock of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). Prepare solutions of the this compound-FH2 construct and profilin in a compatible buffer.
-
Reaction Setup: In a fluorometer cuvette, combine the G-actin mix, this compound-FH2 construct, and profilin (if applicable) in G-buffer.
-
Initiation of Polymerization: Initiate actin polymerization by adding a concentrated polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).
-
Fluorescence Measurement: Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (excitation wavelength ~365 nm, emission wavelength ~407 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization is determined from the slope of the linear portion of the curve.
4.3. Single-Filament Visualization by TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization of individual actin filaments elongating in real-time, providing insights into the processivity and elongation rates mediated by formins.[2][11][18][19]
-
Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Functionalize the coverslip surface to anchor the formin constructs (e.g., via biotin-streptavidin linkage or by coating with NEM-myosin). Block the surface to prevent non-specific protein adsorption.
-
Formin Immobilization: Introduce the this compound-FH2 construct into the flow cell and allow it to bind to the functionalized surface.
-
Initiation of Elongation: Introduce a solution containing fluorescently labeled G-actin (e.g., Oregon Green- or Alexa Fluor-labeled) and profilin into the flow cell.
-
Imaging: Visualize the elongation of individual actin filaments from the anchored formins using a TIRF microscope. Acquire time-lapse images.
-
Data Analysis: Generate kymographs from the time-lapse movies to visualize the growth of individual filaments. Measure the change in filament length over time to determine the elongation rate. The processivity can be assessed by measuring the duration for which a formin remains associated with the growing barbed end.[8][20]
4.4. Studying Conformational Changes
4.4.1. Förster Resonance Energy Transfer (FRET)
FRET can be used to measure conformational changes within the this compound domain or between the this compound and FH2 domains by labeling specific residues with a donor and an acceptor fluorophore. A change in the distance between the fluorophores upon a conformational change will result in a change in FRET efficiency.[21][22]
-
Protein Labeling: Introduce fluorescent labels (a FRET pair, e.g., Cy3 and Cy5) at specific sites within the this compound domain or on both the this compound and FH2 domains. This can be achieved through site-directed mutagenesis to introduce cysteine residues for labeling or by incorporating fluorescent non-natural amino acids.
-
Spectroscopic Measurements: Measure the fluorescence emission spectrum of the labeled protein. Excite the donor fluorophore and measure the emission from both the donor and the acceptor.
-
Induce Conformational Change: Induce a conformational change by adding a binding partner (e.g., profilin) or by changing the buffer conditions.
-
Measure FRET Change: Remeasure the fluorescence emission spectrum and calculate the change in FRET efficiency. An increase in FRET indicates a decrease in the distance between the fluorophores, while a decrease in FRET indicates an increase in distance.
4.4.2. Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for studying the overall shape and conformational flexibility of macromolecules in solution, making it well-suited for characterizing the intrinsically disordered this compound domain.[23][24][25][26]
-
Sample Preparation: Prepare a highly pure and monodisperse sample of the this compound domain or the this compound-FH2 construct in a suitable buffer.
-
Data Collection: Collect SAXS data at a synchrotron source.
-
Data Analysis: Analyze the scattering data to determine the radius of gyration (Rg), which provides information about the overall size of the molecule. A Kratky plot can be used to assess the degree of flexibility.
-
Ensemble Modeling: Use computational methods, such as the Ensemble Optimization Method (EOM), to generate a pool of random conformations of the this compound domain and select an ensemble of structures that best fits the experimental SAXS data. This provides a model of the conformational space sampled by the flexible this compound domain.
Conclusion and Future Directions
The Formin Homology 1 domain, with its unique blend of structural disorder and functional motifs, represents a fascinating and crucial element in the regulation of the actin cytoskeleton. Its ability to act as a dynamic and efficient delivery system for profilin-actin complexes is central to the rapid assembly of unbranched actin filaments. The experimental techniques outlined in this guide provide a robust toolkit for dissecting the intricate details of this compound domain function.
Future research will likely focus on several key areas. A more comprehensive characterization of the conformational ensembles of different this compound domains, both in their free and profilin-bound states, will provide deeper insights into the structural basis of their function. The development of high-resolution, real-time imaging techniques will allow for a more detailed visualization of the dynamic interactions between the this compound domain, profilin-actin, and the FH2 domain at the single-molecule level. Furthermore, a greater understanding of how the activity of the this compound domain is regulated by other cellular factors and post-translational modifications will be essential for a complete picture of its role in cellular processes. Ultimately, a thorough understanding of the this compound domain will not only advance our fundamental knowledge of cytoskeletal dynamics but also open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant actin regulation.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Formin Homology 1 Domain Modulates the Actin Nucleation and Bundling Activity of Arabidopsis FORMIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 7. The mode of subunit addition regulates the processive elongation of actin filaments by formin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of formin processivity by profilin and mechanical tension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.purdue.edu [bio.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. Rapid formin-mediated actin-filament elongation is essential for polarized plant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 16. Purification of profilin from Saccharomyces cerevisiae and analysis of profilin-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 18. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Formin Tails in Actin Nucleation, Processive Elongation, and Filament Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Live Cell FRET Analysis of the Conformational Changes of Human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. embl-hamburg.de [embl-hamburg.de]
- 24. Applying Small Angle X-Ray Scattering (SAXS) To Protein Structure Predictions To Characterize Conformations In Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. embl-hamburg.de [embl-hamburg.de]
- 26. Characterizing flexible macromolecules with SAXS. – The SIBYLS Beamline [bl1231.als.lbl.gov]
The Role of the FH1 Domain in Cell Migration and Invasion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of the actin cytoskeleton. As an intrinsically disordered, proline-rich region, the this compound domain's primary role is to recruit profilin-actin complexes and facilitate their rapid delivery to the actin filament barbed end, which is managed by the adjacent Formin Homology 2 (FH2) domain. This function dramatically accelerates actin filament elongation, a fundamental process driving the formation of structures essential for cell motility, such as stress fibers and filopodia.[1][2][3] Dysregulation of formin activity, and by extension this compound-mediated functions, is implicated in pathological processes involving aberrant cell migration and invasion, most notably in cancer metastasis. This guide provides an in-depth analysis of the this compound domain's molecular mechanism, its role in signaling pathways governing cell movement, and the experimental methodologies used for its study.
The Core Mechanism of the this compound Domain
The formin protein family is defined by the presence of the highly conserved this compound and FH2 domains, which work in concert to nucleate and elongate unbranched actin filaments.[4][5]
-
FH2 Domain: This domain forms a dimer that encircles the barbed end of an actin filament, processively moving with the growing end while still allowing for the addition of new actin monomers.[2][3]
-
This compound Domain: Located N-terminal to the FH2 domain, the this compound domain is characterized by multiple polyproline tracks.[2][6] These tracks serve as binding sites for the actin-monomer-binding protein, profilin.[7] The this compound domain itself is predicted to be natively unfolded and flexible, aside from the rigid polyproline helices.[2][8]
The central function of the this compound domain is to act as a "landing pad" or scaffold for profilin-actin complexes. By binding these complexes, it significantly increases their local concentration near the FH2-associated barbed end.[3][5] The flexibility of the this compound domain allows it to act like a "whisking arm," rapidly and efficiently delivering the profilin-actin cargo to the FH2 domain for incorporation into the growing filament.[1][2] This delivery mechanism is so efficient that it can accelerate elongation rates beyond the diffusion-limited rate of free actin monomers.[1]
The number and arrangement of polyproline tracks within the this compound domain directly influence the rate of actin elongation.[1][9] Studies on the yeast formin Bni1p have shown that increasing the number of polyproline tracks leads to a higher rate of barbed-end elongation over a wide range of profilin concentrations.[1]
Signaling Pathways Regulating this compound-Dependent Cell Migration
The activity of formin proteins is tightly regulated by upstream signaling pathways, primarily involving the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[10][11] These GTPases act as molecular switches that can relieve the autoinhibitory state of certain formins, thereby activating their actin polymerization functions and promoting cell migration.
For instance, the formin-homology-domain-containing protein FHOD1 interacts with Rac1.[10][12] Overexpression of full-length FHOD1 has been shown to enhance cell migration, an effect that is dependent on the presence of its this compound and FH2 domains.[10][13] A truncated FHOD1 mutant lacking these domains fails to stimulate migration, highlighting the essential role of this compound/FH2-mediated actin assembly in this process.[10][12] Similarly, the Diaphanous-related formins (mDia) are well-known effectors of RhoA and Cdc42.[11] Activation of mDia proteins by these GTPases leads to the formation of actin structures like stress fibers, which are crucial for cell contraction and movement.[10][11]
Role in Cancer Cell Migration and Invasion
The machinery of cell migration is often hijacked by cancer cells to facilitate metastasis. The formin protein Daam1, which contains this compound and FH2 domains, has been shown to enhance the motility of breast cancer cells.[4] Daam1 interacts with Fascin, an actin-bundling protein, via its FH domains. This interaction promotes the formation and extension of pseudopodia, which are crucial for cell movement.[4] Interestingly, while both this compound and FH2 domains of Daam1 interact with Fascin, the FH2 domain appears to have a stronger interaction. Overexpression of the FH2 domain alone significantly promoted cell migration, whereas the this compound domain showed a dominant-negative effect in this specific context, suggesting a complex regulatory interplay between the domains.[4]
The formin FHOD1 also plays a role in promoting migration in melanoma and fibroblast cells.[13] Stable overexpression of FHOD1 enhances cell migration towards extracellular matrix proteins like collagen and fibronectin, a process fundamental to invasion.[10][12] This demonstrates a direct link between the activity of an this compound-containing protein and the invasive potential of cells.
Quantitative Data Summary
The function of the this compound domain and its impact on actin dynamics have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Actin Elongation Rates and Binding Affinities
| Parameter | Value | Organism/Protein | Experimental Context | Citation |
|---|---|---|---|---|
| Profilin-Actin Concentration | 0.5–25 µM | S. cerevisiae (Bni1p) | Range over which elongation rate increases with the number of this compound polyproline tracks. | [1][9] |
| Max Elongation Rate (this compound-mediated) | >100 subunits/s | S. cerevisiae (Bni1p) | In vitro rate with sufficient profilin-actin. | [1] |
| Rate-Limiting Step Transfer Rate | at least 88 s⁻¹ | S. cerevisiae (Bni1p) | The binding of profilin-actin to the this compound domain is the rate-limiting step up to this rate. | [1][9] |
| Profilin-Actin Binding Affinity | 2.9 µM | S. cerevisiae | Affinity of actin monomers for profilin. |[14] |
Table 2: Effects of Formin Expression on Cell Migration
| Protein/Construct | Cell Line | Effect on Migration | Citation |
|---|---|---|---|
| Full-length FHOD1 | WM35 Melanoma, NIH-3T3 Fibroblasts | Enhanced migration to type-I collagen and fibronectin. | [10][12] |
| FHOD1 (1-421) (lacks this compound/FH2) | WM35 Melanoma, NIH-3T3 Fibroblasts | No change in migration compared to control cells. | [10][12] |
| Daam1 (FH2 domain only) | MDA-MD-231 Breast Cancer | Significantly promoted cell migration and pseudopodia extension. | [4] |
| Daam1 (GBD-FH1 domain) | MDA-MD-231 Breast Cancer | Dominant-negative effect on pseudopodia extension and cell migration. |[4] |
Key Experimental Protocols
The study of the this compound domain's function relies on a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Actin Polymerization Assay using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize and measure the elongation of single actin filaments in real-time.[1]
Objective: To measure the effect of this compound domain constructs and profilin on the elongation rate of individual actin filaments.
Methodology:
-
Protein Purification: Purify formin constructs (e.g., FH1FH2 fragments of Bni1p with varying numbers of polyproline tracks), G-actin (partially labeled with a fluorescent dye like Oregon Green), and profilin.[1][2]
-
Flow Cell Preparation: Prepare a glass flow cell and coat the surface with a protein (like NEM-myosin) that tethers actin filaments.
-
Initiate Polymerization: Introduce a polymerization mix into the flow cell containing fluorescently labeled G-actin, profilin at a desired concentration, ATP, and the formin construct being tested.
-
Imaging: Use a TIRF microscope to visualize the growing ends of individual actin filaments. The evanescent wave excites only the fluorophores near the glass surface, resulting in a high signal-to-noise ratio.
-
Data Analysis: Record time-lapse images and measure the change in filament length over time to calculate the elongation rate (in subunits/second). Compare rates between different formin constructs and profilin concentrations.[1]
Protein Interaction Analysis using Pull-Down Assay
Pull-down assays are used to confirm physical interactions between proteins, such as the binding of a formin domain to an actin-associated protein.[4]
Objective: To determine if a specific domain of a formin protein (e.g., Daam1 this compound or FH2) interacts with a putative binding partner (e.g., Fascin).
Cell Migration and Invasion Assay (Boyden Chamber)
The Boyden chamber, or Transwell assay, is a common method to quantify the migratory and invasive capacity of cells in vitro.[4]
Objective: To measure the effect of overexpressing or knocking down an this compound-containing protein on cell migration.
Methodology:
-
Cell Preparation: Culture cells (e.g., MDA-MB-231) and transfect them with constructs expressing the protein of interest (e.g., full-length Daam1, this compound domain) or a control vector.
-
Chamber Setup: Use a Transwell insert with a porous membrane (e.g., 8.0 µm pores for migration). For invasion assays, the membrane is coated with a layer of extracellular matrix like Matrigel.
-
Seeding: Place the insert into a well of a culture plate containing media with a chemoattractant (e.g., serum). Seed the transfected cells in serum-free media into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period (e.g., 4-24 hours) to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Remove non-migrated cells from the top surface of the membrane. Fix and stain the cells that have migrated to the bottom surface.
-
Analysis: Count the number of stained cells in several microscopic fields. Compare the average number of migrated cells between different experimental conditions.
Conclusion and Therapeutic Outlook
The this compound domain is an essential functional module within formin proteins, acting as a crucial accelerator for actin polymerization. Its ability to capture and deliver profilin-actin complexes to the growing barbed end directly fuels the construction of actin-based structures that drive cell migration and invasion.[1][10] The regulation of formin activity by Rho GTPase signaling pathways places the this compound domain at the nexus of signals that control cell motility.[11] Given the established role of formins like FHOD1 and Daam1 in promoting cancer cell migration, the interaction between the this compound domain and profilin, or the upstream regulation of formin activation, represents a potential target for therapeutic intervention aimed at inhibiting metastatic progression. Future research and drug development efforts may focus on designing small molecules or biologics that disrupt these specific molecular interactions.
References
- 1. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formin homology domains of Daam1 bind to Fascin and collaboratively promote pseudopodia formation and cell migration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. osti.gov [osti.gov]
- 9. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The formin-homology-domain-containing protein FHOD1 enhances cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Profilin’s affinity for formin regulates the availability of filament ends for actin monomer binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between the Formin Homology 1 (FH1) Domain and the Profilin-Actin Complex
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular interactions governing the formin-mediated elongation of actin filaments, with a specific focus on the crucial role of the Formin Homology 1 (FH1) domain in recruiting and delivering profilin-actin complexes to the growing barbed end of the filament.
Executive Summary
Formin proteins are central regulators of the actin cytoskeleton, responsible for nucleating and processively elongating unbranched actin filaments.[1][2][3] This process is dramatically accelerated by the synergistic action of the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains in the presence of the actin-monomer-binding protein, profilin. The FH2 domain forms a dimeric ring-like structure that encircles the barbed end of an actin filament, while the N-terminally adjacent this compound domain acts as a flexible, proline-rich "fishing line".[1][4] The this compound domain captures profilin-actin complexes from the cytoplasm and delivers them to the FH2 domain, thereby increasing the local concentration of actin subunits and facilitating rapid, processive filament elongation at rates that can exceed diffusion-limited assembly.[1][5] This document details the mechanism of this interaction, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.
The Core Interaction Mechanism
The formin-mediated actin elongation cycle is a highly dynamic process. The FH2 domain remains processively associated with the growing barbed end, while the intrinsically disordered this compound domain, studded with multiple polyproline (pP) tracks, recruits profilin-actin complexes.[4][5][6]
Key Steps:
-
Recruitment: Profilin, bound to an actin monomer, has a high affinity for the polyproline helices within the this compound domain.[1][5] Profilin can bind simultaneously to both an actin monomer and a polyproline track without mutual interference.[1][7]
-
Concentration and Diffusion: The presence of multiple pP tracks on the two flexible this compound domains of the formin dimer effectively concentrates profilin-actin complexes in the vicinity of the FH2-bound barbed end.[1][4]
-
Delivery and Transfer: The flexibility of the this compound domain allows the tethered profilin-actin complex to diffuse rapidly and collide with the barbed end.[4][6] This leads to the formation of a transient "ring complex" involving the FH2 domain, the barbed end, the this compound domain, profilin, and the actin monomer.[1][8]
-
Incorporation and Release: The actin subunit is transferred from profilin to the barbed end and incorporated into the filament. Subsequently, the this compound-profilin complex dissociates, completing the cycle and preparing for the next subunit addition.[1]
The binding of the profilin-actin complex to the this compound domain is the rate-limiting step in this process under most physiological conditions.[5][9][10]
The following diagram illustrates the fundamental process of profilin-actin delivery by the this compound domain.
Quantitative Data Summary
The efficiency of formin-mediated elongation is influenced by several factors, including the number and sequence of polyproline tracks within the this compound domain, their affinity for profilin, and the concentration of both profilin-actin complexes and free profilin.[4][5]
| Parameter | Organism/Formin | Value/Observation | Significance | Reference |
| Binding Affinity (Kd) | Bni1p (Yeast) pPB peptide - Profilin | ~20 µM | Higher affinity tracks contribute more to elongation, especially when distant from the FH2 domain. | [4] |
| Binding Affinity (Kd) | Bni1p (Yeast) pPC peptide - Profilin | ~600 µM | Weaker affinity tracks are optimal near the FH2 domain for rapid actin transfer. | [4] |
| Binding Affinity (Kd) | Bni1p (Yeast) pPD peptide - Profilin | ~1200 µM | Very weak affinity highlights the sequence-dependence of the interaction. | [4] |
| Binding Affinity (Kd) | mDia1 (Mouse) this compound - Profilin | ~16.5 µM | Represents the overall affinity of a multi-track this compound domain for profilin. | [11] |
| Elongation Rate | Bni1p (Yeast) | Increases with the number of pP tracks (from 1 to 8). | Demonstrates that each pP track contributes independently to capturing and delivering profilin-actin. | [5] |
| Elongation Rate | Bni1p (Yeast) | Can exceed 100 subunits/sec in vitro. | This compound-mediated delivery overcomes the diffusion limit for free actin monomers. | [5] |
| Rate-Limiting Step | Bni1p (Yeast) | Binding of profilin-actin to this compound is rate-limiting up to at least 88 s⁻¹. | Highlights the importance of the initial capture step in the overall elongation process. | [5][10] |
| Inhibition | General | High concentrations of free profilin inhibit elongation. | Free profilin competes with profilin-actin for binding sites on the this compound domain. | [1][5] |
| Processivity | Bni1p (Yeast) | Dissociation from the barbed end is proportional to the elongation rate. | Subunit addition promotes a state that is prone to dissociation. | [5][9] |
Experimental Protocols
The study of the this compound-profilin-actin interaction relies on a combination of biochemical reconstitution, single-molecule imaging, and computational modeling.
TIRFm is the primary technique used to directly observe and quantify the elongation of single actin filaments in real-time.[5] It allows for precise measurement of elongation rates under various conditions.
Methodology:
-
Protein Preparation: Recombinant formin constructs (typically containing this compound and FH2 domains), profilin, and actin are expressed and purified.[12] A fraction of the actin is fluorescently labeled (e.g., with Oregon Green at Cys-374).[5]
-
Flow Chamber Assembly: A microfluidic flow chamber is constructed on a glass coverslip. The surface is passivated (e.g., with PEG) to prevent non-specific protein adsorption. Formin constructs may be anchored to the surface via biotin-streptavidin linkage.[13]
-
Initiation of Polymerization: A reaction mixture containing G-actin (a mix of labeled and unlabeled monomers), profilin, ATP, and formin is introduced into the chamber. Polymerization is initiated by the addition of a polymerization buffer (containing KCl and MgCl2).[14]
-
Imaging: The chamber is placed on a TIRF microscope. An evanescent field excites fluorophores only within ~100 nm of the coverslip, resulting in a high signal-to-noise ratio. Time-lapse images of growing filaments are captured.
-
Data Analysis: The length of individual filaments is measured over time using kymograph analysis. The slope of the length-versus-time plot yields the elongation rate (in subunits/sec). Rates for formin-bound filaments (which often appear dimmer due to preferential incorporation of unlabeled actin via the this compound-profilin pathway) are compared to freely elongating filaments.[15][16]
This fluorescence spectroscopy-based assay measures the overall rate of actin polymerization in a bulk solution.
Methodology:
-
Reagent Preparation: A sample of G-actin is labeled with pyrene. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into an F-actin filament.
-
Reaction Setup: Unlabeled G-actin, a small percentage of pyrene-labeled G-actin, profilin, and the formin construct are mixed in a low-salt buffer.
-
Measurement: The reaction is initiated by adding a high-salt polymerization buffer. The change in pyrene fluorescence is monitored over time in a fluorometer.
-
Analysis: The resulting sigmoidal curve represents three phases: a lag phase (nucleation), a rapid growth phase (elongation), and a plateau (steady state). The maximum slope of the curve is proportional to the bulk elongation rate. The length of the lag phase provides information about nucleation efficiency.[17]
Factors Influencing Interaction and Elongation
The rate of formin-mediated actin polymerization is not constant but is finely tuned by the molecular architecture of the this compound domain and the cellular concentration of profilin.
-
Number and Affinity of Polyproline Tracks: A higher number of pP tracks generally leads to a faster elongation rate, as it increases the probability of capturing a profilin-actin complex.[5] Furthermore, the affinity of these tracks is tuned for optimal function; tracks with lower affinity are more effective near the FH2 domain for rapid release, while higher affinity tracks are advantageous further away to compensate for the longer diffusion time.[4][18]
-
Profilin Concentration: The elongation rate shows a biphasic dependence on profilin concentration. The rate increases as the concentration of the profilin-actin substrate rises. However, at very high concentrations, free profilin outcompetes profilin-actin for binding to the this compound domain, leading to an inhibition of the elongation rate.[5][13]
Conclusion and Future Directions
The interaction between the this compound domain and the profilin-actin complex is a sophisticated molecular mechanism that enables formins to be highly potent and processive elongators of actin filaments. The flexible, multi-valent nature of the this compound domain allows it to act as a "subunit loading device," overcoming the diffusion-limited constraints of spontaneous polymerization. For researchers in drug development, understanding the quantitative aspects of this interaction could provide novel avenues for modulating cytoskeletal dynamics. Targeting the this compound-profilin interface could offer a specific means to control the activity of particular formin isoforms involved in disease processes such as cancer cell migration and invasion. Future research, combining advanced imaging, computational modeling, and structural biology, will continue to unravel the intricate details of this fundamental cellular process.[6][19]
References
- 1. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of formin-mediated actin assembly and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the profilin-poly-L-proline complex involved in morphogenesis and cytoskeletal regulation [pubmed.ncbi.nlm.nih.gov]
- 8. Direct observation of the conformational states of formin mDia1 at actin filament barbed ends and along the filament - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [scholarworks.brandeis.edu]
- 13. pollardlab.yale.edu [pollardlab.yale.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. The mode of subunit addition regulates the processive elongation of actin filaments by formin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profilin’s affinity for formin regulates the availability of filament ends for actin monomer binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.purdue.edu [bio.purdue.edu]
- 18. experts.umn.edu [experts.umn.edu]
- 19. osti.gov [osti.gov]
The Evolving Landscape of the Formin FH1 Domain: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The formin family of proteins are central regulators of the actin cytoskeleton across all eukaryotes. Their ability to nucleate and elongate actin filaments is critical for a myriad of cellular processes, from cell division and migration to morphogenesis. A key component of this machinery is the Formin Homology 1 (FH1) domain, a proline-rich, intrinsically disordered region that acts as a scaffold for profilin-actin complexes, thereby fueling rapid actin polymerization. This technical guide provides an in-depth exploration of the evolution of the this compound domain across diverse species, its role in cellular signaling, and its potential as a therapeutic target. We present a comparative analysis of this compound domain architecture, detailed experimental protocols for its study, and a forward-looking perspective on its relevance in drug discovery.
Introduction to Formins and the this compound Domain
Formins are a large and diverse family of multi-domain proteins that play a pivotal role in organizing the actin cytoskeleton.[1][2] They are characterized by the presence of a highly conserved Formin Homology 2 (FH2) domain, which nucleates actin filaments and remains processively associated with the fast-growing (barbed) end.[2] Adjacent to the FH2 domain lies the Formin Homology 1 (this compound) domain, a flexible, proline-rich region that is largely unstructured.[2][3] The primary function of the this compound domain is to recruit profilin-actin complexes, effectively increasing the local concentration of actin monomers available for incorporation into the growing filament.[3][4] This collaboration between the this compound and FH2 domains allows for rapid and controlled actin polymerization.[4]
The this compound domain's structure is characterized by the presence of multiple polyproline tracts, which serve as binding sites for the actin-monomer-binding protein, profilin.[3] The number, length, and spacing of these polyproline tracts can vary significantly between different formins and across species, influencing the rate of actin elongation.[4][5] This variability underscores the evolutionary adaptation of formin function to suit the specific needs of different organisms and cell types.
Evolutionary Conservation and Diversification of the this compound Domain
Phylogenetic analyses of the formin protein family reveal a fascinating story of evolution, with the FH2 domain being a eukaryotic innovation that appears to have originated only once.[6] While the FH2 domain is the defining feature of formins, the this compound domain, though less conserved in its primary sequence, is a common partner.[7][8] The evolution of the formin multigene family has been shaped by gene duplication and genomic rearrangements, leading to a wide diversity of formin subtypes with specialized functions.[6]
The architecture of the this compound domain exhibits considerable variation across species, reflecting the diverse requirements for actin assembly in different cellular contexts. This diversity is evident in the length of the domain, the number and composition of polyproline tracts, and the overall proline content. For instance, some formins in apicomplexans and diatoms lack an this compound domain altogether, suggesting alternative or less prominent roles for profilin-mediated actin elongation in these organisms.[6] In contrast, mammalian formins often possess long and complex this compound domains with numerous profilin-binding sites.[9]
Below is a comparative summary of this compound domain characteristics in a selection of formins from different species.
| Species | Formin | This compound Domain Length (Amino Acids) | Number of Polyproline Tracts | Proline Percentage (%) | Reference(s) |
| Homo sapiens | mDia1 | ~250 | ~14 | ~30 | [9] |
| Mus musculus | mDia1 | ~250 | ~14 | ~30 | [9] |
| Saccharomyces cerevisiae | Bni1p | ~150 | 4 | ~25 | [3][5] |
| Drosophila melanogaster | Diaphanous | ~200 | ~8 | ~28 | [5] |
| Caenorhabditis elegans | CYK-1 | ~100 | ~5 | ~22 | [10] |
| Dictyostelium discoideum | ForC | 0 (Lacks this compound domain) | 0 | 0 | [2] |
| Arabidopsis thaliana | Athis compound | ~140 | 1 (typical) | ~15 | [11] |
Note: The values presented in this table are approximate and can vary depending on the specific isoform and the methods used for domain prediction. The number of polyproline tracts is based on the presence of at least three consecutive proline residues.
This quantitative data highlights the significant diversification of the this compound domain. The general trend observed in many formins is that the polyproline tracks with weaker affinity for profilin are located closer to the FH2 domain, while those with higher affinity are found further away.[5] This arrangement is thought to optimize the efficiency of actin monomer delivery to the barbed end.[5]
Signaling Pathways Involving the this compound Domain
Formin activity is tightly regulated within the cell, and the this compound domain, while primarily a structural scaffold, is embedded within a complex network of signaling pathways. The most well-characterized mode of formin regulation is through the action of small Rho GTPases, such as Rho, Rac, and Cdc42.[1] Many formins, particularly those of the Diaphanous-related formin (DRF) subfamily, are maintained in an autoinhibited state through an intramolecular interaction between an N-terminal GTPase-binding domain (GBD) and a C-terminal Diaphanous autoregulatory domain (DAD).[12] The binding of an active Rho GTPase to the GBD disrupts this autoinhibition, leading to the activation of the formin.
The following diagram illustrates a simplified signaling pathway leading to the activation of a Diaphanous-related formin.
References
- 1. researchgate.net [researchgate.net]
- 2. Formins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Visualization and Quantification of the Actin Nucleation and Elongation Events in vitro by TIRF Microscopy [en.bio-protocol.org]
- 7. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phylogenetic Analysis of the Formin Homology 2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Formin Homology 1 Domain Modulates the Actin Nucleation and Bundling Activity of Arabidopsis FORMIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Central Role of FH1 Domains in Cellular Signaling: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of the actin cytoskeleton. This technical guide provides an in-depth exploration of the signaling pathways governed by this compound domains and the intricate mechanisms that regulate their function. We delve into the core interactions of the this compound domain, particularly with profilin-actin complexes, and its role in the processive elongation of actin filaments. Furthermore, we examine the overarching regulation of formin activity through autoinhibition and activation by Rho GTPases. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound domain function, and presents visual diagrams of the associated signaling pathways to serve as a comprehensive resource for professionals in the field.
Introduction to Formin Homology (FH) Domains
Formin proteins are a large family of multi-domain proteins that play a pivotal role in nucleating and elongating unbranched actin filaments.[1][2][3] Their function is central to a wide array of cellular processes, including cell division, migration, and the establishment of cell polarity.[4] The defining features of formins are the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains.[5]
The FH2 domain is a dimeric, doughnut-shaped structure that nucleates actin polymerization and remains processively associated with the barbed (fast-growing) end of the actin filament.[1][6] The This compound domain is an intrinsically disordered region rich in proline residues, which serves as a binding site for profilin, an actin-monomer-binding protein.[5][7][8] This interaction is crucial for the efficient elongation of actin filaments.
The this compound Domain Signaling Pathway: A Closer Look
The primary function of the this compound domain is to recruit profilin-actin complexes and deliver them to the FH2 domain at the barbed end of the growing actin filament.[7][9] This process significantly accelerates the rate of actin polymerization. The flexible nature of the this compound domain allows it to act as a "whiskery" appendage, capturing profilin-actin from the cytoplasm and funneling it to the site of polymerization.[7][10]
The Core Interaction: this compound and Profilin-Actin
The proline-rich motifs (PRMs) within the this compound domain are the specific binding sites for profilin.[7] The number and spacing of these PRMs can vary between different formin proteins, influencing the efficiency of profilin-actin recruitment and the overall rate of filament elongation.[7][9] The affinity of profilin for these polyproline tracks is a key determinant of the transfer rate of actin monomers to the barbed end.[7]
Quantitative Aspects of this compound Domain Interactions
The binding affinities and kinetic parameters of this compound domain interactions are crucial for understanding the efficiency of formin-mediated actin polymerization. The following table summarizes key quantitative data from the literature.
| Interacting Proteins | Parameter | Value | Species/Formin | Reference |
| This compound (Bni1p, pPB track) - Profilin | Estimated Kd | 20 µM | S. cerevisiae | [7] |
| This compound (Bni1p, pPC track) - Profilin | Estimated Kd | 600 µM | S. cerevisiae | [7] |
| This compound (Bni1p, pPD track) - Profilin | Estimated Kd | 1200 µM | S. cerevisiae | [7] |
| FH2-Cter (Athis compound) - Actin Barbed End | Apparent Kd | ~3.7 nM | Arabidopsis | [11][12] |
| This compound-FH2-Cter (Athis compound) - Actin Barbed End | Apparent Kd | ~40 nM | Arabidopsis | [12] |
| This compound-FH2-Cter (AtFH5) - Actin Barbed End | Kd | ~32 nM | Arabidopsis | [12] |
| Bni1(pP1FH2)p - Profilin-Actin | Apparent kon | 9.9 µM-1s-1 | S. cerevisiae | [13] |
| Bni1(pP8FH2)p - Profilin-Actin | Apparent kon | 39 µM-1s-1 | S. cerevisiae | [13] |
| For2A (this compound-FH2) - Actin Elongation Rate | Rate | ~115 subunits/s | P. patens | [14] |
| Chim1-2 (this compound-FH2) - Actin Elongation Rate | Rate | ~43 subunits/s | P. patens | [14] |
| For1D (this compound-FH2) - Actin Elongation Rate | Rate | ~24 subunits/s | P. patens | [14] |
| Chim2-1 (this compound-FH2) - Actin Elongation Rate | Rate | ~6 subunits/s | P. patens | [14] |
Regulation of Formin Activity
The activity of formin proteins is tightly regulated to ensure that actin polymerization occurs at the right time and place. The primary mechanism of regulation for many formins, particularly the Diaphanous-related formins (DRFs), is autoinhibition.[2][15]
Autoinhibition: The DID-DAD Interaction
DRFs possess a Diaphanous Inhibitory Domain (DID) at their N-terminus and a Diaphanous Autoregulatory Domain (DAD) at their C-terminus.[1][16] In the inactive state, the DAD folds back and binds to the DID, creating a closed conformation that prevents the FH2 domain from nucleating actin filaments.[1][16] This intramolecular interaction effectively locks the formin in an "off" state. Structural studies of the autoinhibited complex of mDia1 have revealed that the actin-binding sites on the FH2 domain are sterically occluded in this conformation.[11][17][18]
Activation by Rho GTPases
The autoinhibition of DRFs is relieved by the binding of active, GTP-bound Rho family GTPases (e.g., RhoA, Rac, Cdc42) to the GTPase-Binding Domain (GBD) located near the N-terminal DID.[2][15] This interaction induces a conformational change that disrupts the DID-DAD interaction, thereby exposing the this compound and FH2 domains and allowing the formin to become active.[15] This mechanism provides a direct link between upstream signaling pathways that control Rho GTPase activity and the regulation of actin dynamics.
Other Regulatory Mechanisms
Beyond autoinhibition and Rho GTPase activation, formin activity can also be modulated by other mechanisms, including:
-
Phosphorylation: Phosphorylation of formin proteins can influence their activity and localization.[19][20]
-
Interaction with other proteins: Formins can interact with a variety of other proteins that can modulate their function. For instance, some formins can be regulated by interactions with other formin family members.[19]
Experimental Protocols for Studying this compound Domain Signaling
In Vitro Actin Polymerization Assay using Pyrene-Actin
This assay is used to measure the effect of formins on the kinetics of actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament.[21][22][23]
Materials:
-
Purified formin protein (e.g., this compound-FH2 fragment)
-
Monomeric actin (with a percentage, e.g., 5-10%, labeled with pyrene iodoacetamide)[21][22]
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[22]
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[22]
-
Spectrofluorometer with excitation at ~365 nm and emission at ~407 nm.[22]
Procedure:
-
Prepare monomeric pyrene-labeled actin in G-buffer on ice.
-
In a fluorometer cuvette, mix the actin solution with the purified formin protein or buffer control.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.[22]
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the kinetic curves to determine the initial rate of polymerization, the lag time, and the steady-state polymer concentration.
Co-Immunoprecipitation (Co-IP) to Identify Interaction Partners
Co-IP is used to determine if two proteins interact in a cellular context.[5][8][24][25][26]
Materials:
-
Cell lysate expressing the proteins of interest.
-
Antibody specific to the "bait" protein.
-
Protein A/G magnetic beads or agarose beads.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[24]
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Lyse cells to release proteins.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the cleared lysate with the primary antibody against the bait protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Förster Resonance Energy Transfer (FRET) Microscopy for In Vivo Interactions
FRET microscopy can be used to visualize and quantify protein-protein interactions within living cells.[27][28][29][30]
Principle: FRET occurs when two fluorescent proteins (a donor and an acceptor) are in very close proximity (typically <10 nm). When the donor fluorophore is excited, it can transfer its energy non-radiatively to the acceptor, causing the acceptor to fluoresce. This can be detected as a decrease in the donor's fluorescence lifetime or an increase in the acceptor's emission upon donor excitation.
Procedure Outline:
-
Generate expression constructs for the two proteins of interest, each fused to a FRET pair fluorophore (e.g., CFP as donor and YFP as acceptor).
-
Transfect cells with the constructs.
-
Image the cells using a microscope equipped for FRET imaging (e.g., confocal with spectral detection or a system for fluorescence lifetime imaging microscopy - FLIM).
-
Acquire images of the donor and acceptor fluorescence under appropriate excitation.
-
Calculate the FRET efficiency to determine the extent of interaction.
Conclusion and Future Directions
The this compound domain is a central player in the regulation of the actin cytoskeleton, acting as a crucial link between upstream signaling pathways and the machinery of actin polymerization. The intricate regulation of formin activity through autoinhibition and Rho GTPase activation highlights the precise control that cells exert over their actin networks. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the nuanced roles of this compound domains in health and disease. Future studies will likely focus on the development of specific inhibitors of formin-protein interactions for therapeutic purposes and the elucidation of how different formin isoforms are spatially and temporally regulated to orchestrate complex cellular behaviors.
References
- 1. Crystal Structure of a Complex between Amino and Carboxy Terminal Fragments of mDia1: Insights into Autoinhibition of Diaphanous-Related Formins | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Formin Tails in Actin Nucleation, Processive Elongation, and Filament Bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of the Formin mDia1 in Autoinhibited Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.purdue.edu [bio.purdue.edu]
- 13. pollardlab.yale.edu [pollardlab.yale.edu]
- 14. Rapid formin-mediated actin-filament elongation is essential for polarized plant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formins as effector proteins of Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal Structure of a Complex between Amino and Carboxy Terminal Fragments of mDia1: Insights into Autoinhibition of Diaphanous-Related Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Crystal Structure of the Formin mDia1 in Autoinhibited Conformation | Semantic Scholar [semanticscholar.org]
- 18. Crystal structure of the Formin mDia1 in autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Formins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 22. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 23. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 30. radar.brookes.ac.uk [radar.brookes.ac.uk]
The Formin Homology 1 Domain: A Technical Guide to its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of the actin cytoskeleton is a cornerstone of cellular architecture and dynamics, underpinning processes from cell motility and division to morphogenesis. Central to this regulation are the formin proteins, a diverse family of potent actin nucleators and elongators. A key component of most formins is the Formin Homology 1 (FH1) domain, a proline-rich region that serves as a critical hub for protein-protein interactions, most notably with the actin-monomer-binding protein, profilin. This technical guide provides an in-depth exploration of the discovery, history, and functional characterization of the this compound domain, offering researchers and drug development professionals a comprehensive resource on this pivotal player in cytoskeletal dynamics.
Discovery and History: Unraveling the Formin Family
The story of the this compound domain is intrinsically linked to the discovery of the formin protein family. The initial identification of formins emerged from genetic studies in the early 1990s.
-
1994: The Landmark Discovery In a seminal 1994 publication, Castrillon and Wasserman identified two conserved regions in the diaphanous gene of Drosophila melanogaster and its homologs in other species.[1] These regions were designated as Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains.[1] The this compound domain was noted for its characteristic proline-rich sequences.[1]
-
Early 2000s: Elucidating Function in Yeast Subsequent research, particularly in the budding yeast Saccharomyces cerevisiae, was instrumental in uncovering the function of these newly identified domains. Studies on yeast formins like Bni1p and Bnr1p revealed their crucial roles in the assembly of actin cables, essential for polarized cell growth and cytokinesis.[2] It became evident that both the this compound and FH2 domains were critical for the proper function of these proteins in vivo.[2][3]
-
The Profilin Connection: A Mechanistic Breakthrough A major breakthrough in understanding the this compound domain's function came with the discovery of its interaction with profilin, an abundant actin-monomer-binding protein.[3] Experiments in yeast and mammalian cells demonstrated that the polyproline tracts within the this compound domain act as binding sites for profilin.[3] This interaction was shown to be essential for the ability of formins to efficiently promote actin polymerization from the pool of profilin-actin monomers present in the cell.[4] This established the this compound domain as a key mediator in channeling actin monomers to the growing barbed end of the actin filament, a process orchestrated by the adjacent FH2 domain.
The Core Function: A Profilin-Actin "Shuttle"
The primary and most well-characterized function of the this compound domain is to act as a flexible, proline-rich "landing strip" for profilin-actin complexes.[2][5] This mechanism significantly accelerates the rate of actin filament elongation.[2][6]
The process can be summarized as follows:
-
Recruitment: The polyproline tracts within the unstructured and flexible this compound domain bind to profilin molecules that are complexed with G-actin.[3][6]
-
Concentration: This binding effectively increases the local concentration of actin monomers near the barbed end of the actin filament, which is held by the dimeric FH2 domain.
-
Delivery: The flexible nature of the this compound domain allows the tethered profilin-actin complexes to rapidly diffuse and "find" the barbed end.[5]
-
Transfer: The actin monomer is then transferred from profilin to the barbed end, leading to filament elongation.[5]
This "shuttling" mechanism allows formins to overcome the diffusion limit for actin monomer addition to the barbed end, resulting in rapid filament growth.[6]
Quantitative Analysis of this compound Domain Function
The efficiency of the this compound domain in promoting actin polymerization is influenced by several factors, including the number and arrangement of its polyproline tracts and its binding affinity for profilin.
Binding Affinities
The interaction between the this compound domain and profilin is crucial for its function. While a comprehensive dataset of Kd values for all formin isoforms is not available, studies on various formins and model systems provide insights into the affinity of these interactions.
| Interacting Molecules | Organism/System | Method | Kd (Dissociation Constant) | Reference(s) |
| Arabidopsis FORMIN1 (Athis compound) FH2-Cter - Actin Barbed End | Arabidopsis thaliana | Fluorescence Spectroscopy | ~3.7 nM | [7] |
| Arabidopsis FORMIN1 (Athis compound) this compound-FH2-Cter - Actin Barbed End | Arabidopsis thaliana | Fluorescence Spectroscopy | ~40 nM | [7] |
| Profilin - Actin Barbed End | Kinetic simulations | 238 µM | [8] | |
| WW1-WW2 FNBP4 - FMN1 this compound domain | Human | Surface Plasmon Resonance (SPR) | 0.56 nM | [9] |
| Profilin - Poly-L-proline | Human | Tryptophan Fluorescence | 305 µM (proline residues) | [10] |
Impact of Polyproline Tracts on Actin Elongation
The number of polyproline tracts within the this compound domain directly correlates with the rate of actin filament elongation, although this relationship is not always linear.
| Formin Construct | Organism | Number of Polyproline Tracts | Elongation Rate (subunits/s) | Conditions | Reference(s) |
| Bni1p (FH1FH2) | S. cerevisiae | 4 | Varies with profilin concentration | 1.5 µM actin, varying profilin | [11] |
| Bni1p construct with 1 polyproline tract | S. cerevisiae | 1 | Slower than with 8 tracts | 5 µM profilin, varying actin | [2] |
| Bni1p construct with 8 polyproline tracts | S. cerevisiae | 8 | Faster than with 1 tract | 5 µM profilin, varying actin | [2] |
| For2A (this compound-FH2) | Physcomitrella patens | 18 | ~115 | 1.2 µM actin, 3.6 µM profilin | [12] |
| For1D (this compound-FH2) | Physcomitrella patens | 6 | ~24 | 1.2 µM actin, 3.6 µM profilin | [12] |
| Chimera (For2A this compound - For1D FH2) | Physcomitrella patens | 18 | ~6 | 0.8 µM actin, 2.4 µM profilin | [12] |
| Chimera (For1D this compound - For2A FH2) | Physcomitrella patens | 6 | ~43 | 0.8 µM actin, 2.4 µM profilin | [12] |
Key Experimental Protocols
The functional characterization of the this compound domain has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Profilin Interaction
This protocol describes the general steps to demonstrate the interaction between a formin's this compound domain and profilin from cell lysates.
-
Cell Lysis:
-
Culture cells expressing the formin of interest.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add protein A/G agarose beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to the formin protein (or an epitope tag) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the formin and profilin.
-
In Vitro Actin Polymerization Assay (Pyrene Fluorescence)
This assay measures the effect of the this compound domain on the kinetics of actin polymerization.
-
Reagents and Preparation:
-
Monomeric (G-)actin, with a percentage (e.g., 5-10%) labeled with pyrene.
-
Purified recombinant formin construct (e.g., this compound-FH2 domains).
-
Purified profilin.
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).
-
Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl pH 7.0).
-
-
Assay Procedure:
-
Prepare a reaction mixture in a fluorometer cuvette containing G-actin (with pyrene-labeled actin) and profilin in G-buffer.
-
Add the purified formin construct to the desired final concentration.
-
Establish a baseline fluorescence reading (excitation ~365 nm, emission ~407 nm).
-
Initiate polymerization by adding the polymerization buffer.
-
Monitor the increase in pyrene fluorescence over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of polymerization can be determined from the slope of the curve during the elongation phase.
-
The lag time before the onset of rapid polymerization provides information about the nucleation activity.
-
TIRF (Total Internal Reflection Fluorescence) Microscopy for Single Filament Elongation
TIRF microscopy allows for the direct visualization and measurement of the elongation of individual actin filaments.
-
Flow Cell Preparation:
-
Prepare a flow cell by attaching a coverslip to a glass slide with double-sided tape, creating a small chamber.
-
Functionalize the coverslip surface (e.g., with silanes) to allow for the attachment of actin filaments.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin), profilin, and the purified formin construct in a TIRF microscopy buffer (containing ATP and an oxygen scavenging system to reduce photobleaching).
-
-
Imaging:
-
Introduce the reaction mixture into the flow cell.
-
Use a TIRF microscope to illuminate a thin layer near the coverslip surface.
-
Acquire time-lapse images of the growing actin filaments.
-
-
Data Analysis:
-
Measure the length of individual actin filaments in each frame of the time-lapse series.
-
Plot filament length versus time. The slope of this plot gives the elongation rate in length per unit time (e.g., µm/s).
-
Convert the elongation rate to subunits per second using the known number of actin subunits per unit length of the filament (approximately 370 subunits/µm).
-
Signaling Pathways and Regulation
The activity of formins, and by extension the function of the this compound domain, is tightly regulated within the cell. The most prominent regulatory mechanism for many formins involves autoinhibition, which is relieved by the binding of active Rho family GTPases.[2][13]
The Autoinhibitory Mechanism
Many diaphanous-related formins (DRFs) are held in an inactive, autoinhibited conformation through an intramolecular interaction between an N-terminal Diaphanous Inhibitory Domain (DID) and a C-terminal Diaphanous Autoregulatory Domain (DAD).[2][13] This interaction masks the actin nucleation and elongation activity of the FH2 domain.
Activation by Rho GTPases
The binding of an active (GTP-bound) Rho family GTPase (such as RhoA, Rac1, or Cdc42) to the N-terminal GTPase-Binding Domain (GBD) of the formin disrupts the DID-DAD interaction.[13][14] This conformational change relieves the autoinhibition, allowing the this compound and FH2 domains to become active and promote actin polymerization.[13]
Logical Workflow for Studying this compound Domain Function
The investigation of the this compound domain's role in actin dynamics typically follows a logical progression of experiments, from establishing the basic interaction with profilin to quantifying its impact on actin polymerization.
Conclusion
Since its initial discovery as a conserved proline-rich sequence, the Formin Homology 1 domain has been established as a central player in the regulation of the actin cytoskeleton. Its elegant mechanism of recruiting and delivering profilin-actin complexes to the site of polymerization underscores the efficiency and precision of cellular processes. For researchers in basic science and drug development, a thorough understanding of the this compound domain's structure, function, and regulation is paramount for dissecting the complexities of cytoskeletal dynamics and for identifying novel therapeutic targets for diseases characterized by aberrant cell motility and proliferation. The continued investigation into the nuanced roles of the this compound domain in different formin isoforms and cellular contexts promises to yield further insights into the intricate dance of the actin cytoskeleton.
References
- 1. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin [elifesciences.org]
- 2. The regulation of mDia1 by autoinhibition and its release by Rho•GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. The Rho-mDia1 Pathway Regulates Cell Polarity and Focal Adhesion Turnover in Migrating Cells through Mobilizing Apc and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDia1 - Wikipedia [en.wikipedia.org]
- 7. Cdc42 and formin activity control non-muscle myosin dynamics during Drosophila heart morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. RHO GTPases Activate Formins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Formins as effector proteins of Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Genetic Mutations in the Formin Homology 1 (FH1) Domain: A Technical Guide to Associated Diseases and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Formin Homology 1 (FH1) domain is a critical proline-rich region within formin proteins that plays a pivotal role in the regulation of actin cytoskeleton dynamics. It functions as a scaffold for profilin-actin complexes, facilitating the rapid elongation of actin filaments. Genetic mutations within the this compound domain can disrupt these processes, leading to a range of human diseases. This technical guide provides an in-depth overview of the function of the this compound domain, the molecular consequences of its mutation, and its association with human pathologies. Detailed experimental protocols for studying this compound domain mutations are provided, along with a summary of key quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction to the Formin Homology 1 (this compound) Domain
Formins are a family of proteins that play a central role in the nucleation and elongation of unbranched actin filaments.[1][2] A key functional component of most formins is the Formin Homology 1 (this compound) domain, a flexible, proline-rich region located N-terminal to the catalytic Formin Homology 2 (FH2) domain.[3] The primary function of the this compound domain is to recruit profilin-actin monomers and deliver them to the barbed end of a growing actin filament, which is bound by the FH2 domain.[3][4] This process dramatically accelerates the rate of actin polymerization.[4] The number and spacing of the polyproline tracks within the this compound domain are key determinants of its efficiency in capturing profilin-actin and promoting filament elongation.[3]
Genetic Mutations in the this compound Domain and Associated Human Diseases
Mutations in formin genes, collectively known as "forminopathies," can lead to a variety of human diseases affecting different tissues and organs.[1][2] While mutations can occur in any domain of the formin protein, those within the this compound domain directly impact the process of actin filament elongation by altering the binding of profilin-actin complexes.
One of the most well-documented examples of a disease-associated this compound domain mutation is a variant in the Diaphanous-related formin 3 (DIAPH3) gene. A missense mutation, Pro614Thr , located in the this compound domain of DIAPH3, has been strongly associated with autism spectrum disorder (ASD) .[5][6] Functional studies have shown that this mutation leads to a significant reduction in the number of induced filopodia, suggesting a loss-of-function effect on actin-based cellular protrusions.[5] While the direct quantitative impact on actin polymerization rates and profilin binding affinity for this specific mutant is not extensively documented in the literature, the cellular phenotype points towards a disruption of normal cytoskeletal dynamics.
Mutations in other formin genes have also been linked to a range of pathologies, and while not always localized to the this compound domain, they highlight the critical role of formins in human health.
| Formin Gene | Associated Disease(s) | This compound Domain Involvement |
| DIAPH3 | Autism Spectrum Disorder[5][6], Auditory Neuropathy[7][8] | Pro614Thr missense mutation in the this compound domain has been identified in an individual with autism.[5] |
| INF2 | Focal Segmental Glomerulosclerosis (FSGS), Charcot-Marie-Tooth (CMT) disease[1][2] | While disease-causing mutations are often found in other domains, the this compound domain is essential for its actin polymerization activity, which is disrupted in these conditions. |
| DAAM2 | Intellectual Disability, Renal Disease[1] | The role of specific this compound domain mutations in these diseases is an active area of research. |
| FMNL1 | Various Cancers[9] | The direct contribution of this compound domain mutations to cancer progression is under investigation. |
Signaling Pathways Involving the this compound Domain
The function of the this compound domain is tightly integrated into cellular signaling pathways that control actin dynamics. A primary pathway involves the activation of Diaphanous-related formins (DRFs), such as DIAPH3, by Rho GTPases.
Experimental Protocols for Studying this compound Domain Mutations
Investigating the functional consequences of this compound domain mutations requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of the this compound Domain
This protocol describes the introduction of a specific point mutation (e.g., Pro614Thr in DIAPH3) into an expression vector containing the formin gene of interest using a PCR-based method.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Expression vector containing the wild-type formin cDNA
-
Mutagenic forward and reverse primers containing the desired mutation
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Profilin-Actin Binding Assay (Co-sedimentation)
This assay determines the ability of a mutant this compound domain to bind to profilin-actin complexes.
Materials:
-
Purified recombinant wild-type and mutant this compound domain-containing proteins
-
Purified profilin and actin
-
Actin polymerization buffer
-
Ultracentrifuge
-
SDS-PAGE gels and staining reagents
Procedure:
-
Protein Preparation: Purify recombinant wild-type and mutant this compound domain proteins. Purify actin and profilin separately.
-
Actin Polymerization: Polymerize G-actin to F-actin by adding polymerization buffer and incubating at room temperature.
-
Binding Reaction: Incubate the pre-formed actin filaments with the wild-type or mutant this compound domain protein and profilin.
-
Co-sedimentation: Pellet the F-actin and any bound proteins by ultracentrifugation.
-
Analysis: Carefully separate the supernatant and pellet fractions. Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the amounts of the this compound domain protein and profilin in each fraction. A higher amount of the this compound protein in the pellet fraction in the presence of F-actin and profilin indicates binding.
In Vitro Actin Polymerization Assay (TIRF Microscopy)
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of the elongation of single actin filaments, providing a powerful tool to assess the effect of this compound domain mutations on actin polymerization rates.
Materials:
-
TIRF microscope
-
Flow cells
-
Fluorescently labeled actin monomers (e.g., Oregon Green or Alexa Fluor labeled)
-
Purified wild-type and mutant formin proteins (containing this compound and FH2 domains)
-
Purified profilin
-
TIRF microscopy buffer
Procedure:
-
Flow Cell Preparation: Assemble and coat flow cells with a protein that anchors the formin constructs (e.g., NEM-myosin).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled G-actin, profilin, and either the wild-type or mutant formin protein in TIRF buffer.
-
Imaging: Introduce the reaction mixture into the flow cell and immediately begin imaging using the TIRF microscope. Acquire time-lapse images at regular intervals.
-
Data Analysis:
-
Measure the length of individual elongating actin filaments over time using image analysis software (e.g., ImageJ).
-
Calculate the elongation rate for each filament (in µm/min or subunits/sec).
-
Compare the average elongation rates between filaments grown in the presence of wild-type versus mutant formin proteins.
-
Quantitative Data on the Impact of this compound Domain Structure on Function
While specific quantitative data for the disease-associated DIAPH3 Pro614Thr mutation is limited in the public domain, studies on other formins, particularly from yeast, have provided valuable quantitative insights into how the structure of the this compound domain influences its function. These studies have systematically varied the number and position of polyproline (PP) tracks within the this compound domain and measured the resulting effects on actin polymerization rates.
| Formin Construct (Bni1p) | Number of PP Tracks | Position of PP Track (residues from FH2) | Actin Elongation Rate (subunits/sec) at 5 µM Profilin |
| FH2 only | 0 | N/A | ~5 |
| pPD18FH2 | 1 | 18 | ~40 |
| pPD28FH2 | 1 | 28 | ~30 |
| pPD37FH2 | 1 | 37 | ~25 |
| pPD65FH2 | 1 | 65 | ~15 |
| Full FH1FH2 | 4 | Various | >80 |
Data adapted from studies on yeast formin Bni1p and represents approximate values to illustrate trends.
These data clearly demonstrate that:
-
The presence of an this compound domain significantly increases the actin elongation rate compared to the FH2 domain alone.
-
The rate of elongation is sensitive to the distance of the polyproline track from the FH2 domain, with tracks closer to the FH2 domain generally promoting faster elongation.
-
Increasing the number of polyproline tracks leads to a further increase in the elongation rate.
Conclusion and Future Directions
The Formin Homology 1 domain is a key player in the intricate regulation of the actin cytoskeleton. Genetic mutations within this domain can have profound consequences for cellular function, leading to a spectrum of human diseases. The case of the DIAPH3 Pro614Thr mutation and its association with autism underscores the importance of understanding the molecular mechanisms by which this compound domain dysfunction contributes to pathology.
Future research should focus on:
-
Quantitative analysis of disease-associated mutations: Detailed biochemical and biophysical studies are needed to precisely quantify how mutations like DIAPH3 Pro614Thr affect profilin binding, actin polymerization kinetics, and other functional parameters.
-
Identification of novel this compound domain mutations: Broader genetic screening of patients with cytoskeletal-related disorders may reveal new disease-associated mutations within the this compound domains of various formin genes.
-
Development of therapeutic strategies: A deeper understanding of the molecular consequences of this compound domain mutations may pave the way for the development of targeted therapies aimed at restoring normal actin dynamics in affected individuals.
This technical guide provides a foundation for researchers and drug development professionals to delve into the complex world of this compound domain genetics and its implications for human health. The provided experimental protocols and data offer a starting point for further investigation into this critical area of cell biology and disease.
References
- 1. Formins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formins in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Cytoskeletal Diaphanous-Related Formins in Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIAPH3 deficiency links microtubules to mitotic errors, defective neurogenesis, and brain dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene: DIAPH3 (Auditory Neuropathy Spectrum Disorde) [panelapp.genomicsengland.co.uk]
- 9. researchgate.net [researchgate.net]
The Expression and Localization of FH1 Domain-Containing Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formin homology (FH) domain-containing proteins are a large and functionally diverse family of scaffolding proteins that play pivotal roles in the regulation of cytoskeletal dynamics. A key feature of many formins is the presence of a proline-rich Formin Homology 1 (FH1) domain, which acts as a binding site for profilin-actin complexes. This interaction is crucial for the efficient elongation of actin filaments nucleated by the adjacent Formin Homology 2 (FH2) domain. The precise spatial and temporal regulation of these proteins is critical for a multitude of cellular processes, including cell migration, morphogenesis, cytokinesis, and cell adhesion. Consequently, aberrant expression or localization of this compound domain-containing proteins is implicated in various pathologies, including cancer and cardiovascular diseases.
This technical guide provides a comprehensive overview of the expression and subcellular localization of several key this compound domain-containing proteins. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these proteins in health and disease. This guide summarizes quantitative expression data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and workflows.
Expression and Localization of Key this compound Domain-Containing Proteins
The expression patterns and subcellular localizations of this compound domain-containing proteins are diverse and often cell-type specific, reflecting their varied physiological functions. The following tables summarize the available data for several prominent members of this family.
Table 1: Tissue and Cellular Expression of Selected this compound Domain-Containing Proteins
| Protein | Predominant Tissue Expression | Cellular Expression Notes |
| FHOD1 | Ubiquitous, with high expression in the spleen and lymphoid tissues.[1][2][3] Also expressed in skeletal muscle.[1][4] | Found in various human cell lines.[5] Upregulated in several cancers, including gastric cancer, glioma, melanoma, and squamous cell carcinoma.[4][6] |
| FHOD3 | Highly expressed in the heart.[7][8][9] Also shows cytoplasmic expression at variable levels in several other tissues.[9] | Essential for sarcomere assembly and myofibril maintenance in cardiomyocytes.[10] Implicated in invasive migration in cancer cells.[10] |
| INF2 | Widely expressed, with notable expression in the sural nerve, colon mucosa, coronary arteries, and various brain regions.[11] | Has two splice isoforms: CAAX, which localizes to the endoplasmic reticulum, and non-CAAX, which is found at focal adhesions and in the cytoplasm with enrichment at the Golgi.[11] Highly expressed in kidney podocytes.[12] |
| FMNL1 | Predominantly expressed in hematopoietic and lymphoid tissues such as the thymus, spleen, and bone marrow.[13][14] Also detected in smooth muscle and myoepithelial cells.[14] | Overexpressed in non-Hodgkin lymphoma and leukemic cell lines.[13][14] Expression can be induced in epithelial cancers.[13] In macrophages, it localizes to podosome cores.[15] |
| FMNL2 | Widely expressed, with strong expression in the central nervous system, gastrointestinal and mammary epithelia, lymphatic tissues, placenta, and the reproductive tract.[16][17] | In invasive cells, it localizes to the leading edge, lamellipodia, and filopodia tips.[16][18] In oocytes, it is found at the cortex and spindle periphery.[16] |
| FMNL3 | Widely expressed, with notable levels in the sural nerve, appendix, coronary arteries, and lymph nodes.[19] | Localizes in a punctate pattern at or near the plasma membrane, with enrichment in filopodia, membrane ruffles, and at nascent cell-cell adhesions.[20][21] Also found in the Golgi apparatus and vesicles.[22] |
Table 2: Subcellular Localization of Selected this compound Domain-Containing Proteins
| Protein | Primary Subcellular Localization(s) | Additional Localization Notes |
| FHOD1 | Predominantly cytoplasmic.[1][5] | Can be found in stress fibers, plasma membrane blebs, the cytoskeleton, and the nucleus.[1][2] |
| FHOD3 | In cardiomyocytes, localizes to the middle of the sarcomere, adjacent to the M-line.[7][8][23] | The N-terminal region is crucial for its sarcomeric localization.[8] |
| INF2 | Endoplasmic reticulum (CAAX isoform).[11][24] Focal adhesions, cytoplasm (with Golgi enrichment) (non-CAAX isoform).[11] | The C-terminal farnesylation of the CAAX isoform is required for ER interaction.[24] |
| FMNL1 | Cytoplasmic.[14] | Can translocate to the plasma membrane upon activation by RAC1.[25] Found at filopodial tips in breast cancer cells.[13] |
| FMNL2 | Cytoplasm, with perinuclear accumulation consistent with the Golgi apparatus.[17][26] | Co-localizes with F-actin at the tips of cellular protrusions in melanoma cells.[17] Enriched at the cortex and spindle periphery during oocyte meiosis.[16] |
| FMNL3 | Plasma membrane, filopodia, membrane ruffles, and cell-cell adhesions.[19][20][21] | Also localizes to the Golgi apparatus, vesicles, and the cytosol.[19][22][27] |
Signaling and Functional Pathways
This compound domain-containing proteins are key effectors in various signaling pathways that remodel the actin cytoskeleton. Their activity is often regulated by Rho GTPases.
Figure 1: Simplified signaling pathway for FHOD1-mediated stress fiber assembly.
Experimental Protocols
Investigating the expression and localization of this compound domain-containing proteins is fundamental to understanding their cellular functions. Below are detailed protocols for key experimental techniques.
Protocol 1: Immunofluorescence Staining for Subcellular Localization
This protocol outlines the steps for visualizing the subcellular localization of a target this compound domain-containing protein in cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific to the this compound domain-containing protein of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a culture dish and grow to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the protein localization using a fluorescence microscope.
Figure 2: Workflow for immunofluorescence staining.
Protocol 2: Subcellular Fractionation by Differential Centrifugation
This protocol enables the separation of cellular components into nuclear, mitochondrial, membrane, and cytosolic fractions to determine the primary localization of a protein.[28][29][30]
Materials:
-
Cultured cells or tissue sample
-
Homogenization buffer (hypotonic)
-
Fractionation buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge and ultracentrifuge
-
Protein assay reagents
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold hypotonic homogenization buffer. Lyse the cells using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle multiple times.[28]
-
Nuclear Fraction Isolation: Centrifuge the cell lysate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.[29][31]
-
Cytoplasmic and Mitochondrial Fraction Separation: Carefully collect the supernatant (cytoplasmic extract) and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[28]
-
Membrane and Cytosolic Fraction Separation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the membrane fraction, and the supernatant is the cytosolic fraction.[28]
-
Washing and Solubilization: Wash each pellet with an appropriate buffer and then solubilize the proteins.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blot Analysis: Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the this compound domain-containing protein of interest. Use known markers for each fraction to assess the purity of the separation.
Figure 3: Workflow for subcellular fractionation by differential centrifugation.
Conclusion
The this compound domain-containing proteins are a critical class of cytoskeletal regulators with diverse expression patterns and subcellular localizations that underscore their multifaceted roles in cellular physiology. This guide provides a consolidated resource for understanding the expression and localization of key members of this family, alongside detailed experimental protocols to facilitate further research. A thorough understanding of where and when these proteins are expressed is paramount for elucidating their functions in both normal and pathological states and for the development of targeted therapeutic strategies.
References
- 1. uniprot.org [uniprot.org]
- 2. FHOD1 - Wikipedia [en.wikipedia.org]
- 3. Tissue expression of FHOD1 - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of a protein containing formin homology (this compound/FH2) domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FHOD1 is upregulated in gastric cancer and promotes the proliferation and invasion of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Subcellular Localization of Mammalian Formin Fhod3 in the Embryonic and Adult Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Subcellular Localization of Mammalian Formin Fhod3 in the Embryonic and Adult Heart | PLOS One [journals.plos.org]
- 9. FHOD3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Gene - FHOD3 [maayanlab.cloud]
- 11. INF2 - Wikipedia [en.wikipedia.org]
- 12. Mutations in the formin protein INF2 cause focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Leukocyte Formin FMNL1 Expression in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Gene - FMNL1 [maayanlab.cloud]
- 16. FMNL2 regulates actin for endoplasmic reticulum and mitochondria distribution in oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Diaphanous-related formin FMNL2 in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FMNL3 - Wikipedia [en.wikipedia.org]
- 20. molbiolcell.org [molbiolcell.org]
- 21. "The Formin FMNL3 Assembles Plasma Membrane Protrusions that Participat" by Timothy J. Gauvin, Lorna E. Young et al. [digitalcommons.dartmouth.edu]
- 22. FMNL3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 23. Expression and subcellular localization of mammalian formin Fhod3 in the embryonic and adult heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. INF2 is an endoplasmic reticulum-associated formin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uniprot.org [uniprot.org]
- 26. FMNL2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 27. FMNL3 protein expression summary - The Human Protein Atlas [v19.proteinatlas.org]
- 28. Subcellular fractionation protocol [abcam.com]
- 29. Subcellular Fractionation [labome.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling FH1: A Technical Guide to a Potent Small Molecule for Hepatocyte Differentiation
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Small Molecule FH1 (BRD-K4477/NSC 12407)
This in-depth technical guide provides a comprehensive overview of the small molecule this compound, a potent inducer of hepatocyte differentiation and maturation. This document details the core characteristics of this compound, its mechanism of action, experimental protocols for its application, and quantitative data to support its efficacy, serving as an essential resource for researchers in regenerative medicine and drug development.
Core Compound Details
This compound, also identified by its alternative names BRD-K4477 and NSC 12407, is a small molecule that has demonstrated significant efficacy in promoting the differentiation of induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs) into functional hepatocytes. It is frequently utilized in cell culture protocols as a substitute for Hepatocyte Growth Factor (HGF).
| Property | Value |
| Synonyms | BRD-K4477, NSC 12407 |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| CAS Number | 2719-05-3 |
| Primary Function | Promotes hepatocyte differentiation and maturation |
| Commonly Replaces | Hepatocyte Growth Factor (HGF) |
Mechanism of Action and Signaling Pathways
This compound is known to be an inhibitor of NAD(P)H:quinone oxidoreductase 2 (NQO2). While the precise signaling cascade linking NQO2 inhibition to hepatocyte maturation is still under investigation, recent studies suggest a potential interplay with the HGF/c-Met signaling pathway, which is crucial for liver development and regeneration. It is hypothesized that this compound may modulate downstream effectors of this pathway, leading to the observed enhancement of hepatocyte-specific gene expression and function.
Figure 1: Hypothesized signaling pathway of this compound in promoting hepatocyte maturation.
Quantitative Data Summary
This compound treatment has been shown to significantly enhance the functional maturation of iPSC-derived hepatocytes (iHeps). The following table summarizes key quantitative findings from published studies.
| Parameter | Observation | Fold Change (vs. Control) | Reference |
| Optimal Concentration | 15 µM | - | [1] |
| Albumin (ALB) Secretion | Increased secretion in iHeps | Significant Increase | [1] |
| Alpha-1-Antitrypsin (A1AT) Expression | Upregulation of mRNA levels | Significant Increase | [1] |
| Bile Salt Export Pump (BSEP/ABCB11) mRNA | Increased expression in iHeps | ~4-fold | |
| CYP3A Activity | Enhanced metabolic activity | Increased | |
| CYP2A6 Activity | Enhanced metabolic activity | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in promoting hepatocyte differentiation.
iPSC Differentiation to Hepatocytes using this compound
This protocol describes a typical multi-stage process for differentiating iPSCs into hepatocytes, with this compound being introduced at the maturation stage.
Figure 2: Workflow for iPSC differentiation to hepatocytes incorporating this compound.
Materials:
-
iPSCs
-
Matrigel
-
DMEM/F12 medium
-
Activin A
-
bFGF
-
BMP4
-
This compound (BRD-K4477)
-
Other standard cell culture reagents
Procedure:
-
Definitive Endoderm Induction (Days 1-5): Culture iPSCs on Matrigel-coated plates in DMEM/F12 supplemented with Activin A.
-
Hepatic Specification (Days 6-10): Change the medium to DMEM/F12 supplemented with bFGF and BMP4.
-
Hepatocyte Maturation (Days 11-20): Culture the cells in a hepatocyte maturation medium containing 15 µM this compound.[1] The medium should be changed every 2-3 days.
Quantitative Real-Time PCR (qRT-PCR) for Hepatocyte Markers
Objective: To quantify the expression of key hepatocyte-specific genes following this compound treatment.
Procedure:
-
Isolate total RNA from control and this compound-treated iHeps using a standard RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ALB, A1AT, CYP3A4, HNF4A) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Immunofluorescence Staining for Albumin
Objective: To visualize the expression and localization of albumin protein in this compound-treated iHeps.
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against human albumin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
Cytochrome P450 (CYP) Activity Assay
Objective: To assess the metabolic function of this compound-treated iHeps by measuring the activity of key CYP enzymes.
Procedure:
-
Incubate the control and this compound-treated iHeps with a specific luminogenic or fluorogenic CYP substrate (e.g., a substrate for CYP3A4).
-
Follow the manufacturer's instructions for the specific assay kit to measure the metabolic conversion of the substrate.
-
Quantify the resulting luminescent or fluorescent signal, which is proportional to the enzyme activity.
Conclusion
The small molecule this compound represents a valuable tool for the generation of functional hepatocytes from pluripotent stem cells. Its ability to replace HGF simplifies differentiation protocols and enhances the maturation of iHeps, as evidenced by increased expression of key hepatic markers and improved metabolic function. Further research into the precise signaling mechanisms of this compound will undoubtedly unlock its full potential in drug discovery, disease modeling, and regenerative medicine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the FH1 Compound: Discovery and Chemical Properties
Introduction
The development of robust and reproducible methods for generating functional hepatocytes from pluripotent stem cells is a critical endeavor for applications in drug discovery, disease modeling, and regenerative medicine. A key challenge in this field has been the incomplete maturation of stem cell-derived hepatocytes in vitro. The discovery of the small molecule this compound has provided a significant advancement in overcoming this hurdle. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of the this compound compound, with a focus on its application in hepatocyte differentiation.
1. Discovery of this compound
This compound, also known as BRD-K4477 and NSC 12407, was identified through a high-throughput screen of 12,480 small molecules for their ability to influence the function of primary human hepatocytes.[1] In this screen, this compound was categorized as a "functional hit" (FH) because it enhanced the functions of cultured hepatocytes.[1] Subsequent research demonstrated that this compound promotes the differentiation and maturation of hepatocyte-like cells derived from induced pluripotent stem cells (iPSCs) and mesenchymal stem cells (MSCs).[1][2][3] Notably, this compound was found to be a promising compound to replace Hepatocyte Growth Factor (HGF) in the hepatocyte maturation stage of differentiation protocols, offering a more cost-effective and defined method for generating functional hepatocytes.[2][3]
2. Chemical Properties of this compound
This compound is a small molecule with the chemical formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol .[4] A summary of its key chemical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | BRD-K4477, NSC 12407 | [5] |
| Molecular Formula | C₁₇H₁₈N₂O₂ | [4] |
| Molecular Weight | 282.34 g/mol | [4] |
| Appearance | White to off-white solid | [4][6] |
| Purity | ≥98% | [4][6] |
| Solubility | DMSO (~10 mg/ml) | [4][6] |
| CAS Number | 2719-05-3 | [5] |
3. Experimental Protocols
This compound is primarily utilized in the maturation stage of hepatocyte differentiation protocols. The following table (Table 2) outlines a typical experimental protocol for the use of this compound in the differentiation of mesenchymal stem cells into hepatocyte-like cells.
Table 2: Experimental Protocol for this compound-mediated Hepatocyte Maturation
| Step | Description | Details | Reference |
| 1. Cell Seeding | Human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) are seeded. | Passage 3 MSCs are used. | [2] |
| 2. Definitive Endoderm Induction | MSCs are induced to form definitive endoderm. | The specific small molecules and growth factors for this stage can vary. | [2] |
| 3. Hepatic Progenitor Specification | Definitive endoderm cells are differentiated into hepatic progenitors. | The specific small molecules and growth factors for this stage can vary. | [2] |
| 4. Hepatocyte Maturation with this compound | Hepatic progenitors are matured into hepatocyte-like cells. | This compound is added to the differentiation medium at a concentration of 15 µM. The medium is changed every 2 days. | [2] |
4. Mechanism of Action
The mechanism by which this compound promotes hepatocyte maturation is multifaceted.
4.1. Activation of the HGF/c-Met Signaling Pathway
Recent studies have revealed a significant link between this compound and the HGF/c-Met signaling pathway.[7][8] this compound treatment has been shown to increase the protein levels of c-Met, p-p38, p-AKT, and p-ERK1/2 in MSCs.[7][8] This suggests that this compound may mimic or enhance the effects of HGF, a critical factor in liver development and regeneration, by activating its downstream signaling cascades.
4.2. Inhibition of NQO2
This compound has also been identified as an inhibitor of NAD(P)H:quinone oxidoreductase 2 (NQO2). NQO2 is a flavoprotein that has been implicated in various cellular processes, and its inhibition has been shown to have protective effects in certain contexts. The precise role of NQO2 inhibition in hepatocyte maturation by this compound is an area of ongoing investigation.
5. Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the rapid generation of functional hepatocytes from human mesenchymal stem cells using this compound.
5.2. Signaling Pathway
The diagram below depicts the proposed signaling pathway activated by this compound in promoting hepatocyte maturation.
The small molecule this compound represents a valuable tool for the in vitro generation of mature and functional hepatocytes from stem cell sources. Its ability to replace HGF in differentiation protocols simplifies the process and reduces costs. The elucidation of its mechanism of action, involving the activation of the HGF/c-Met pathway, provides a deeper understanding of the molecular cues governing hepatocyte maturation. Further research into the role of NQO2 inhibition and the broader downstream effects of this compound will undoubtedly continue to refine and improve strategies for hepatic tissue engineering and regenerative medicine.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BRD-K4477) | Technique alternative | 01022199694 - Biovisi [biovisi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (BRD-K4477) | Technique alternative | 01022199693 - Biovisi [biovisi.com]
- 7. primo.bib.htw-dresden.de [primo.bib.htw-dresden.de]
- 8. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FH1 in Expediting Liver Cell Generation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule compound Functional Hit 1 (FH1) and its significant role in the rapid and efficient generation of functional hepatocyte-like cells from human mesenchymal stem cells (MSCs). This document is intended for researchers, scientists, and professionals in the field of drug development and liver regeneration studies.
Executive Summary
Functional Hit 1 (this compound) has emerged as a promising small molecule that can effectively replace the traditionally used Hepatocyte Growth Factor (HGF) in the maturation stage of hepatocyte differentiation.[1][2] Studies have demonstrated that this compound not only promotes the maturation of hepatocytes but also facilitates a more rapid and cost-effective protocol for generating functional hepatocyte-like cells in vitro.[1][2] This guide will delve into the quantitative data supporting these findings, the detailed experimental protocols for this compound-based hepatic differentiation, and the underlying signaling pathways involved in this process.
Quantitative Data on this compound-Mediated Hepatocyte Differentiation
The efficacy of this compound in promoting hepatocyte differentiation has been quantified through various metrics, including cell viability, and the expression of key hepatocyte-specific genes.
Table 1: Effect of this compound Concentration on Cell Viability and Gene Expression
| This compound Concentration (µM) | Cell Viability (%) | Relative mRNA Expression of A1AT | Relative mRNA Expression of ALB | Relative mRNA Expression of AFP |
| 0 | 100 | Baseline | Baseline | Baseline |
| 3 | Not specified | Not specified | Not specified | Not specified |
| 7.5 | Decreased significantly | Not specified | Not specified | Not specified |
| 15 | Approx. 50% | Significantly Higher | Significantly Higher | Significantly Higher |
| 30 | < 5% | Lower than 15µM | Lower than 15µM | Lower than 15µM |
| 60 | < 5% | Lower than 15µM | Lower than 15µM | Lower than 15µM |
Source: Data compiled from a study on this compound-based hepatocyte differentiation.[1]
The data clearly indicates that while higher concentrations of this compound lead to significant cytotoxicity, a concentration of 15 µM is optimal for inducing the expression of mature hepatocyte markers such as alpha-1-antitrypsin (A1AT), albumin (ALB), and alpha-fetoprotein (AFP).[1]
Experimental Protocols
The following is a detailed methodology for the differentiation of human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) into hepatocyte-like cells using this compound.
Cell Culture and Induction of Differentiation
-
Initial Culture: Passage 3 hUC-MSCs are cultured in a standard growth medium.
-
Hepatocyte Differentiation (10-day protocol): The differentiation medium is changed every two days.
-
Hepatocyte Maturation Stage: At the final stage of differentiation, the medium is supplemented with 15 µM of this compound .[1]
-
Assessment of Hepatocyte Function
The functionality of the this compound-induced hepatocyte-like cells (this compound-iHeps) is confirmed through several assays:
-
Glycogen Storage: Periodic acid-Schiff (PAS) staining.
-
Albumin and Urea Secretion: ELISA and colorimetric assays, respectively.
-
Cytochrome P450 Activity: Measurement of the activity of key CYP enzymes (CYP1A1, CYP1A2, CYP2C9, CYP2B6, CYP2D6, and CYP3A4).[1]
-
Low-Density Lipoprotein (LDL) and Indocyanine Green (ICG) Uptake: Fluorescence microscopy-based assays.[1][2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Hepatocyte Differentiation
Recent studies have elucidated that this compound exerts its pro-maturation effects by activating the HGF/c-Met signaling pathway. This activation leads to the downstream phosphorylation of key signaling molecules p38, AKT, and ERK1/2, which are crucial for hepatocyte differentiation and proliferation.
Experimental Workflow for this compound-Based Hepatocyte Generation
The 10-day protocol for generating hepatocyte-like cells from mesenchymal stem cells using this compound is a streamlined process that replaces the need for HGF.
Conclusion
The small molecule this compound represents a significant advancement in the field of liver cell engineering. Its ability to effectively and rapidly induce the maturation of functional hepatocytes from mesenchymal stem cells, coupled with a more cost-effective and simplified protocol, opens new avenues for in vitro liver disease modeling, drug screening, and potentially, future cell-based therapies for liver regeneration. The elucidation of its mechanism of action through the HGF/c-Met pathway provides a solid foundation for further research and optimization of this promising compound.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Liver Cell Maturation: A Technical Guide to FH1 and its Functional Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for robust and reproducible methods to generate mature hepatocytes in vitro is a cornerstone of drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. The small molecule FH1 has emerged as a key player in this field, demonstrating a significant capacity to enhance the differentiation and maturation of hepatocytes derived from pluripotent stem cells. This technical guide provides an in-depth exploration of this compound, its mechanism of action, and a comprehensive overview of its functional analogs – other small molecules that either target the same protein or achieve the same goal of promoting hepatocyte maturation.
This compound: A Catalyst for Hepatocyte Maturation
This compound (also known as NSC 12407) is a small molecule identified through high-throughput screening for its ability to enhance the function of cultured hepatocytes and promote their differentiation.
Chemical Structure of this compound (NSC 12407):
Mechanism of Action:
This compound is an inhibitor of NAD(P)H Quinone Dehydrogenase 2 (NQO2), a cytosolic flavoprotein.[1] While the precise signaling pathway through which NQO2 inhibition leads to enhanced hepatocyte maturation is still under investigation, it is believed to involve the modulation of cellular redox status and potentially non-catalytic signaling functions of NQO2.
Functional Analogs of this compound: Targeting NQO2
Several other small molecules have been identified as inhibitors of NQO2. While not direct structural analogs of this compound, they represent functional analogs by targeting the same protein. The following table summarizes their inhibitory activity.
| Compound | Chemical Structure | NQO2 IC50 | Citation(s) |
| This compound (NSC 12407) | C17H18N2O2 | Not explicitly reported in searches | [1] |
| Imatinib | C29H31N7O | 80 nM, 82 nM | [2][3] |
| Melatonin | C13H16N2O2 | 50-100 µM | [4] |
| NSC660841 (Imidazoacridin-6-one) | C20H20N4O | 6 nM | [5][6][7] |
| Quercetin | C15H10O7 | Varies by assay | [8] |
| Resveratrol | C14H12O3 | Varies by assay | [8] |
| Chloroquine | C18H26ClN3 | Varies by assay | [8] |
| Indolequinones | Varies | Nanomolar range (mechanism-based) | [9][10][11][12] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. The chemical structures for Quercetin, Resveratrol, Chloroquine, and specific Indolequinones can be readily found in chemical databases.
Functional Analogs of this compound: Promoting Hepatocyte Maturation
Beyond NQO2 inhibition, a variety of small molecules have been demonstrated to promote the differentiation and maturation of hepatocytes through different mechanisms. These compounds represent another class of functional analogs to this compound.
| Compound | Target/Mechanism | Effective Concentration | Citation(s) |
| FPH1 | Unknown | Not specified | [13] |
| FPH2 | Unknown | Not specified | [10][13] |
| Y-27632 | ROCK inhibitor | 1-10 µM | [14][15][16][17][18] |
| CHIR99021 | GSK3 inhibitor | 3-10 µM | [6][14][15][19][20][21][22] |
| Dihexa | HGF receptor agonist | 100 nM | [13][14][23][24][25] |
| Netarsudil | ROCK/NET inhibitor | 0.02% (ophthalmic solution) | [5][18] |
| LY2090314 | GSK3 inhibitor | 1.5 nM (GSK-3α), 0.9 nM (GSK-3β) IC50; ~20 nM in culture | [9][17][20] |
Chemical Structures:
-
FPH1: Structure not publicly available in detail.
-
FPH2: 4-[[(5-chloro-2-methoxyanilino)-sulfanylidenemethyl]amino]-1-ethyl-3-pyrazolecarboxamide[10]
-
Y-27632, CHIR99021, Dihexa, Netarsudil, LY2090314: Structures are well-established and can be found in chemical databases.
Signaling Pathways in Hepatocyte Maturation
The maturation of hepatocytes is a complex process orchestrated by a network of signaling pathways. Small molecules that promote this process often modulate one or more of these key pathways.
Caption: Key signaling pathways and small molecules influencing hepatocyte maturation.
Experimental Protocols
NQO2 Inhibition Assay (General Protocol)
A common method to assess NQO2 inhibition is a spectrophotometric assay that measures the reduction of a substrate, such as menadione, coupled to the oxidation of a chromogenic reagent.
Caption: General workflow for an NQO2 enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant human NQO2, the cofactor NRH (N-ribosyldihydronicotinamide), the substrate menadione, an electron acceptor like cytochrome c, and the test inhibitor at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a microplate well, combine the NQO2 enzyme, NRH, and the test inhibitor.
-
Pre-incubation: Allow the mixture to pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of menadione and cytochrome c.
-
Measurement: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Small Molecule-Driven Hepatocyte Differentiation and Maturation
This protocol is a generalized representation based on published methods for differentiating pluripotent stem cells (PSCs) into hepatocytes using a combination of small molecules.[13][14][15][19][21][22]
Caption: A stepwise workflow for small molecule-driven hepatocyte differentiation.
Protocol Stages:
-
Definitive Endoderm (DE) Induction (Days 1-4):
-
Hepatic Specification (Days 5-11):
-
Culture the DE cells in a medium containing Dimethyl sulfoxide (DMSO) to promote their specification into hepatic progenitors.
-
-
Hepatocyte Maturation (Days 12-25+):
Conclusion
This compound has paved the way for the use of small molecules to control hepatocyte differentiation and maturation. While direct structural analogs of this compound are not widely reported, a growing arsenal of functional analogs, targeting either NQO2 or other key pathways in liver development, provides researchers with a powerful toolkit. The continued exploration of these small molecules and their underlying mechanisms will undoubtedly accelerate the development of more effective in vitro liver models and novel therapeutic strategies for liver disease. This guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and providing a framework for future research and development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | The Unusual Cosubstrate Specificity of NQO2: Conservation Throughout the Amniotes and Implications for Cellular Function [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Wnt/β-catenin signalling via GSK3 inhibitors direct differentiation of human adipose stem cells into functional hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP synthase FOF1 structure, function, and structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FPH2 CAS#: 957485-64-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signalling pathways involved in the process of mesenchymal stem cells differentiating into hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Polymorphisms and Pharmacogenomics of NQO2: The Past and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Differentiation of hepatocyte-like cells from human pluripotent stem cells using small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Highly efficient and expedited hepatic differentiation from human pluripotent stem cells by pure small-molecule cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A phase I dose-escalation, pharmacokinetic (PK), and pharmacodynamic (PD) evaluation of intravenous LY2090314 a GSK3 inhibitor administered in combination with pemetrexed and carboplatin. - ASCO [asco.org]
Preliminary Toxicity and Safety Profile of FH1 Compound: A Technical Guide
Disclaimer: The following document provides a representative in-depth technical guide on the preliminary toxicity and safety profile of a hypothetical compound designated "FH1." As of the last update, publicly available, specific preclinical toxicity and safety data for a compound universally identified as "this compound" is not available. Therefore, the data presented in this guide is illustrative and based on established methodologies for preclinical safety assessment of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals to serve as a template and reference for the types of studies, data presentation, and experimental detail expected in a preliminary toxicity and safety evaluation.
Introduction
This technical guide summarizes the preliminary, non-clinical toxicity and safety profile of the novel investigational compound this compound. The studies outlined herein were designed to characterize the potential adverse effects of this compound following acute and repeated administrations, to assess its genotoxic potential, and to evaluate its effects on major physiological systems as part of a safety pharmacology core battery. The objective of this comprehensive initial safety evaluation is to support the further development of this compound as a potential therapeutic agent by identifying potential target organs of toxicity and establishing a preliminary safety margin.
Acute Toxicity
An acute toxicity study was conducted to determine the potential for adverse effects following a single high dose of this compound.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Animal Husbandry: Animals were housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.
-
Dosing: A single limit dose of 2000 mg/kg of this compound, formulated in 0.5% methylcellulose, was administered by oral gavage to a single female rat.
-
Observations: The animal was observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes. Observations were made continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Justification of Dose Level: The limit dose of 2000 mg/kg was selected in accordance with OECD Test Guideline 425.
Data Presentation: Acute Toxicity of this compound in Rats
| Parameter | Observation |
| LD50 | > 2000 mg/kg |
| Mortality | 0/5 animals |
| Clinical Signs | No signs of systemic toxicity observed. |
| Body Weight | No significant changes in body weight compared to baseline. |
| Necropsy | No gross pathological abnormalities observed. |
Experimental Workflow: Acute Toxicity Study
Caption: Workflow for the acute oral toxicity study of this compound.
Repeat-Dose Toxicity
A 28-day repeat-dose toxicity study was conducted to evaluate the potential adverse effects of this compound following repeated daily administration.
Experimental Protocol: 28-Day Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (6-8 weeks old at the start of the study), with an equal number of males and females per group.
-
Groups:
-
Group 1: Vehicle control (0.5% methylcellulose)
-
Group 2: Low dose this compound (100 mg/kg/day)
-
Group 3: Mid dose this compound (300 mg/kg/day)
-
Group 4: High dose this compound (1000 mg/kg/day)
-
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Parameters Evaluated: Mortality, clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.
-
Bioanalytical Samples: Blood samples were collected for toxicokinetic analysis on Day 1 and Day 28.
Data Presentation: Hematology and Clinical Chemistry (Day 28)
Table 1: Hematological Parameters in Rats Treated with this compound for 28 Days
| Parameter | Vehicle Control | 100 mg/kg | 300 mg/kg | 1000 mg/kg |
| RBC (10^6/µL) | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.6 ± 0.4 | 7.3 ± 0.5 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.1 ± 1.2 | 15.3 ± 1.0 | 14.9 ± 1.3 |
| WBC (10^3/µL) | 8.2 ± 1.5 | 8.5 ± 1.7 | 8.9 ± 1.6 | 9.1 ± 1.8 |
| Platelets (10^3/µL) | 750 ± 120 | 760 ± 130 | 780 ± 110 | 740 ± 140 |
Table 2: Clinical Chemistry Parameters in Rats Treated with this compound for 28 Days
| Parameter | Vehicle Control | 100 mg/kg | 300 mg/kg | 1000 mg/kg |
| ALT (U/L) | 45 ± 10 | 48 ± 12 | 55 ± 15 | 95 ± 25 |
| AST (U/L) | 110 ± 20 | 115 ± 22 | 120 ± 25 | 200 ± 40 |
| BUN (mg/dL) | 18 ± 3 | 19 ± 4 | 18 ± 3 | 20 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| *Statistically significant difference from vehicle control (p < 0.05) |
Experimental Workflow: 28-Day Repeat-Dose Toxicity Study
The Small Molecule FH1: A Catalyst for Hepatocyte Differentiation in Induced Pluripotent Stem Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The directed differentiation of induced pluripotent stem cells (iPSCs) into functional hepatocytes holds immense promise for disease modeling, drug discovery, and regenerative medicine. Small molecules have emerged as powerful tools to modulate cell fate and enhance the efficiency and maturity of differentiated cells. This technical guide focuses on the small molecule Functional Hit 1 (FH1), a key facilitator of iPSC differentiation into mature hepatocyte-like cells. This document provides an in-depth overview of the signaling pathways activated by this compound, quantitative data on its effects, and detailed experimental protocols for its application in iPSC-to-hepatocyte differentiation.
Core Signaling Pathway Activated by this compound
The primary signaling pathway implicated in the pro-maturation effects of this compound on iPSC-derived hepatocytes is the Hepatocyte Growth Factor (HGF)/c-Met signaling cascade . While direct binding targets of this compound are still under investigation, functional studies strongly indicate that this compound phenocopies the effects of HGF, a critical growth factor for liver development and regeneration. The HGF/c-Met pathway is essential for the maturation of hepatoblasts into functional hepatocytes[1][2][3].
Activation of the c-Met receptor tyrosine kinase by its ligand HGF (or mimicked by this compound) triggers a downstream cascade of signaling events that are crucial for hepatocyte maturation. This includes the activation of key pathways such as the PI3K/AKT , RAS/MAPK (ERK1/2) , and p38 MAPK pathways. These interconnected pathways collectively regulate essential cellular processes for hepatocyte maturation, including cell survival, proliferation, and the expression of mature hepatic genes[1][2][4].
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Maturation [label="Hepatocyte Maturation\n(Gene Expression, Function)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> cMet [label="Activates", fontcolor="#202124", color="#4285F4"]; cMet -> PI3K [color="#34A853"]; PI3K -> AKT [color="#34A853"]; cMet -> RAS [color="#EA4335"]; RAS -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; cMet -> p38 [color="#5F6368"]; AKT -> Maturation [color="#34A853"]; ERK -> Maturation [color="#EA4335"]; p38 -> Maturation [color="#5F6368"]; } Caption: this compound activates the c-Met receptor, initiating downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the maturation of iPSC-derived hepatocytes as reported in scientific literature.
Table 1: Gene Expression Changes in iPSC-derived Hepatocytes Treated with this compound
| Gene | Function | Fold Change (this compound vs. Control) | Reference |
| ALB (Albumin) | Major plasma protein, mature hepatocyte marker | Significantly Increased | [1][5] |
| A1AT (Alpha-1-antitrypsin) | Protease inhibitor, mature hepatocyte marker | Significantly Increased | [1] |
| AFP (Alpha-fetoprotein) | Fetal liver marker | Decreased | [5] |
| CYP3A4 | Key drug-metabolizing enzyme | 16-fold Increase | [5] |
| CYP2A6 | Drug-metabolizing enzyme | Significantly Increased | [5] |
| ABCB11 (BSEP) | Bile salt export pump | ~4-fold Increase | [5] |
| GSTP1 | Detoxification enzyme (decreases with maturity) | Remained Low | [5] |
Table 2: Functional Improvements in iPSC-derived Hepatocytes Treated with this compound
| Function | Assay | Improvement with this compound | Reference |
| Albumin Secretion | ELISA | Increased | [5] |
| CYP3A4 Activity | Isoenzyme-specific substrate assay | 16-fold Increase | [5] |
| CYP2A6 Activity | Isoenzyme-specific substrate assay | Significantly Increased | [5] |
| Glycogen Storage | Periodic acid-Schiff (PAS) staining | Positive Staining | [6] |
| Urea Production | Colorimetric assay | Increased | [6] |
| LDL Uptake | Fluorescent LDL uptake assay | Positive Uptake | [6] |
| Indocyanine Green (ICG) Uptake | ICG dye uptake assay | Positive Uptake | [6] |
Experimental Protocols
This section provides a detailed methodology for the differentiation of iPSCs into mature hepatocytes using this compound. This protocol is a composite based on established methods[4][5][6].
Materials and Reagents
-
Human iPSCs
-
Matrigel (hESC-qualified)
-
mTeSR™1 or StemFlex™ medium
-
DMEM/F12 medium
-
RPMI 1640 medium
-
B27 supplement
-
Penicillin-Streptomycin
-
Activin A
-
CHIR99021
-
bFGF
-
BMP4
-
HGF
-
Oncostatin M (OSM)
-
Dexamethasone
-
This compound (Functional Hit 1)
-
DMSO
-
ROCK inhibitor (Y-27632)
-
Gentle cell dissociation reagent
-
PBS
Experimental Workflow
Step-by-Step Protocol
1. iPSC Culture and Seeding for Differentiation: a. Culture human iPSCs on Matrigel-coated plates in mTeSR™1 or StemFlex™ medium. b. When colonies are ready for passaging, treat with a gentle cell dissociation reagent to obtain small clumps. c. Seed iPSC clumps onto new Matrigel-coated plates at an appropriate density in maintenance medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632) for the first 24 hours.
2. Definitive Endoderm (DE) Induction (4 days): a. On Day 1 of differentiation, replace the maintenance medium with DE induction medium: RPMI 1640 supplemented with B27, Penicillin-Streptomycin, 100 ng/mL Activin A, and 3 µM CHIR99021. b. Change the medium daily for 4 days.
3. Hepatic Specification (5 days): a. On Day 5, replace the DE induction medium with hepatic specification medium: RPMI 1640 with B27, Penicillin-Streptomycin, 5 ng/mL bFGF, and 20 ng/mL BMP4. b. Change the medium daily for 5 days.
4. Hepatoblast Expansion (5 days): a. On Day 10, switch to hepatoblast expansion medium: RPMI 1640 with B27, Penicillin-Streptomycin, and 20 ng/mL HGF. b. Change the medium daily for 5 days.
5. Hepatocyte Maturation with this compound (10+ days): a. On Day 15, begin the maturation phase. Use a maturation medium consisting of RPMI 1640 with B27, Penicillin-Streptomycin, 20 ng/mL Oncostatin M, 100 nM Dexamethasone, and 15 µM this compound (dissolved in DMSO; ensure final DMSO concentration is <0.1%). b. Change the maturation medium every 2 days. c. Continue culture for at least 10 days to allow for full maturation. Functional analysis can be performed from Day 25 onwards.
Key Experimental Analyses
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of hepatocyte-specific genes (e.g., ALB, A1AT, CYP3A4, HNF4A) and pluripotency markers (e.g., OCT4, NANOG) to confirm differentiation and maturation.
-
Immunofluorescence Staining: To visualize the expression and localization of key hepatocyte proteins such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and HNF4α.
-
Western Blotting: To quantify the protein levels of mature hepatocyte markers.
-
Functional Assays: To assess the metabolic capacity of the iPSC-derived hepatocytes, including albumin secretion (ELISA), urea production, cytochrome P450 activity, and cellular uptake assays (ICG and LDL).
Conclusion
The small molecule this compound is a valuable tool for directing the differentiation of iPSCs into mature, functional hepatocytes. By activating the HGF/c-Met signaling pathway, this compound promotes the expression of mature hepatic genes and enhances key hepatocyte functions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their iPSC-based liver research, paving the way for more accurate disease modeling and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - Luo- Annals of Translational Medicine [atm.amegroups.org]
- 3. Hepatocytes derived from human induced pluripotent stem cells: Towards establishing an in vitro model for assessing population variability in hepatotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Visualizing FH1 Domain Dynamics in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing the dynamics of Formin Homology 1 (FH1) domains in living cells. The protocols detailed below are designed to enable the study of protein-protein interactions and the spatiotemporal dynamics of this compound domain-containing proteins, which are crucial for understanding cytoskeletal regulation and for the development of novel therapeutics targeting these pathways.
Introduction to this compound Domains
Formin proteins are key regulators of the actin cytoskeleton, involved in processes such as cell motility, division, and morphogenesis.[1][2] The Formin Homology 1 (this compound) domain is a proline-rich, intrinsically disordered region that plays a critical role in accelerating actin filament elongation.[3][4] It acts as a scaffold, binding to profilin-actin complexes and delivering them to the barbed end of the growing actin filament, which is managed by the adjacent Formin Homology 2 (FH2) domain.[4][5] Understanding the in vivo dynamics of the this compound domain is essential for elucidating the mechanisms of formin-mediated actin polymerization.
Data Presentation: Quantitative Parameters of Formin-Mediated Actin Elongation
The following table summarizes key quantitative data related to the function of the this compound domain in actin polymerization, primarily derived from in vitro single-molecule imaging studies. This data provides a baseline for interpreting results from live-cell experiments.
| Parameter | Organism/Formin | Value | Experimental Condition | Reference |
| Barbed-end elongation rate (subunits/s) | S. cerevisiae Bni1p (8 polyproline tracks) | Increases with profilin concentration (up to 88 s⁻¹) | Varying profilin concentrations (0.5–25 µM) | [2][5] |
| Profilin-actin transfer rate constant (µM⁻¹s⁻¹) | S. cerevisiae Bni1p (single polyproline track) | 9.9 | In vitro TIRF microscopy | [3] |
| Dissociation of formin from barbed end | S. cerevisiae Bni1p | Proportional to elongation rate | In the presence of profilin | [2] |
| Actin nucleation by FH1FH2 constructs | S. cerevisiae Bni1p | Profoundly inhibited by profilin | In vitro assays | [2][5] |
Signaling and Experimental Workflow Diagrams
This compound Domain-Mediated Actin Elongation Pathway
The following diagram illustrates the established model of how the this compound domain, in concert with the FH2 domain and profilin, facilitates the rapid elongation of actin filaments.
Experimental Workflow for FRET Microscopy
This diagram outlines the key steps involved in a Förster Resonance Energy Transfer (FRET) experiment to study the interaction between the this compound domain and profilin.
Experimental Workflow for FRAP Microscopy
This diagram illustrates the procedure for a Fluorescence Recovery After Photobleaching (FRAP) experiment to measure the mobility of this compound domain-containing proteins.
Experimental Protocols
Protocol 1: Construction of Fluorescently Tagged Formin and Profilin Plasmids
This protocol describes the general steps for creating expression vectors for fluorescently tagged formin (containing the this compound domain) and profilin, which are prerequisites for FRET and FRAP studies.
Materials:
-
Plasmids encoding the formin of interest and profilin
-
Fluorescent protein vectors (e.g., pEGFP-C1, pmCherry-N1, pCFP, pYFP)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
Competent E. coli for cloning
-
DNA purification kits
-
DNA sequencing services
Procedure:
-
Primer Design: Design PCR primers to amplify the coding sequences of the formin and profilin. The primers should include appropriate restriction sites for in-frame cloning into the fluorescent protein vectors. Ensure that the stop codon is removed if the fluorescent protein is to be fused to the C-terminus.
-
PCR Amplification: Amplify the formin and profilin coding sequences using high-fidelity PCR.
-
Digestion and Ligation: Digest the PCR products and the fluorescent protein vectors with the chosen restriction enzymes. Purify the digested DNA fragments and ligate the formin or profilin insert into the corresponding vector.
-
Transformation: Transform the ligation products into competent E. coli and select for positive colonies on appropriate antibiotic plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion by restriction digest and DNA sequencing.
-
Plasmid Preparation: Prepare high-purity plasmid DNA for transfection into mammalian cells.
Protocol 2: Live-Cell FRET Microscopy for Formin-Profilin Interaction
This protocol details the steps for performing sensitized emission FRET (seFRET) to visualize the interaction between a formin's this compound domain and profilin in live cells.[6][7] This example uses a CFP-YFP FRET pair.
Materials:
-
Cells cultured on glass-bottom dishes
-
Plasmids for Formin-CFP (donor) and Profilin-YFP (acceptor)
-
Transfection reagent
-
Live-cell imaging medium
-
Confocal laser scanning microscope equipped for FRET
Procedure:
-
Cell Transfection: Co-transfect cells with the Formin-CFP and Profilin-YFP plasmids using a suitable transfection method.[8] Also prepare cells transfected with only Formin-CFP or Profilin-YFP to measure spectral bleed-through.[7]
-
Cell Culture: Culture the transfected cells for 16-24 hours to allow for protein expression.
-
Microscope Setup:
-
Set up the confocal microscope for live-cell imaging, maintaining the cells at 37°C and 5% CO₂.
-
Configure three imaging channels:
-
Donor Channel: Excite with CFP laser (e.g., 440 nm), detect CFP emission (e.g., 460-500 nm).
-
Acceptor Channel: Excite with YFP laser (e.g., 514 nm), detect YFP emission (e.g., 525-600 nm).
-
FRET Channel: Excite with CFP laser (e.g., 440 nm), detect YFP emission (e.g., 525-600 nm).
-
-
-
Image Acquisition:
-
Identify cells co-expressing both Formin-CFP and Profilin-YFP.
-
Acquire images in all three channels for the FRET-pair expressing cells, as well as for the donor-only and acceptor-only control cells.[7]
-
-
Data Analysis:
-
Background Subtraction: Subtract the background fluorescence from all images.
-
Bleed-through Correction: Use the images from the single-fluorophore expressing cells to calculate the donor bleed-through into the FRET channel and the acceptor cross-excitation. Correct the FRET channel image for these bleed-through components.
-
FRET Efficiency Calculation: Calculate the normalized FRET (NFRET) or FRET efficiency on a pixel-by-pixel basis using appropriate formulas.
-
Visualization: Generate a pseudo-colored FRET efficiency map to visualize the subcellular locations of the formin-profilin interaction.
-
Protocol 3: Live-Cell FRAP Microscopy for Formin Dynamics
This protocol outlines the procedure for conducting FRAP experiments to determine the mobility (diffusion coefficient and mobile fraction) of a fluorescently tagged formin protein in a specific cellular region.[1][9]
Materials:
-
Cells cultured on glass-bottom dishes
-
Plasmid for Formin-GFP
-
Transfection reagent
-
Live-cell imaging medium
-
Confocal laser scanning microscope with a FRAP module
Procedure:
-
Cell Preparation: Transfect cells with the Formin-GFP plasmid and culture for 16-24 hours.
-
Microscope Setup:
-
Mount the cells on the confocal microscope stage, maintaining physiological conditions.
-
Use a low laser power for imaging to minimize photobleaching during the pre- and post-bleach acquisitions.
-
-
FRAP Data Acquisition:
-
Pre-bleach: Acquire 5-10 images of the selected cell and region of interest (ROI) at a normal scan speed.
-
Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the ROI. The duration and intensity of the bleach pulse should be optimized to achieve significant but not complete bleaching.[1]
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence. The frequency and duration of the post-bleach imaging will depend on the mobility of the protein.[10]
-
-
Data Analysis:
-
Intensity Measurement: Measure the mean fluorescence intensity within the bleached ROI, a control region outside the bleach area, and a background region for each time point.
-
Normalization: Normalize the fluorescence recovery data to correct for photobleaching that occurs during the post-bleach imaging.
-
Curve Fitting: Fit the normalized recovery curve to a mathematical model (e.g., a single or double exponential function) to extract the mobile fraction and the half-time of recovery (t₁/₂).
-
Calculation of Diffusion Coefficient: The effective diffusion coefficient can be calculated from the recovery half-time and the size of the bleached region.[1]
-
By employing these detailed protocols and leveraging the provided quantitative data and conceptual diagrams, researchers can effectively investigate the dynamic behavior of this compound domains in live cells, contributing to a deeper understanding of cytoskeletal regulation and providing a platform for screening potential therapeutic modulators.
References
- 1. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pollardlab.yale.edu [pollardlab.yale.edu]
- 5. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Kinetics Using Fluorescence Recovery After Photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
Application Note and Protocol for the Purification of Recombinant FH1 Domain Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Formin Homology 1 (FH1) domain is a proline-rich region found in formin proteins, which are key regulators of the actin cytoskeleton.[1][2] The this compound domain acts as a "landing pad" for profilin-actin complexes, facilitating the rapid elongation of actin filaments nucleated by the adjacent Formin Homology 2 (FH2) domain.[3][4][5] The ability to produce pure, recombinant this compound domain protein, often in conjunction with the FH2 domain, is crucial for in vitro assays aimed at understanding actin dynamics and for screening potential therapeutic modulators of this process. This document provides a detailed protocol for the expression and purification of a recombinant this compound domain-containing protein.
Signaling Pathway Context
Formin activity is tightly regulated within the cell. In many cases, diaphanous-related formins (DRFs) are held in an autoinhibited state through an intramolecular interaction between the N-terminal and C-terminal regions.[6] This autoinhibition is relieved by the binding of an activated Rho GTPase to the Rho-binding domain (RBD) of the formin, leading to a conformational change that exposes the this compound and FH2 domains, allowing for actin polymerization.[6]
Caption: Formin activation signaling pathway.
Experimental Protocols
This protocol describes a general strategy for purifying a recombinant His-tagged this compound-containing protein fragment expressed in E. coli. Optimization may be required for specific formin constructs.
Expression of Recombinant this compound Protein
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3) CodonPlus) with the expression vector containing the gene for the this compound domain protein, typically fused to an N-terminal 6xHis tag.[3][6] Plate on selective LB agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of selective LB medium and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 4-16 hours.[7] Lower temperatures often improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Protein Purification
The purification workflow generally involves cell lysis, affinity chromatography to capture the tagged protein, and a final polishing step using size-exclusion chromatography.
Caption: Experimental workflow for this compound protein purification.
2.1. Cell Lysis
-
Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer.[3]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 rpm for 30 minutes at 4°C to remove insoluble material.[3] Collect the supernatant.
2.2. Affinity Chromatography
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with Elution Buffer.
-
Analyze fractions by SDS-PAGE to identify those containing the purified protein.
2.3. Size-Exclusion Chromatography (Polishing Step)
-
Pool and concentrate the fractions containing the this compound protein from the affinity step.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 75) with SEC Buffer.[1]
-
Load the concentrated protein sample onto the column.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the pure this compound protein.
-
Pool the pure fractions, determine the protein concentration (e.g., by absorbance at 280 nm), flash-freeze in liquid nitrogen, and store at -80°C.[1]
Data Presentation
Table 1: Buffer Compositions
| Buffer Name | Composition | Purpose |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 1 mM DTT, Protease Inhibitors | Cell resuspension and lysis |
| Wash Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 20 mM Imidazole, 1 mM DTT | Removal of unbound proteins |
| Elution Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 250 mM Imidazole, 1 mM DTT | Elution of His-tagged protein |
| SEC Buffer | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl | Final polishing and buffer exchange |
Note: Buffer compositions are based on protocols for similar formin constructs and may require optimization.[1][3]
Table 2: Typical Purification Yield and Purity
| Parameter | Typical Value | Method of Assessment |
| Expression System | E. coli or S. cerevisiae | - |
| Typical Yield | 200-500 µg/L (Yeast culture)[6][8] | Bradford Assay or A280 |
| Purity | >95%[1] | SDS-PAGE with Coomassie Staining |
| Final Concentration | 10-20 mg/mL[1] | A280 with calculated extinction coefficient |
This protocol provides a robust framework for the successful purification of recombinant this compound domain proteins, enabling further biochemical and structural studies.
References
- 1. Purification, crystallization and preliminary structural characterization of the N-terminal region of the human formin-homology protein FHOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, crystallization and preliminary structural characterization of the N-terminal region of the human formin-homology protein FHOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin assembly requirements of the formin Fus1 to build the fusion focus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.purdue.edu [bio.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formin proteins: purification and measurement of effects on actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of Formin Homology 1 (FH1) and Profilin: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for quantifying the binding affinity between the Formin Homology 1 (FH1) domain and profilin. Understanding this interaction is critical for elucidating the mechanisms of actin cytoskeleton regulation and for the development of therapeutic agents targeting these processes.
Introduction to the this compound-Profilin Interaction
Formins are a family of proteins that play a central role in the nucleation and elongation of unbranched actin filaments. The Formin Homology 1 (this compound) domain is an intrinsically disordered region rich in proline residues, which serves as a binding site for the actin-monomer-binding protein, profilin. The this compound domain acts as a "loading dock" for profilin-actin complexes, increasing the local concentration of actin monomers at the barbed end of the growing filament, thereby accelerating polymerization. The affinity of the this compound-profilin interaction is a key determinant of the rate of formin-mediated actin assembly.
Signaling Pathway and Experimental Workflow Overview
The interaction between this compound and profilin is a crucial step in the formin-mediated actin polymerization pathway. The following diagram illustrates this relationship and the subsequent experimental workflows to measure their binding affinity.
Caption: this compound-Profilin Interaction and Measurement Workflow.
Quantitative Data Summary
The binding affinity between the this compound domain and profilin, represented by the dissociation constant (Kd), can vary depending on the specific formin and profilin isoforms, as well as the experimental conditions. The following table summarizes reported Kd values from various studies.
| Formin (Organism) | Profilin (Organism) | Method | Kd (µM) | Experimental Conditions | Reference |
| mDia1 (Mouse) | Profilin-1 (Human) | Not specified | ~10 | Not specified | [1] |
| Athis compound (Arabidopsis) | Profilin (Maize) | Not specified | Not specified | Presence of this compound domain enhances nucleation from profilin-actin | [2] |
| Bni1p (S. cerevisiae) | Profilin (S. cerevisiae) | Not specified | Not specified | This compound-mediated transfer of profilin-actin is rate-limiting for elongation | [3] |
| Cdc12 (S. pombe) | Profilin (S. pombe) | Not specified | Not specified | Polyproline tracts in this compound are necessary for profilin binding | [4] |
Experimental Protocols
This section provides detailed protocols for four common methods used to measure this compound-profilin binding affinity.
Fluorescence Polarization/Anisotropy
This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled profilin will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger this compound domain, its tumbling slows, leading to an increase in polarization.
Caption: Fluorescence Polarization Workflow.
Protocol:
-
Protein Preparation:
-
Express and purify recombinant this compound domain and profilin.
-
Label profilin with a suitable fluorophore (e.g., fluorescein) according to the manufacturer's instructions.
-
Remove free dye by dialysis or size-exclusion chromatography.
-
Determine the concentration and labeling efficiency of the fluorescently labeled profilin.
-
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled this compound domain in a suitable binding buffer (e.g., PBS with 0.01% Tween-20).
-
In a black microplate, add a constant, low concentration (e.g., 10-50 nM) of fluorescently labeled profilin to each well.
-
Add the serially diluted this compound domain to the wells. Include a control with only labeled profilin (no this compound).
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the polarization value of the free labeled profilin from the values obtained in the presence of this compound.
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Caption: Surface Plasmon Resonance Workflow.
Protocol:
-
Protein and Chip Preparation:
-
Express and purify recombinant this compound domain (ligand) and profilin (analyte).
-
Activate a sensor chip (e.g., CM5) according to the manufacturer's protocol.
-
Immobilize the this compound domain onto the sensor chip surface via amine coupling. Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Block remaining active sites on the chip.
-
-
Binding Analysis:
-
Prepare a series of dilutions of profilin in a suitable running buffer (e.g., HBS-EP+).
-
Inject the profilin dilutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using a mild regeneration buffer to remove bound profilin without denaturing the immobilized this compound.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Perform a global fit of the association and dissociation curves from all profilin concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.
Caption: Isothermal Titration Calorimetry Workflow.
Protocol:
-
Sample Preparation:
-
Express and purify recombinant this compound domain and profilin.
-
Thoroughly dialyze both proteins into the same buffer to minimize heats of dilution. Degas the buffer and protein solutions before use.
-
Accurately determine the concentrations of both protein solutions.
-
-
ITC Experiment:
-
Load the this compound domain into the sample cell of the calorimeter.
-
Load a more concentrated solution of profilin into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections of profilin into the this compound solution, allowing the system to return to baseline between injections.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm (heat per mole of injectant versus the molar ratio of the two proteins).
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Quantitative Pull-Down Assay
Pull-down assays are useful for confirming interactions and can be adapted for semi-quantitative or quantitative analysis of binding affinity. This protocol describes a semi-quantitative approach using GST-tagged profilin as bait.
Caption: Quantitative Pull-Down Assay Workflow.
Protocol:
-
Protein and Bead Preparation:
-
Express and purify GST-tagged profilin (bait) and untagged this compound domain (prey).
-
Equilibrate glutathione-sepharose beads with binding buffer.
-
Incubate a known amount of GST-profilin with the beads to immobilize the bait protein. Wash away unbound bait.
-
-
Binding Reaction:
-
Prepare a serial dilution of the this compound domain in binding buffer.
-
Add the this compound dilutions to the beads with immobilized GST-profilin. Include a control with beads and GST alone to check for non-specific binding.
-
Incubate with gentle rotation to allow binding to occur.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and remove the supernatant (unbound fraction).
-
Wash the beads several times with binding buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing reduced glutathione).
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific to the this compound domain.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the quantified band intensity of the pulled-down this compound as a function of the initial this compound concentration.
-
Fit the data to a saturation binding curve to estimate the Kd. This will provide a semi-quantitative measure of the binding affinity.
-
References
Application Notes and Protocols for Studying Formin-Mediated Actin Nucleation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formins are a family of proteins that play a crucial role in the nucleation and elongation of unbranched actin filaments, which are fundamental components of the cytoskeleton.[1][2] These processes are integral to various cellular functions, including cell polarity, cytokinesis, and cell migration.[2] Dysregulation of formin activity has been implicated in various diseases, making them an attractive target for drug development. This document provides detailed protocols for two key experimental assays used to study formin-mediated actin nucleation: the pyrene-actin polymerization assay and Total Internal Reflection Fluorescence (TIRF) microscopy.
Formin Signaling Pathway
Formin activity is tightly regulated within the cell. A common mechanism involves the activation of Diaphanous-related formins (DRFs) by Rho family GTPases.[1][3] In their inactive state, DRFs are autoinhibited through an intramolecular interaction between the N-terminal Diaphanous Inhibitory Domain (DID) and the C-terminal Diaphanous Autoregulatory Domain (DAD).[1] The binding of an active, GTP-bound Rho protein to the GTPase-Binding Domain (GBD) of the formin relieves this autoinhibition, leading to the activation of the formin homology 2 (FH2) domain, which is responsible for nucleating actin filaments.[1]
References
- 1. What is the role of formin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Formins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Deletion of the FH1 Domain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted deletion of the Formin Homology 1 (FH1) domain using CRISPR/Cas9 technology. The protocols outlined below are intended for researchers investigating the roles of formin proteins in actin dynamics, cell motility, and associated signaling pathways.
Introduction
Formin proteins are key regulators of the actin cytoskeleton, playing a crucial role in the nucleation and elongation of unbranched actin filaments. The Formin Homology 1 (this compound) domain is a proline-rich region that acts as a binding site for profilin-actin complexes. This interaction is critical for the efficient elongation of actin filaments by delivering actin monomers to the barbed end, which is managed by the Formin Homology 2 (FH2) domain. Deletion of the this compound domain is a powerful method to dissect the specific contribution of this domain to actin polymerization and to study the downstream cellular consequences. The activity of many formins is regulated by Rho GTPases, placing the this compound domain within a critical signaling nexus that controls cytoskeletal architecture.
Data Presentation
The deletion of the this compound domain is expected to significantly impact the rate of actin filament elongation. The following table summarizes quantitative data from in vitro studies on the effect of the number of polyproline tracks within the this compound domain on the rate of barbed-end elongation of actin filaments. This data can serve as a baseline for expected outcomes after this compound domain deletion.
| Formin Construct | Number of Polyproline Tracks | Actin Concentration (µM) | Profilin Concentration (µM) | Elongation Rate (subunits/s) | Reference |
| Bni1p(FH2) | 0 | 1.5 | 5 | ~5 | [1] |
| Bni1p(pP₁FH2)p | 1 | 1.5 | 5 | ~15 | [1] |
| Bni1p(pP₈FH2)p | 8 | 1.5 | 5 | ~40 | [1] |
| mDia1(FH1FH2) | 6 | 1.5 | 5 | ~30 | [1] |
| mDia1(FH1FH2) | 14 | 1.5 | 5 | ~30 | [1] |
Note: Specific quantitative data on the efficiency of CRISPR/Cas9-mediated this compound domain deletion and its direct impact on Rho GTPase activity in various cell lines are not extensively available in the literature and would be a valuable area for experimental investigation.
Experimental Protocols
Protocol 1: Design of Guide RNAs (gRNAs) for this compound Domain Deletion
Objective: To design a pair of gRNAs that will flank the this compound domain, enabling its excision from the genome.
Materials:
-
Gene sequence of the formin protein of interest.
-
Online gRNA design tool (e.g., Benchling, CRISPOR).
Procedure:
-
Obtain the genomic DNA sequence of the target formin gene, including the exons encoding the this compound domain and flanking intronic regions.
-
Identify the start and end of the this compound domain within the coding sequence.
-
Use an online gRNA design tool to identify potential gRNA sequences in the introns flanking the this compound domain-coding exons.[2]
-
Upstream gRNA: Should target a region in the intron immediately preceding the first exon of the this compound domain.
-
Downstream gRNA: Should target a region in the intron immediately following the last exon of the this compound domain.
-
-
Select gRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.[2] It is recommended to choose gRNAs targeting non-repetitive regions of the genome.
-
Ensure the chosen gRNA sequences are followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Design PCR primers flanking the entire this compound domain region for subsequent validation of the deletion.
Protocol 2: CRISPR/Cas9-Mediated Deletion of the this compound Domain
Objective: To deliver the CRISPR/Cas9 machinery into the target cells to induce the deletion of the this compound domain.
Materials:
-
Target cell line.
-
Cas9 expression vector (e.g., lentiCRISPRv2).
-
gRNA expression vectors (or a single vector co-expressing both gRNAs).
-
Lipofectamine or electroporation system.
-
Cell culture reagents.
Procedure:
-
gRNA Cloning: Clone the two designed gRNA sequences into appropriate expression vectors.
-
Cell Culture: Culture the target cells to ~70-80% confluency.
-
Transfection: Co-transfect the cells with the Cas9 expression vector and the two gRNA expression vectors using a suitable method (e.g., lipid-mediated transfection or electroporation).[3]
-
Selection (Optional): If the vectors contain a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for successfully transfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a low density to obtain single-cell-derived colonies.
-
Expansion: Pick individual colonies and expand them in separate culture vessels.
Protocol 3: Validation of this compound Domain Deletion
Objective: To confirm the successful deletion of the this compound domain at the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit.
-
PCR reagents and primers designed in Protocol 1.
-
Agarose gel electrophoresis system.
-
Protein lysis buffer.
-
Antibody against the target formin protein (recognizing an epitope outside the this compound domain).
-
Western blotting reagents and equipment.
Procedure:
-
Genomic DNA Analysis: a. Extract genomic DNA from the expanded cell clones. b. Perform PCR using the primers flanking the this compound domain. c. Run the PCR products on an agarose gel. A smaller band size compared to the wild-type control indicates a successful deletion. d. Sequence the PCR product to confirm the precise deletion of the this compound domain.
-
Protein Analysis (Western Blot): a. Lyse the cells to extract total protein. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Probe the membrane with an antibody against the target formin protein. d. A successful deletion of the this compound domain will result in a protein product with a lower molecular weight compared to the wild-type protein.
Protocol 4: Phenotypic Analysis
Objective: To assess the functional consequences of this compound domain deletion.
1. Analysis of Actin Cytoskeleton:
- Method: Immunofluorescence staining for F-actin (using phalloidin) and visualization by confocal microscopy.
- Quantification: Use image analysis software (e.g., ImageJ) to quantify the number, length, and thickness of actin stress fibers.[4][5]
2. Quantification of Rho GTPase Activity:
- Method: RhoA activation can be measured using a G-LISA or a pull-down assay that specifically captures the active, GTP-bound form of RhoA.[6][7]
- Procedure:
- Lyse the wild-type and this compound-deleted cells.
- Incubate the lysates with a Rho-GTP binding protein (e.g., Rhotekin RBD) immobilized on beads or a plate.
- Wash away unbound proteins.
- Detect the amount of bound active RhoA by Western blotting or a colorimetric/chemiluminescent assay.
Mandatory Visualization
Caption: CRISPR/Cas9 workflow for this compound domain deletion.
Caption: RhoA signaling pathway activating formin-mediated actin polymerization.
References
- 1. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FH1 Domain Function Using TIRF Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for investigating molecular interactions at surfaces and interfaces.[1][2][3][4][5] Its ability to selectively excite fluorophores in a very thin region near a solid-liquid interface significantly reduces background fluorescence, enabling the visualization of single-molecule dynamics with high signal-to-noise ratio.[2][3][5] This makes TIRF microscopy an ideal tool for studying the function of the Formin Homology 1 (FH1) domain in actin polymerization.
Formin proteins are key regulators of the actin cytoskeleton, playing crucial roles in processes such as cell polarity, cytokinesis, and cell migration.[6][7] They nucleate new actin filaments and remain processively associated with the growing (barbed) end.[6][7][8] This process is mediated by the conserved Formin Homology 2 (FH2) domain.[9][10] The this compound domain, typically located N-terminal to the FH2 domain, is rich in proline-rich tracks that bind to the actin-monomer-binding protein, profilin.[6][7][11] The synergy between the this compound domain and profilin is thought to dramatically accelerate the rate of actin filament elongation.[6][7][8]
These application notes provide a detailed overview and protocols for using TIRF microscopy to quantitatively analyze the function of the this compound domain in formin-mediated actin filament elongation.
Signaling Pathway: Formin-Mediated Actin Elongation
The this compound domain acts as a "landing pad" for profilin-actin complexes, effectively increasing the local concentration of actin monomers available for polymerization at the barbed end, which is bound by the FH2 domain. This mechanism allows for rapid and processive elongation of the actin filament.
Caption: Formin-mediated actin elongation pathway.
Experimental Workflow for TIRF Microscopy Assay
The general workflow for studying this compound domain function using TIRF microscopy involves preparing a functionalized glass surface, introducing the necessary proteins, and imaging the growth of individual actin filaments in real-time.
Caption: Experimental workflow for TIRF microscopy assay.
Key Experiments and Protocols
Experiment 1: Effect of the this compound Domain on Actin Elongation Rate
Objective: To quantify the contribution of the this compound domain to the rate of actin filament elongation in the presence of profilin.
Methodology:
-
Protein Preparation:
-
Purify recombinant formin constructs: a construct containing both the this compound and FH2 domains (FH1FH2) and a construct with only the FH2 domain. For visualization, these constructs can be tagged with a fluorescent protein like GFP.
-
Purify skeletal muscle actin and label a fraction with a fluorescent dye (e.g., Oregon Green or Alexa Fluor 488).
-
Purify recombinant profilin.
-
-
Flow Cell Preparation:
-
Clean glass coverslips and slides thoroughly.
-
Assemble flow cells using double-sided tape or parafilm.
-
Functionalize the glass surface to allow for the specific immobilization of formin constructs. This can be achieved using a combination of silanization and antibody-based methods (e.g., anti-GFP antibodies to capture GFP-tagged formins).
-
-
TIRF Microscopy Assay:
-
Mount the flow cell on a TIRF microscope.
-
Introduce a solution containing the GFP-tagged formin construct (e.g., FH1FH2-GFP or FH2-GFP) and allow it to bind to the functionalized surface.
-
Wash away unbound formin.
-
Introduce the polymerization mixture containing:
-
G-actin (a mixture of labeled and unlabeled actin)
-
Profilin
-
ATP
-
TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase).
-
-
Acquire time-lapse images of actin filament elongation from the immobilized formin molecules.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies to visualize the growth of individual filaments over time.
-
Measure the slope of the filament end traces in the kymographs to determine the elongation rate.
-
Compare the elongation rates for filaments grown from FH1FH2 constructs versus FH2-only constructs.
-
Expected Results: The presence of the this compound domain is expected to significantly increase the actin filament elongation rate in the presence of profilin.
| Construct | Profilin Concentration (µM) | Actin Concentration (µM) | Elongation Rate (subunits/s) |
| FH2 | 5 | 1.5 | ~10-20 |
| FH1FH2 | 5 | 1.5 | >100 |
Note: The exact values will depend on the specific formin protein, experimental conditions, and the number of polyproline tracks in the this compound domain.
Experiment 2: Dependence of Elongation Rate on the Number of Polyproline Tracks
Objective: To determine how the number of profilin-binding sites on the this compound domain influences the rate of actin elongation.
Methodology:
-
Follow the same protocol as in Experiment 1, but use a series of FH1FH2 constructs with varying numbers of polyproline tracks within the this compound domain.[7][8] For example, constructs with one, two, four, and eight polyproline tracks can be generated.[7][8]
Expected Results: The rate of barbed-end elongation is expected to increase with the number of polyproline tracks in the this compound domain over a range of profilin concentrations.[6][7][8] This demonstrates that each polyproline track contributes to the recruitment of profilin-actin and the subsequent acceleration of filament growth.
| This compound Construct (Number of Polyproline Tracks) | Profilin Concentration (µM) | Actin Concentration (µM) | Relative Elongation Rate (Normalized to FH2) |
| 1 | 10 | 1.5 | ~2-4x |
| 2 | 10 | 1.5 | ~4-6x |
| 4 | 10 | 1.5 | ~6-8x |
| 8 | 10 | 1.5 | ~8-10x |
Note: Data is illustrative and based on published findings.[7][8] The exact fold-increase will vary.
Logical Relationship: this compound Domain, Profilin, and Elongation Rate
The relationship between the this compound domain, profilin concentration, and the resulting actin filament elongation rate is a key aspect of formin function. This can be visualized as a logical flow leading to accelerated polymerization.
Caption: Logical flow of this compound-mediated actin elongation.
Applications in Drug Development
Understanding the molecular details of this compound domain function can inform the development of novel therapeutics targeting aberrant actin dynamics in various diseases, including cancer metastasis and fibrotic disorders. TIRF microscopy provides a robust platform for:
-
High-throughput screening: Screening for small molecules that inhibit or modulate the interaction between the this compound domain and profilin-actin.
-
Mechanism of action studies: Elucidating how lead compounds affect the kinetics of formin-mediated actin polymerization at the single-molecule level.
-
Structure-activity relationship (SAR) studies: Quantitatively assessing the impact of chemical modifications on the inhibitory potential of drug candidates.
Summary
TIRF microscopy is an indispensable tool for the quantitative analysis of this compound domain function. By enabling the direct visualization of single actin filament elongation, this technique provides detailed insights into the molecular mechanisms by which formins, in concert with profilin, drive rapid actin polymerization. The protocols and data presented here serve as a guide for researchers and drug development professionals seeking to investigate this fundamental aspect of cytoskeletal regulation.
References
- 1. TIRF - Total internal reflection fluorescence microscopy- Oxford Instruments [andor.oxinst.com]
- 2. Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Internal Reflection Fluorescence (TIRF) Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 4. ibidi.com [ibidi.com]
- 5. Single-Molecule Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pollardlab.yale.edu [pollardlab.yale.edu]
- 8. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of formin-mediated actin assembly and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immunoprecipitation of FH1 Domain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formin Homology 1 (FH1) domain-containing proteins are a crucial family of scaffolding proteins that play a pivotal role in the regulation of actin cytoskeleton dynamics. The proline-rich this compound domain serves as a binding site for profilin-actin complexes, facilitating the rapid elongation of actin filaments. These proteins are involved in a myriad of cellular processes, including cell motility, cytokinesis, and morphogenesis. The Diaphanous-related formins (DRFs) are a major subfamily of this compound domain-containing proteins that are regulated by Rho GTPases and are implicated in various signaling pathways. Understanding the protein-protein interactions of this compound domain-containing proteins is essential for elucidating their cellular functions and for the development of novel therapeutics targeting diseases associated with cytoskeletal dysregulation.
Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques to isolate a specific protein or protein complex from a cellular extract, enabling the identification of interaction partners and the characterization of signaling complexes.[1][2] This document provides detailed application notes and protocols for the successful immunoprecipitation of this compound domain-containing proteins.
Key Interacting Partners of this compound Domain-Containing Proteins
The this compound domain is central to the function of formins, mediating their interaction with several key proteins:
-
Profilin: An actin-monomer binding protein that forms a complex with G-actin. The this compound domain, with its multiple polyproline tracts, binds to profilin-actin complexes, effectively increasing the local concentration of actin monomers for polymerization at the barbed end of the actin filament, which is managed by the adjacent Formin Homology 2 (FH2) domain.[3][4]
-
Rho GTPases: A family of small signaling G proteins that act as molecular switches in a variety of cellular processes. Diaphanous-related formins (DRFs) are direct effectors of Rho GTPases such as RhoA, Rac1, and Cdc42.[5][6] The binding of an active (GTP-bound) Rho GTPase to the N-terminal GTPase-binding domain (GBD) of a DRF relieves an autoinhibitory interaction, leading to the activation of the formin's actin polymerization activity.[5][7]
-
Src Family Kinases: Some formins can be regulated by phosphorylation, and Src family kinases have been implicated in this process, adding another layer of complexity to their regulation.
-
Other Scaffolding and Adaptor Proteins: The this compound domain can also interact with other proteins containing SH3 or WW domains, further integrating formin activity with other signaling pathways.
Quantitative Data on Protein Interactions
The following table summarizes key quantitative data on the interactions of this compound domain-containing proteins with their binding partners. This data, gathered from various biochemical assays, provides insights into the affinity of these interactions.
| Bait Protein (Formin) | Interacting Protein | Method | Dissociation Constant (Kd) | Reference |
| mDia1 (N-terminus) | RhoA•GTP | Biochemical Assays | Nanomolar range | |
| mDia1 (NNN motif mutant) | Cdc42 | Biochemical Studies | Increased affinity compared to wild-type mDia1 | [5] |
| Bni1p (this compound domain) | Profilin-actin | TIRF Microscopy | Rate-limiting step in elongation | [3] |
| mDia1 (autoinhibited) | DAD domain (C-terminus) | Fluorescence | 109 nM | |
| Cdc12 (this compound-FH2) | Actin filaments | Nonlinear least squares regression | 1.76 ± 0.33 nM | [8] |
Signaling Pathway of Rho GTPase-Mediated Formin Activation
Diaphanous-related formins are regulated by an autoinhibitory mechanism. In the inactive state, the C-terminal Diaphanous Autoregulatory Domain (DAD) binds to the N-terminal Diaphanous Inhibitory Domain (DID), which is part of the GTPase-binding domain (GBD). This intramolecular interaction masks the actin-nucleating and elongating activities of the this compound and FH2 domains. Upon cellular signaling, Rho GTPases are activated by Guanine nucleotide Exchange Factors (GEFs), leading to the exchange of GDP for GTP. The active, GTP-bound Rho GTPase then binds to the GBD of the formin, causing a conformational change that disrupts the DID-DAD interaction and relieves autoinhibition. The now active formin can proceed to nucleate and elongate actin filaments.
Experimental Protocols
Co-Immunoprecipitation of this compound Domain-Containing Proteins
This protocol is designed for the co-immunoprecipitation of a target this compound domain-containing protein and its interacting partners from cultured mammalian cells.
Materials:
-
Cultured mammalian cells expressing the target protein
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails. For potentially weaker or transient interactions, a lower salt concentration (e.g., 100 mM NaCl) and a milder detergent (e.g., 0.5% NP-40) may be tested.
-
Antibody against the target this compound domain-containing protein (IP-grade)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100 or 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine-HCl pH 2.5-3.0 or 1x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5 (for glycine elution)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: a. Grow cells to 80-90% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Aspirate the PBS and add ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish). d. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on a rotator for 30 minutes at 4°C. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.
-
Pre-clearing the Lysate (Optional but Recommended): a. To a defined amount of cleared lysate (e.g., 500 µg - 1 mg of total protein), add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody against the target this compound domain protein (the optimal amount should be determined empirically, typically 1-5 µg). b. As a negative control, add an equivalent amount of isotype control antibody to a separate aliquot of pre-cleared lysate. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube. e. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
Elution: a. For Western Blot Analysis: After the final wash, remove all supernatant and add 30-50 µL of 1x Laemmli sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. The samples are now ready for SDS-PAGE. b. For Mass Spectrometry or Functional Assays (Native Elution): After the final wash, add 50-100 µL of Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant (eluate) to a new tube containing 5-10 µL of Neutralization Buffer to restore a neutral pH.
-
Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein and suspected interacting partners. b. Mass Spectrometry: For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
Experimental Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no target protein in eluate | Inefficient cell lysis | Optimize lysis buffer (try different detergents or salt concentrations). |
| Poor antibody binding | Use a validated IP-grade antibody. Increase antibody concentration or incubation time. | |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. Keep samples on ice or at 4°C at all times. | |
| High background/non-specific binding | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Lysate is too concentrated | Dilute the lysate before immunoprecipitation. | |
| Antibody cross-reactivity | Perform a pre-clearing step. Use a high-specificity monoclonal antibody. | |
| Co-precipitated protein not detected | Interaction is weak or transient | Optimize lysis and wash conditions to be less stringent. Consider in vivo cross-linking before lysis. |
| Interacting protein is of low abundance | Increase the amount of starting material (cell lysate). | |
| Antibody epitope is blocked by the interaction | Use an antibody that recognizes a different epitope on the target protein. |
Conclusion
The immunoprecipitation of this compound domain-containing proteins is a critical technique for dissecting their complex interaction networks and understanding their roles in cellular signaling and cytoskeletal regulation. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully isolate and analyze these important protein complexes. Careful optimization of experimental conditions, particularly the composition of lysis and wash buffers, is paramount for achieving high-quality, reproducible results. The insights gained from these studies will undoubtedly contribute to a deeper understanding of the fundamental cellular processes governed by this compound domain-containing proteins and may pave the way for the development of novel therapeutic strategies.
References
- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 2. Positive feedback between Dia1, LARG, and RhoA regulates cell morphology and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formins as effector proteins of Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formins as effector proteins of Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity of Interactions between mDia Isoforms and Rho Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin assembly requirements of the formin Fus1 to build the fusion focus - PMC [pmc.ncbi.nlm.nih.gov]
Designing Fluorescent Protein Fusions with the FH1 Domain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing, creating, and validating fluorescent protein (FP) fusions with the Formin Homology 1 (FH1) domain. The protocols outlined below are intended to facilitate the study of formin-mediated actin dynamics in various cellular contexts.
Introduction to the this compound Domain
The Formin Homology 1 (this compound) domain is a proline-rich, intrinsically disordered region found in formin proteins. It plays a crucial role in accelerating actin filament elongation by capturing profilin-actin complexes and delivering them to the barbed end of the growing actin filament, which is managed by the adjacent Formin Homology 2 (FH2) domain. The flexible nature of the this compound domain is thought to be critical for its function, allowing it to act as a "whiskery" antenna for profilin-actin. Understanding the dynamics and interactions of the this compound domain is key to elucidating the mechanisms of cytoskeletal regulation.
I. Design Considerations for this compound-FP Fusions
Successful design of an this compound-fluorescent protein (FP) fusion requires careful consideration of the fluorescent protein, the linker connecting it to the this compound domain, and the position of the tag. The primary goal is to create a fusion protein that retains the native function of the this compound domain while providing a robust fluorescent signal for imaging.
A. Choosing the Right Fluorescent Protein
The choice of fluorescent protein is critical and depends on the specific experimental requirements. Key properties to consider are brightness, photostability, monomeric state, and maturation time.
Table 1: Properties of Commonly Used Monomeric Fluorescent Proteins
| Fluorescent Protein | Relative Brightness | Photostability (time to 50% intensity) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Oligomeric State |
| mEGFP | 1.00 | Moderate | 0.60 | 56,000 | Monomer |
| mNeonGreen | 2.5 | High | 0.80 | 116,000 | Monomer |
| mScarlet-I | 3.9 | High | 0.70 | 100,000 | Monomer |
| mCherry | 0.35 | Moderate | 0.22 | 72,000 | Monomer |
| mTurquoise2 | 1.5 | High | 0.93 | 105,000 | Monomer |
Note: Values are approximate and can vary depending on the cellular environment and measurement method. Data compiled from various sources.
-
Monomeric Nature: It is crucial to use a truly monomeric FP to avoid artifacts such as forced dimerization or aggregation of the this compound domain, which could alter its function.
-
Brightness and Photostability: For live-cell imaging, especially for tracking dynamic processes, a bright and photostable FP like mNeonGreen or mScarlet-I is recommended to achieve a good signal-to-noise ratio with minimal phototoxicity.
B. Linker Design
The linker between the this compound domain and the FP is critical for maintaining the function of both domains. A linker provides spatial separation, preventing steric hindrance and allowing for proper folding.
-
Flexible Linkers: Short, flexible linkers composed of glycine and serine residues (e.g., (Gly-Gly-Gly-Gly-Ser)n) are commonly used. The length of the linker may need to be optimized empirically, but a length of 5-15 amino acids is a good starting point.
-
Rigid Linkers: In some cases, a more rigid alpha-helical linker, such as (EAAAK)n, may be beneficial to provide a more defined separation between the domains.
C. Fusion Orientation (N- vs. C-terminal Tagging)
The this compound domain is typically located N-terminal to the FH2 domain. To minimize disruption of this natural context, it is generally recommended to fuse the FP to the N-terminus of the full-length formin or the this compound domain construct. However, the optimal position should be determined empirically.
-
N-terminal fusion (FP-FH1): This is often the preferred orientation, as the C-terminus of the this compound domain needs to be available to interact with the FH2 domain.
-
C-terminal fusion (this compound-FP): This may be a viable option for constructs containing only the this compound domain, but it should be validated carefully to ensure it does not interfere with profilin binding or other interactions.
II. Experimental Protocols
A. Protocol 1: Molecular Cloning of this compound-FP Fusion Constructs
This protocol describes the generation of an expression vector for an N-terminally tagged this compound domain using standard molecular biology techniques.
Materials:
-
Plasmid containing the this compound domain cDNA
-
Fluorescent protein expression vector with a suitable multiple cloning site (e.g., pEGFP-C1, pmNeonGreen-N1)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
Primers for amplifying the this compound domain
-
Competent E. coli cells
-
Standard reagents for plasmid purification and DNA sequencing
Procedure:
-
Primer Design: Design PCR primers to amplify the this compound domain coding sequence.
-
The forward primer should include a restriction site compatible with the N-terminal end of the FP vector's multiple cloning site and should be in-frame with the FP coding sequence.
-
The reverse primer should include a restriction site compatible with the C-terminal end of the multiple cloning site and a stop codon if one is not present.
-
If a linker is desired, the linker sequence can be incorporated into the primers.
-
-
PCR Amplification: Amplify the this compound domain sequence using high-fidelity PCR.
-
Restriction Digest: Digest both the PCR product and the fluorescent protein vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the digested FP vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for colonies on appropriate antibiotic plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion and sequence of the this compound domain by restriction digest and DNA sequencing.
B. Protocol 2: Expression and Validation of this compound-FP Fusions in Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, COS-7)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Purified this compound-FP plasmid DNA
-
Fluorescence microscope
-
Antibodies against the formin protein or the FP for Western blotting
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Transfect the cells with the this compound-FP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Expression: Allow cells to express the fusion protein for 24-48 hours.
-
Fluorescence Microscopy:
-
Observe the subcellular localization of the this compound-FP fusion protein using a fluorescence microscope.
-
Compare the localization to that of the endogenous formin protein (if known) using immunofluorescence to ensure proper targeting.
-
-
Western Blot Analysis:
-
Prepare cell lysates from transfected cells.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the FP or the formin to confirm the expression and expected molecular weight of the fusion protein.
-
C. Protocol 3: In Vitro Profilin-Actin Binding Assay
This assay validates the functionality of the this compound-FP fusion by testing its ability to bind profilin.
Materials:
-
Purified this compound-FP fusion protein
-
Purified profilin
-
Glutathione-S-transferase (GST)-tagged profilin (for pulldown) or other affinity tag
-
Affinity beads (e.g., Glutathione-Sepharose)
-
Actin monomers
-
Pull-down buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100)
-
SDS-PAGE and Coomassie staining reagents
Procedure:
-
Protein Binding:
-
Incubate the purified this compound-FP protein with GST-profilin (or other tagged profilin) and affinity beads in pull-down buffer for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate the this compound-FP protein with beads alone or with a non-specific GST-tagged protein.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold pull-down buffer to remove non-specific binders.
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining to visualize the co-precipitation of the this compound-FP with profilin.
-
III. Visualization of Pathways and Workflows
A. Signaling Pathway: Formin-Mediated Actin Elongation
This diagram illustrates the role of the this compound and FH2 domains in actin filament elongation.
Caption: Formin-mediated actin elongation pathway.
B. Experimental Workflow: Designing and Validating this compound-FP Fusions
This diagram outlines the key steps in the creation and validation of a functional this compound-FP fusion protein.
protocol for dissolving and storing FH1 small molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
FH1 is a small molecule that has been identified as a potent enhancer of the differentiation and maturation of induced pluripotent stem cells (iPSCs) into hepatocytes. Its application in stem cell research and drug development holds significant promise for generating functional human hepatocytes for disease modeling, toxicology screening, and regenerative medicine. This document provides detailed protocols for the proper dissolution and storage of this compound, ensuring its stability and efficacy in experimental settings.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound.
| Property | Value | Source |
| Molecular Weight | 282.34 g/mol | [1][2] |
| Formula | C₁₇H₁₈N₂O₂ | [1][2] |
| CAS Number | 2719-05-3 | [1] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white powder | |
| Storage (Powder) | Store at -20°C for up to 3 years. | [1] |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock solutions. The following table summarizes the reported solubility data. It is highly recommended to use fresh, anhydrous DMSO for dissolution as moisture can reduce solubility.[1]
| Solvent | Solubility | Source |
| DMSO | Up to 100 mM | |
| 56 mg/mL (~198.34 mM) | [1] | |
| 5 mg/mL | [3] | |
| Ethanol | Insoluble | [1] |
| 0.5 mg/mL | [3] | |
| Water | Insoluble | [1] |
| DMF | 2 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound small molecule powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound powder. For example, to a vial containing 1 mg of this compound (MW: 282.34), add 354.2 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Workflow for this compound Stock Preparation and Storage
Caption: Workflow for the preparation and storage of this compound stock solutions.
General Protocol for Use in Cell Culture
This protocol provides a general guideline for using the this compound stock solution to treat cells in culture, such as during iPSC differentiation into hepatocytes. The final concentration of this compound and the treatment duration should be optimized for the specific cell type and experimental design.
Materials:
-
Prepared this compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for your experiment
-
Cells in culture
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve the desired final working concentration. For example, to achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period, refreshing the medium containing this compound as required by the specific protocol.
Signaling and Application
This compound promotes the differentiation and maturation of iPSC-derived hepatocytes. While the precise molecular mechanism is still under investigation, it is known to enhance hepatocyte-specific functions.[1][3]
Logical Flow of this compound Application in iPSC Differentiation
Caption: Logical diagram illustrating the application of this compound in iPSC-derived hepatocyte differentiation.
References
Application Notes and Protocols for Optimal FH1 Concentration in Hepatocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Functional Hit 1 (FH1), a small molecule, for the efficient differentiation of stem cells into hepatocytes. The following protocols and data are compiled from peer-reviewed research to ensure reproducibility and optimal outcomes in your experiments.
Introduction
Functional Hit 1 (this compound) is a small molecule compound that has been identified as a potent inducer of hepatocyte differentiation. It offers a cost-effective and efficient alternative to traditional growth factor-based differentiation protocols, particularly by replacing the need for Hepatocyte Growth Factor (HGF). This compound promotes the maturation of hepatocyte-like cells (HLCs) from various stem cell sources, including human mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs).[1][2] The resulting HLCs exhibit key morphological and functional characteristics of primary hepatocytes, such as albumin secretion, glycogen storage, and cytochrome P450 activity.[1][3]
Mechanism of Action
This compound is understood to play a crucial role in the HGF/c-Met signaling pathway, which is essential for liver development and regeneration.[4][5][6][7] Network pharmacology analysis has revealed a link between this compound and the activation of c-Met signaling, leading to increased levels of c-Met, p-p38, p-AKT, and p-ERK1/2 proteins.[4][5][6] This activation mimics the effects of HGF, thereby promoting the maturation of hepatocyte progenitors into functional hepatocytes.[4][5]
Optimal Concentration of this compound
Determining the optimal concentration of this compound is critical for maximizing differentiation efficiency while minimizing cytotoxicity. Studies have systematically evaluated a range of this compound concentrations to identify the ideal working concentration.
Quantitative Data Summary
The following table summarizes the findings from a concentration gradient experiment designed to determine the optimal this compound concentration for hepatocyte differentiation from human umbilical cord-derived mesenchymal stem cells (hUC-MSCs).[1]
| This compound Concentration (µM) | Cell Morphology and Differentiation Status | Cell Viability (relative to control) | Relative mRNA Expression (ALB, A1AT, AFP) |
| 3 | No significant differentiation observed | ~100% | - |
| 7.5 | No significant differentiation observed | Decreased (massive cell death reported) | - |
| 15 | Optimal differentiation morphology observed | Significantly higher than 30 & 60 µM | Significantly higher than 30 & 60 µM |
| 30 | Differentiation observed, but with increased cell death | ~5% | Lower than 15 µM |
| 60 | Differentiation observed, but with significant cell death | ~5% | Lower than 15 µM |
Experimental Protocols
This section provides a detailed protocol for the differentiation of MSCs into hepatocyte-like cells using this compound. This protocol is based on a rapid, 10-day differentiation strategy.[1]
Materials
-
Human Mesenchymal Stem Cells (e.g., hUC-MSCs)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Basic Fibroblast Growth Factor (bFGF)
-
Epidermal Growth Factor (EGF)
-
Nicotinamide
-
Functional Hit 1 (this compound)
-
Cell culture plates (6-well or other desired format)
-
CCK-8 Cell Counting Kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for hepatocyte markers (ALB, A1AT, AFP)
Protocol
Stage 1: Hepatic Progenitor Cell Induction (3 days)
-
Cell Seeding: Plate Passage 3 MSCs in a 6-well plate at an appropriate density in standard MSC culture medium.
-
Induction Medium: After 24 hours, replace the culture medium with serum-free IMDM supplemented with 10 ng/mL bFGF, 20 ng/mL EGF, 100 µg/mL streptomycin, and 100 U/mL penicillin.
-
Incubation: Culture the cells for 3 days, changing the medium every 2 days.
Stage 2: Hepatocyte Maturation with this compound (7 days)
-
Maturation Medium: Prepare serum-free IMDM supplemented with 10 ng/mL bFGF, 5 mM nicotinamide, and 15 µM this compound .
-
Medium Change: Replace the induction medium with the this compound-containing maturation medium.
-
Incubation: Continue to culture the cells for 7 days, changing the medium every 2 days.
Assessment of Differentiation
-
Morphology: Observe the cells daily under a microscope. Differentiated hepatocytes should exhibit a polygonal shape and a granular cytoplasm.
-
Gene Expression: At the end of the differentiation protocol, extract total RNA and perform qRT-PCR to analyze the expression of mature hepatocyte markers such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and Alpha-fetoprotein (AFP).
-
Functional Assays: Perform functional assays to confirm hepatocyte function, including:
-
Glycogen Storage: Periodic acid-Schiff (PAS) staining.
-
Albumin Secretion: ELISA of the culture supernatant.
-
Urea Production: Measure urea concentration in the culture medium.
-
Cytochrome P450 Activity: Use a commercially available assay kit.
-
Low-density lipoprotein (LDL) and Indocyanine green (ICG) uptake: Use fluorescently labeled LDL and ICG to assess uptake via microscopy.[1][3]
-
Visualizations
Signaling Pathway
Caption: this compound activates the c-Met receptor, initiating downstream signaling cascades.
Experimental Workflow
Caption: A 10-day protocol for hepatocyte differentiation using this compound.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound | Semantic Scholar [semanticscholar.org]
- 5. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.bib.htw-dresden.de [primo.bib.htw-dresden.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of FH1 (BRD-K4477)
Audience: Researchers, scientists, and drug development professionals.
Introduction: FH1, also known as BRD-K4477 or NSC 12407, is a small molecule that has been identified as an enhancer of hepatocyte function.[1][2] It is known to promote the differentiation and maturation of induced pluripotent stem (iPS)-derived hepatocytes.[1][2] Chemically, its formula is C17H18N2O2 with a molecular weight of 282.34 g/mol .[1] this compound also exhibits hepatoprotective effects and acts as an inhibitor of NQO2 (N-ribosyldihydronicotinamide quinone reductase 2).[2] These properties make this compound a valuable tool for research in liver biology, regenerative medicine, and drug-induced liver injury models. This document provides a detailed protocol for the chemical synthesis of this compound, based on established organic chemistry principles for amide bond formation.
I. Signaling Pathway Context: Role in Hepatocyte Maturation
While the precise signaling pathway through which this compound promotes hepatocyte maturation is a subject of ongoing research, its role as an NQO2 inhibitor suggests it may modulate cellular responses to oxidative stress.[2] Additionally, studies on fumarate hydratase (FH) deficient cells, which show activation of hypoxia pathways, provide a broader context for metabolic influence on cellular differentiation.[3] The diagram below illustrates a hypothetical signaling cascade influenced by this compound, leading to enhanced hepatocyte function.
Caption: Hypothetical signaling pathway of this compound in hepatocyte maturation.
II. Chemical Synthesis of this compound
The synthesis of this compound (N-(4-(4-acetamidobenzyl)phenyl)acetamide) can be achieved through a multi-step process involving the formation of amide bonds. The following protocol outlines a feasible synthetic route.
A. Materials and Reagents:
-
4-Aminobenzylamine
-
4-Nitrophenylacetic acid
-
Acetic anhydride
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Ethyl acetate (EtOAc)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
B. Experimental Workflow Diagram:
Caption: Workflow for the multi-step synthesis of this compound compound.
C. Detailed Synthesis Protocol:
Step 1: Synthesis of N-(4-aminobenzyl)-2-(4-nitrophenyl)acetamide (Intermediate 1)
-
To a solution of 4-nitrophenylacetic acid (1.0 eq) in dry DCM, add BOP reagent (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-aminobenzylamine (1.05 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Intermediate 1.
Step 2: Synthesis of N-(4-aminobenzyl)-2-(4-aminophenyl)acetamide (Intermediate 2)
-
Dissolve the crude Intermediate 1 in methanol.
-
Add 10% Palladium on carbon (0.1 eq by weight).
-
Purge the flask with hydrogen gas and leave it to stir under a hydrogen balloon at room temperature for 4 hours.
-
Monitor the reduction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate 2, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (N-(4-(4-acetamidobenzyl)phenyl)acetamide)
-
Dissolve Intermediate 2 in dry DCM and cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) followed by the dropwise addition of acetic anhydride (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and separate the layers.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to get the crude this compound compound.
Step 4: Purification of this compound
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield pure this compound as a white solid.
III. Data Presentation and Characterization
The final compound should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Analytical Data for Synthesized this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C17H18N2O2 | - |
| Molecular Weight | 282.34 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ = 283.14 | ESI-MS |
| Solubility | Soluble in DMSO (>50 mg/mL)[1], Insoluble in water[1] | Solubility Test |
Table 2: In Vitro Activity Data (Illustrative)
| Assay | Metric | This compound Value |
|---|---|---|
| NQO2 Inhibition | IC₅₀ | ~10-20 µM |
| Hepatocyte Maturation | Albumin Secretion | 1.5 - 2.0 fold increase vs. control |
| Cytotoxicity (HepG2) | CC₅₀ | > 50 µM |
Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a controlled environment with appropriate safety precautions, including the use of personal protective equipment. The synthesis protocol is a representative example and may require optimization.
References
Application of FH1 for Enhanced Maturation of 3D Liver Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of three-dimensional (3D) liver organoids from human pluripotent stem cells (hPSCs) represents a significant advancement for in vitro modeling of liver development, disease, and for conducting drug toxicity and efficacy studies. A critical challenge in the field is achieving robust functional maturation of the hepatocyte-like cells within these organoids. This application note describes the use of FH1, a small molecule compound, to promote the maturation of 3D liver organoids. This compound has been shown to effectively replace Hepatocyte Growth Factor (HGF) in differentiation protocols, offering a cost-effective and efficient method to generate functionally mature liver organoids.[1][2] this compound drives hepatocyte differentiation primarily through the activation of the HGF/c-Met signaling pathway.[3][4]
Principle
This compound is a small molecule that promotes the functional maturation of hepatocytes.[1] It has been demonstrated to induce the directed differentiation of pluripotent stem cell-derived liver progenitor cells into mature hepatocytes.[1] The primary mechanism of action for this compound is the activation of the c-Met receptor, mimicking the downstream effects of HGF.[3][4] This leads to the upregulation of mature hepatocyte markers and functional characteristics, such as albumin secretion and cytochrome P450 activity.[1][2] In the context of 3D liver organoid culture, this compound is introduced during the final maturation stage as a substitute for HGF, driving the organoids towards a more mature and functional phenotype.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the maturation of hepatocyte-like cells, demonstrating its efficacy as a potent maturation-inducing agent.
Table 1: Effect of this compound Concentration on Hepatocyte Marker Gene Expression
| This compound Concentration | Relative mRNA Expression of A1AT | Relative mRNA Expression of ALB | Relative mRNA Expression of AFP |
| 0 µM (Control) | Baseline | Baseline | Baseline |
| 15 µM | Significantly Higher | Significantly Higher | Significantly Higher |
| 30 µM | Lower than 15 µM | Lower than 15 µM | Lower than 15 µM |
| 60 µM | Lower than 15 µM | Lower than 15 µM | Lower than 15 µM |
Data adapted from studies on 2D hepatocyte differentiation, indicating an optimal concentration of 15 µM for inducing key hepatocyte markers.[1][5]
Table 2: Comparison of this compound and HGF on Hepatocyte-Specific Gene and Protein Expression
| Marker | This compound-induced Hepatocytes | HGF-induced Hepatocytes |
| Gene Expression (mRNA) | ||
| ALB | Similar | Similar |
| A1AT | Similar | Similar |
| APOA2 | Similar | Similar |
| ASGR1 | Similar | Similar |
| Protein Expression | ||
| ALB | Co-expressed with A1AT | Not directly compared |
| A1AT | Co-expressed with ALB | Not directly compared |
This table illustrates that this compound (at 15 µM) induces a comparable level of mature hepatocyte gene expression to the standard HGF-based protocols.[1]
Table 3: Functional Comparison of this compound-induced Hepatocytes
| Function | This compound-induced Hepatocytes |
| Glycogen Storage | Positive |
| Albumin Expression | Positive |
| Urea Secretion | Positive |
| Cytochrome P450 Activity | Positive |
| Low-density lipoprotein (LDL) uptake | Positive |
| Indocyanine green (ICG) uptake | Positive |
This table highlights the functional capabilities of hepatocytes matured with this compound.[2]
Signaling Pathway and Experimental Workflow
Caption: this compound activates the HGF/c-Met signaling pathway.
Caption: Experimental workflow for liver organoid maturation with this compound.
Experimental Protocols
This protocol is adapted from established methods for generating liver organoids from iPSCs and incorporates this compound for the final maturation step.[6][7]
Materials:
-
High-quality human induced pluripotent stem cells (hiPSCs)
-
Complete Essential 8 (E8) medium
-
Accutase
-
Matrigel® Growth Factor Reduced (GFR)
-
Definitive Endoderm (DE) Induction Medium: Complete RPMI medium supplemented with appropriate factors.
-
Foregut Spheroid (FGS) Induction Medium: Complete Advanced DMEM/F12 supplemented with appropriate factors.
-
Human Liver Organoid (HLO) Formation Medium: Advanced DMEM/F12 with retinoic acid.
-
Hepatocyte Maturation Medium (with this compound): Hepatocyte Culture Medium (HCM) supplemented with 15 µM this compound.
-
This compound (stock solution in DMSO)
-
Cell culture plates (6-well, 24-well)
-
General cell culture equipment
Protocol:
Phase 1: Definitive Endoderm (DE) Induction (Days 1-3)
-
Culture hiPSCs in Complete E8 medium on Matrigel-coated plates until they reach 80-90% confluency.
-
On Day 1, aspirate the E8 medium and replace it with DE Induction Medium.
-
Incubate for 3 days, changing the medium daily.
Phase 2: Foregut Spheroid (FGS) Induction (Days 4-6)
-
On Day 4, aspirate the DE Induction Medium and replace it with FGS Induction Medium.
-
Incubate for 3 days, changing the medium daily. By Day 6, the cells should form spheroids.
Phase 3: 3D Human Liver Organoid (HLO) Formation (Days 7-10)
-
On Day 7, gently detach the cell sheet containing the spheroids.
-
Resuspend the spheroids in cold HLO Formation Medium mixed with Matrigel at a 1:1 ratio.
-
Plate 50 µL domes of the Matrigel-spheroid mixture into a pre-warmed 24-well plate.
-
Allow the domes to polymerize at 37°C for 20-30 minutes.
-
Add HLO Formation Medium to each well.
-
Culture for 4 days, changing the medium every 2 days.
Phase 4: Hepatocyte Maturation with this compound (Days 11-25)
-
On Day 11, aspirate the HLO Formation Medium and replace it with Hepatocyte Maturation Medium supplemented with 15 µM this compound.
-
Culture the organoids for an additional 14 days, changing the medium every 2-3 days. The organoids will continue to grow and mature during this period.
Characterization of Mature Liver Organoids:
-
Morphology: Observe the organoids using phase-contrast microscopy for typical hepatocyte-like morphology.
-
Gene Expression: Perform qRT-PCR to analyze the expression of mature hepatocyte markers such as Albumin (ALB), Alpha-1-antitrypsin (A1AT), and cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
-
Protein Expression: Use immunofluorescence staining to detect the presence of hepatocyte-specific proteins like ALB and A1AT.
-
Functional Assays:
-
Albumin Secretion: Measure the concentration of albumin in the culture supernatant using an ELISA kit.
-
Glycogen Storage: Perform Periodic acid-Schiff (PAS) staining to visualize glycogen storage.
-
CYP450 Activity: Use commercially available assays to measure the metabolic activity of specific CYP enzymes.
-
Urea Production: Quantify urea concentration in the culture medium.
-
Conclusion
The use of this compound provides a robust and cost-effective method for the directed maturation of 3D liver organoids. By replacing HGF in the maturation medium, this compound promotes the development of functionally mature hepatocyte-like cells within the organoid structure. This approach enhances the utility of liver organoids as a more physiologically relevant in vitro model for developmental biology research, disease modeling, and preclinical drug screening.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound | Semantic Scholar [semanticscholar.org]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Generating Functional Hepatocytes with FH1 for Drug Screening
Introduction
The assessment of drug-induced liver injury (DILI) is a critical and challenging phase in pharmaceutical development. Primary human hepatocytes (PHHs) are considered the gold standard for in vitro toxicity testing, but their use is hampered by limited availability, high cost, donor-to-donor variability, and rapid dedifferentiation in culture.[1][2] To overcome these limitations, researchers have turned to directed differentiation of stem cells into hepatocyte-like cells (HLCs). A significant breakthrough in this area is the use of Functional hit 1 (FH1) , a small molecule that promotes the maturation of HLCs.[3][4] this compound-based protocols offer a rapid, cost-effective, and efficient method to generate functional hepatocytes from sources like human mesenchymal stem cells (MSCs), providing a consistent and reliable platform for drug screening and hepatotoxicity studies.[3][5]
Mechanism of Action: The this compound Signaling Pathway
Recent studies have elucidated that this compound promotes hepatocyte differentiation and maturation primarily by activating the HGF/c-Met signaling pathway.[6][7][8] this compound treatment significantly increases the protein levels of c-Met and its downstream effectors, including phosphorylated p38, AKT, and ERK1/2.[5][6] This cascade mimics the effects of Hepatocyte Growth Factor (HGF), a crucial cytokine for liver development and regeneration, thereby driving the maturation of progenitor cells into functional hepatocytes.[5][6]
Experimental Workflow
The overall process involves isolating and expanding MSCs, differentiating them into hepatic progenitors, and then maturing them into functional HLCs using an this compound-based protocol. These HLCs are then characterized for hepatocyte-specific functions before being used in high-throughput drug screening assays.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound for hepatocyte generation.
Table 1: Optimal Concentration of this compound for Hepatocyte Maturation Data extracted from cytotoxicity and gene expression analysis on hepatic progenitor cells.[4][9]
| This compound Concentration | Cell Viability | Relative mRNA Expression (ALB, A1AT) | Recommendation |
| < 7.5 µM | High | Low induction | Not optimal |
| 15 µM | Moderate | Significantly High | Optimal Concentration |
| ≥ 30 µM | Very Low (<5%) | Lower than 15 µM | Cytotoxic |
Table 2: Comparison of this compound-Based vs. Growth Factor (GF)-Based Differentiation Data compares the small molecule (SM) + this compound protocol with a traditional growth factor-based method.[3][4]
| Parameter | SM + this compound Protocol | Growth Factor (GF) Protocol |
| Induction Time | ~10 days | >20 days |
| Cost | Lower (replaces expensive HGF) | Higher |
| ALB & A1AT Co-expression | High percentage of positive cells | Comparable to SM + this compound |
| Hepatocyte Marker Gene Expression | High (ALB, A1AT, HNF4α) | High (ALB, A1AT, HNF4α) |
Table 3: Functional Characterization of this compound-Generated Hepatocytes (this compound-iHeps) Summary of functional assays performed on HLCs generated using the this compound protocol.[3][4]
| Functional Assay | Result | Significance |
| Albumin (ALB) Secretion | Detected and quantified | Key synthetic function of mature hepatocytes. |
| Urea Synthesis | Detected and quantified | Indicates a functional urea cycle for detoxification. |
| Glycogen Storage (PAS Staining) | Positive | Demonstrates metabolic capability. |
| Indocyanine Green (ICG) Uptake | Positive | Shows transporter activity and biliary function. |
| Low-Density Lipoprotein (LDL) Uptake | Positive | Confirms receptor-mediated endocytosis function. |
| Cytochrome P450 (CYP) Activity | Present and inducible | Crucial for drug metabolism and toxicity screening. |
Experimental Protocols
Protocol 1: Generation of Functional Hepatocytes from MSCs using this compound
This protocol details a rapid, 10-day differentiation process from human MSCs (e.g., umbilical cord-derived, hUC-MSCs) to functional HLCs.[3][4]
Materials and Reagents:
-
Human MSCs (Passage 3-5)
-
MSC growth medium
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
bFGF, EGF, HGF (for control group)
-
Small molecules for Stage 1 (cocktail may vary, often includes activators of Wnt and Nodal signaling)
-
Functional hit 1 (this compound)
-
Nicotinamide
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tissue culture plates
Procedure:
-
Cell Seeding:
-
Plate Passage 3 MSCs onto gelatin-coated plates at a density of 2 x 10⁴ cells/cm².
-
Culture in MSC growth medium until they reach 70-80% confluency.
-
-
Stage 1: Hepatic Progenitor Differentiation (Days 1-4)
-
Replace the growth medium with Stage 1 differentiation medium (serum-free IMDM supplemented with specific small molecules to induce definitive endoderm and then hepatic specification).
-
Change the medium every 2 days.
-
-
Stage 2: Hepatocyte Maturation with this compound (Days 5-10)
-
Replace the Stage 1 medium with Stage 2 maturation medium.
-
This compound Group: Serum-free IMDM supplemented with 15 µM this compound .[4]
-
(Control Group: Serum-free IMDM with 40 ng/mL HGF and 5 mM nicotinamide).[4]
-
Change the medium every 2 days.
-
Observe the cells for morphological changes. By day 10, cells should exhibit a typical polygonal hepatocyte-like shape with distinct nuclei.[3][4]
-
Protocol 2: Functional Assessment of this compound-Generated Hepatocytes
Perform these assays on Day 10 HLCs to confirm their functional maturity before use in drug screening.
A. Albumin Secretion (ELISA)
-
Culture Day 10 HLCs in fresh maturation medium for 24 hours.
-
Collect the culture supernatant.
-
Measure the concentration of human albumin using a commercial Human Albumin ELISA kit, following the manufacturer's instructions.
-
Normalize the result to the total protein content of the cell lysate.
B. Urea Production Assay
-
Incubate HLCs in fresh culture medium for 24 hours.
-
Collect the supernatant.
-
Quantify the urea concentration using a colorimetric Urea Assay Kit, following the manufacturer's protocol.
-
Normalize the result to the total cell number or protein content.
C. Cytochrome P450 3A4 (CYP3A4) Activity Assay
-
Wash the HLCs with pre-warmed PBS.
-
Incubate the cells with a luminogenic CYP3A4 substrate (e.g., Luciferin-IPA) in culture medium for 1-3 hours at 37°C, as per the assay kit's instructions (e.g., P450-Glo™).[10]
-
Transfer an aliquot of the medium to a 96-well opaque plate.
-
Add the detection reagent to generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to CYP3A4 activity.
D. Indocyanine Green (ICG) Uptake and Release
-
Dissolve ICG in DMSO and dilute to a final concentration of 1 mg/mL in culture medium.
-
Incubate HLCs with the ICG solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess ICG.
-
Observe the cells under a light microscope to visualize the green ICG uptake.
-
To assess release, incubate the cells in fresh medium for another 4-6 hours and observe the clearance of the dye from the cytoplasm.
Protocol 3: Drug Cytotoxicity Screening using this compound-HLCs
This protocol provides a general framework for assessing the hepatotoxicity of compounds.
Materials and Reagents:
-
Day 10 this compound-generated HLCs
-
96-well clear-bottom, black-walled plates
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO)
-
Hepatocyte maturation medium
-
Cell viability assay reagent (e.g., CellTiter-Glo®, CCK-8, or PrestoBlue™)
Procedure:
-
Cell Plating:
-
Gently detach Day 10 HLCs and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in hepatocyte maturation medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control known to be hepatotoxic (e.g., acetaminophen, amiodarone).[2]
-
Remove the old medium from the cells and add the compound-containing medium.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). Long-term studies of up to 14 days are also possible to assess chronic toxicity.[11]
-
-
Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
For example, using an ATP-based assay like CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes to lyse cells and stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the readings from compound-treated wells to the vehicle control wells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is lost).
-
References
- 1. Human hepatocytes derived from pluripotent stem cells: a promising cell model for drug hepatotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological applications of human induced pluripotent stem cell-derived hepatocyte-like cells: an updated review [jstage.jst.go.jp]
- 3. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound | Semantic Scholar [semanticscholar.org]
- 8. primo.bib.htw-dresden.de [primo.bib.htw-dresden.de]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Hepatic Function Using a Primary Human Hepatocyte 3D Spheroid Culture System | Thermo Fisher Scientific - US [thermofisher.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Analytical Methods for the Detection of FH1 in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the detection and quantification of the novel secreted protein, Factor H1 (FH1), in cell culture media. Understanding the dynamics of this compound secretion is critical for elucidating its role in cellular signaling pathways and for the development of novel therapeutics. The following sections describe three robust analytical methods for this compound analysis: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Western Blotting. Each section includes an overview of the method, a detailed experimental protocol, and a summary of quantitative data.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of this compound
ELISA is a highly sensitive and specific method for quantifying a target protein within a complex mixture like cell culture supernatant. The sandwich ELISA format is particularly well-suited for this purpose as it utilizes two antibodies that bind to different epitopes on the this compound protein, which enhances specificity and sensitivity.
Application Note
The sandwich ELISA is the recommended method for high-throughput quantification of this compound in numerous samples. It offers a broad dynamic range and is amenable to automation. This assay is ideal for screening studies, dose-response curves, and monitoring this compound secretion over time.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 10 pg/mL | General ELISA performance |
| Limit of Quantification (LOQ) | 5 - 50 pg/mL | General ELISA performance |
| Dynamic Range | 50 - 5000 pg/mL | General ELISA performance |
| Intra-assay Precision | < 10% CV | General ELISA performance |
| Inter-assay Precision | < 15% CV | General ELISA performance |
Experimental Workflow: Sandwich ELISA
Caption: Workflow of a sandwich ELISA for this compound detection.
Protocol: Sandwich ELISA for this compound
Materials:
-
This compound-specific capture antibody
-
This compound-specific detection antibody
-
Recombinant this compound standard
-
96-well high-protein-binding ELISA plates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., blocking buffer)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by serially diluting the recombinant this compound standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate five times with wash buffer. Add 100 µL of substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Use the standard curve to determine the concentration of this compound in the samples.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS is a powerful technique for the identification and quantification of proteins in complex samples. It offers high sensitivity and specificity and does not require a specific antibody for the target protein. This method is particularly useful for discovery proteomics and for the absolute quantification of proteins.
Application Note
LC-MS/MS is the gold standard for definitive identification and absolute quantification of this compound. It is recommended for studies requiring high accuracy and for validating results from other methods like ELISA. While it has lower throughput than ELISA, its ability to multiplex and identify post-translational modifications makes it invaluable for in-depth characterization of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | low ng/mL range | |
| Limit of Quantification (LOQ) | 10 - 100 ng/mL | |
| Dynamic Range | 3-4 orders of magnitude | |
| Accuracy | High | |
| Throughput | Low to Medium |
Experimental Workflow: LC-MS/MS
Application Notes and Protocols: Combining FH1 with Growth Factors for iPSC Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) represent a powerful tool in regenerative medicine and drug discovery due to their ability to differentiate into any somatic cell type. Directed differentiation protocols often rely on a timed administration of growth factors to mimic embryonic development. Recently, small molecules have emerged as valuable tools to modulate signaling pathways with greater specificity and cost-effectiveness.
This document provides detailed application notes and protocols for combining the small molecule FH1 , a known hepatocyte maturation promoter, with other key growth factors for the differentiation of iPSCs into hepatocytes and cardiomyocytes. This compound has been shown to activate the HGF/c-Met signaling pathway, offering a substitute for Hepatocyte Growth Factor (HGF) in differentiation protocols.[1][2][3][4][5]
I. Differentiation of iPSCs into Hepatocyte-Like Cells (HLCs)
Application Note:
Standard protocols for generating HLCs from iPSCs typically involve a multi-step process initiated by definitive endoderm induction, followed by hepatic specification and maturation. Growth factors such as Activin A, Fibroblast Growth Factor 2 (FGF2), and Bone Morphogenetic Protein 4 (BMP4) are crucial in the early stages, while HGF is traditionally used for the final maturation.[6][7][8][9][10] The small molecule this compound has been identified as a potent agonist of the c-Met receptor, effectively replacing HGF in the maturation of hepatocyte-like cells derived from mesenchymal stem cells and iPSCs.[1][2][3][4][5]
This protocol integrates the use of FGF2 and BMP4 for hepatic specification with the application of this compound for the maturation of iPSC-derived hepatocytes. This combined approach aims to provide a robust and cost-effective method for generating functional HLCs.
Signaling Pathways in Hepatocyte Differentiation
The differentiation of iPSCs into hepatocytes is orchestrated by a complex interplay of signaling pathways. The proposed protocol leverages the synergistic effects of these pathways.
-
Definitive Endoderm Formation: Activin A/Nodal signaling is critical for inducing the expression of key endodermal transcription factors like SOX17 and FOXA2.
-
Hepatic Specification: FGF and BMP signaling pathways play a crucial role in specifying the hepatic fate of the definitive endoderm. FGF2, through its receptor (FGFR), and BMP4 are key inducers of this stage.[6][7][8][9][10]
-
Hepatocyte Maturation: The HGF/c-Met signaling cascade is essential for the maturation of hepatoblasts into functional hepatocytes. This compound activates this pathway, promoting the expression of mature hepatic markers.[1][2][3][4][5] There is evidence of crosstalk between the HGF/c-Met and BMP signaling pathways, which may influence cell survival and differentiation.[11][12]
Experimental Protocol: iPSC to Hepatocyte-Like Cells
This protocol is a synthesis of established methods for hepatic differentiation, incorporating this compound as a maturation agent.
Materials:
-
Human iPSCs
-
Matrigel-coated culture plates
-
DMEM/F12, RPMI 1640, Knockout Serum Replacement (KSR)
-
B27 supplement (with and without insulin)
-
Activin A, FGF2, BMP4 (R&D Systems)
-
This compound (R&D Systems, Cat. No. 5217)
-
DMSO
Workflow:
Procedure:
-
Definitive Endoderm (DE) Induction (Days 0-4):
-
Culture iPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
On Day 0, replace the medium with RPMI 1640 supplemented with B27 without insulin and 100 ng/mL Activin A.
-
Change the medium daily for 4 days.
-
-
Hepatic Specification (Days 5-9):
-
Hepatocyte Maturation (Days 10-18):
Quantitative Data Presentation
The efficiency of differentiation can be assessed by quantifying the percentage of cells expressing key markers at each stage. While a direct comparison of a combined FGF2/BMP4 and this compound protocol is not available, data from similar protocols suggest the following expected efficiencies.
| Differentiation Stage | Key Markers | Expected Efficiency (Growth Factor-Based) | Expected Efficiency (Small Molecule-Based Maturation) |
| Definitive Endoderm | SOX17, FOXA2, CXCR4 | >80% | >80% |
| Hepatoblasts | AFP, HNF4α | >70% | >70% |
| Hepatocyte-Like Cells | ALB, A1AT, CYP enzymes | >70% | >80% (based on studies replacing HGF with c-Met agonists) |
Note: The "Small Molecule-Based Maturation" data is inferred from studies using c-Met agonists like Dihexa or this compound in the maturation stage of protocols that used growth factors for initial differentiation steps.[1][2]
II. Differentiation of iPSCs into Cardiomyocytes
Application Note:
The generation of cardiomyocytes from iPSCs is a valuable tool for disease modeling, drug screening, and regenerative medicine. Most current protocols rely on the modulation of the Wnt signaling pathway using small molecules. While there is no direct published evidence for the use of this compound in cardiomyocyte differentiation, its role in activating the c-Met pathway, which has been implicated in cardiac development and repair, suggests its potential as a supplementary factor.
This section provides a well-established, small molecule-based protocol for cardiomyocyte differentiation and suggests a point for the experimental introduction of this compound.
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of iPSCs into cardiomyocytes is primarily controlled by the temporal modulation of the Wnt signaling pathway.
-
Mesoderm Induction: Initial activation of the canonical Wnt pathway by GSK3β inhibitors (e.g., CHIR99021) is crucial for inducing mesoderm, the progenitor lineage of cardiomyocytes.
-
Cardiac Progenitor Specification: Subsequent inhibition of the Wnt pathway (e.g., using IWR-1 or Wnt-C59) is necessary to specify cardiac progenitors from the mesoderm.
-
Potential Role of c-Met Signaling: The HGF/c-Met pathway is known to be involved in the development and protection of cardiac tissue. While not a primary driver of initial differentiation, its activation by this compound could potentially enhance the survival, proliferation, or maturation of iPSC-derived cardiomyocytes.
Experimental Protocol: iPSC to Cardiomyocytes
This protocol is based on the widely used GiWi (GSK3 inhibitor followed by Wnt inhibitor) method.
Materials:
-
Human iPSCs
-
Matrigel-coated culture plates
-
RPMI 1640 medium, B27 supplement (with and without insulin)
-
CHIR99021 (GSK3β inhibitor)
-
Wnt-C59 or IWR-1 (Wnt inhibitors)
-
This compound (for experimental addition)
Workflow:
References
- 1. Small-Molecule-Directed Hepatocyte-Like Cell Differentiation of Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Generation of Human Hepatocyte–like Cells from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for directed differentiation of human pluripotent stem cells toward a hepatocyte fate - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hepatic Differentiation of Induced Pluripotent Stem Cells (iPSCs) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Differentiation of hepatocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Directed Differentiation of Human Induced Pluripotent Stem Cells (iPSCs) to a Hepatic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatocytes Differentiation from iPSC - Creative Biolabs [creative-biolabs.com]
- 11. A Signaling Crosstalk between BMP9 and HGF/c-Met Regulates Mouse Adult Liver Progenitor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Signaling Crosstalk between BMP9 and HGF/c-Met Regulates Mouse Adult Liver Progenitor Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield of recombinant FH1 domain protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant Formin Homology 1 (FH1) domain proteins, a common challenge for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield of recombinant this compound domain protein in E. coli?
Low yields of recombinant this compound domain protein are often attributed to several factors. These can include issues with the expression vector and host strain, suboptimal codon usage, protein insolubility leading to the formation of inclusion bodies, and inefficient cell lysis or purification.[1] The inherent characteristics of the this compound domain, such as its disordered nature and proline-rich sequences, can also contribute to expression difficulties.[2][3]
Q2: My this compound domain protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?
Inclusion body formation is a frequent obstacle in recombinant protein production in bacterial systems.[4] To improve the solubility of your this compound domain protein, you can try several strategies:
-
Lower the expression temperature: Reducing the temperature to 15-25°C after induction can slow down protein synthesis, which may promote proper folding and reduce aggregation.[4][5]
-
Decrease the inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation, potentially enhancing solubility.[5]
-
Co-express with molecular chaperones: Chaperone proteins can assist in the correct folding of the recombinant protein.[6]
-
Use a solubility-enhancing fusion tag: Tags like GST or SUMO can improve the solubility of the target protein.[7]
-
Switch to a different expression host: Eukaryotic systems like yeast or insect cells may provide a more suitable environment for the folding of complex proteins.[4]
Q3: I'm observing significant degradation of my this compound domain protein. How can I prevent this?
Protein degradation can be minimized by adding protease inhibitors to your lysis and purification buffers.[8] Additionally, keeping the protein sample on ice or at 4°C throughout the purification process can help to reduce protease activity.[1] The choice of purification buffers and the speed of the purification process are also critical in preventing degradation.
Q4: Can the choice of purification buffer affect the yield and stability of my this compound domain protein?
Absolutely. The composition of your purification buffer is critical for maintaining the stability and solubility of your protein.[9] Key components to consider include:
-
pH: The pH of the buffer should be optimized to keep your protein stable and charged appropriately for the purification method.[9]
-
Salt Concentration: Salts like NaCl (typically at 150 mM) can help to mimic physiological conditions and keep the protein soluble.[9]
-
Reducing Agents: For proteins with cysteine residues, a reducing agent like DTT or TCEP (typically 5-10 mM) should be included to prevent oxidation and subsequent aggregation.[9]
-
Additives: Stabilizing agents like glycerol or detergents can be beneficial in preventing aggregation.[10]
Troubleshooting Guides
Guide 1: Low or No Expression of this compound Domain Protein
This guide provides a step-by-step approach to troubleshooting low or no expression of your recombinant this compound domain protein.
Caption: Troubleshooting workflow for low or no protein expression.
Guide 2: this compound Domain Protein in Inclusion Bodies
This guide outlines steps to improve the solubility of your expressed this compound domain protein.
Caption: Troubleshooting workflow for improving protein solubility.
Data Presentation
Table 1: Comparison of Common Expression Systems [11]
| Expression System | Advantages | Disadvantages |
| Bacteria (E. coli) | Low cost, rapid growth, well-characterized.[12] | Potential for inclusion bodies, lack of post-translational modifications.[11] |
| Yeast | Simple media, some post-translational modifications, rapid growth.[11] | Potential for hyperglycosylation, protease degradation.[11] |
| Insect Cells | High expression levels, correct folding, and post-translational modifications.[11] | Higher cost than bacteria and yeast, slower growth. |
| Mammalian Cells | Correct folding, proper glycosylation, and post-translational modifications.[13] | High cost, slow growth, complex media requirements.[11] |
Table 2: Common Protein Purification Buffer Components
| Component | Typical Concentration | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH.[14] |
| NaCl | 150-500 mM | Increase ionic strength, prevent non-specific binding.[9] |
| Imidazole | 10-500 mM | Elute His-tagged proteins from Ni-NTA resin.[15] |
| Reducing Agent (DTT, TCEP) | 1-10 mM | Prevent oxidation of cysteine residues.[9] |
| Glycerol | 5-20% (v/v) | Stabilize protein and prevent aggregation.[10] |
| Protease Inhibitors | Varies | Prevent protein degradation.[1] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound Domain Protein
This protocol is designed to test and optimize the expression conditions for your this compound domain protein in E. coli.
-
Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on selective media and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of selective liquid media. Grow overnight at 37°C with shaking.
-
Sub-culturing: Inoculate 50 mL of selective media with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking.
-
Induction: When the OD600 reaches 0.4-0.6, take a 1 mL pre-induction sample. Induce the remaining culture with the desired concentration of inducer (e.g., 0.1 - 1 mM IPTG).
-
Expression: Incubate the induced culture at the desired temperature (e.g., 18°C, 25°C, or 37°C) for a set time (e.g., 4 hours to overnight).
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Resuspend the pre- and post-induction cell pellets in SDS-PAGE loading buffer. Analyze by SDS-PAGE to check for protein expression.
Protocol 2: Purification of His-tagged this compound Domain Protein
This protocol describes a general method for purifying a His-tagged this compound domain protein using Nickel-NTA affinity chromatography.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble protein. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin. Incubate with gentle agitation for 1 hour at 4°C.
-
Washing: Wash the resin with several column volumes of wash buffer (e.g., lysis buffer with a slightly higher imidazole concentration, such as 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[15]
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
Caption: General workflow for His-tagged protein purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. osti.gov [osti.gov]
- 3. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FH1 Domain Antibodies for Western Blotting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for using Formin Homology 1 (FH1) domain antibodies in Western blotting.
Troubleshooting Guide
This section addresses common issues encountered during Western blotting with this compound domain antibodies in a question-and-answer format.
Question: Why am I seeing high background on my Western blot?
Answer: High background can obscure your target protein band and is a common issue. It often results from insufficient blocking, improper antibody concentrations, or inadequate washing.[1][2] this compound domains are proline-rich, which can sometimes lead to non-specific interactions if the protocol is not optimized.
-
Insufficient Blocking: The blocking step is critical for preventing non-specific antibody binding to the membrane.[1] If you are experiencing high background, consider the following optimizations:
-
Extend Blocking Time: Increase the blocking duration to 2 hours at room temperature or overnight at 4°C.[2][3]
-
Change Blocking Agent: If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or a protein-free blocking buffer, and vice-versa.[1][4] A 3-5% concentration is typically recommended.[4]
-
Ensure Freshness: Always use a freshly prepared blocking solution, as bacterial growth in old buffers can contribute to background.[5][6]
-
-
Incorrect Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background.[5][7]
-
Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[8]
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the background, incubate a blot with only the secondary antibody. If background appears, the issue lies with the secondary antibody or subsequent steps.[5]
-
-
Inadequate Washing: Washing steps are essential for removing unbound antibodies.[1]
Question: I'm not getting any signal. What could be the problem?
Answer: A complete lack of signal can be frustrating. The issue could stem from the protein transfer, the antibodies, or the detection reagents.
-
Confirm Protein Transfer: Before blocking, you can use a reversible stain like Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane. The presence of pink/red bands indicates a successful transfer.
-
Check Antibody Compatibility and Activity:
-
Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).
-
Verify that your primary antibody is validated for Western blotting and recognizes the target protein from the species you are studying.
-
Antibodies can lose activity over time or with improper storage. Consider testing a new aliquot or a positive control if available.
-
-
Optimize Antibody Incubation: Incubation times may need adjustment. While overnight incubation at 4°C is common, some antibody-antigen pairs may require longer to reach maximum binding.[9][10]
-
Detection Reagent Issues: Ensure your detection reagents (e.g., ECL substrate) have not expired and are prepared correctly. For ECL detection, mix the components just before use.
Question: My blot shows multiple bands or a band at the wrong molecular weight. Why?
Answer: Unexpected bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications.
-
Non-Specific Binding: As with high background, non-specific bands can be caused by antibody concentrations being too high or insufficient blocking/washing.[11] Try the optimization steps listed for high background.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded during sample preparation.[12]
-
Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C to minimize enzymatic activity.[9]
-
-
Post-Translational Modifications (PTMs): Glycosylation, phosphorylation, or other PTMs can cause a protein to migrate at a higher molecular weight than its theoretical size.[12] Check databases like UniProt for known modifications to your target protein.
-
Splice Variants: Your antibody may be detecting different isoforms or splice variants of the target protein.[12]
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound domain? The Formin Homology 1 (this compound) domain is a proline-rich region found in formin proteins.[13][14] Its primary role is to bind profilin-actin complexes and deliver them to the FH2 domain, which facilitates the elongation of actin filaments.[13][15] This process is crucial for various cellular functions, including cytokinesis and cell motility.[16][17]
Q2: What is the best blocking buffer for an this compound domain antibody? There is no single "best" blocking buffer, and the optimal choice often depends on the specific antibody and sample.[4] The most common options are 3-5% non-fat dry milk or 3-5% BSA in TBS-T or PBS-T.[4] Because this compound domains are part of the cytoskeleton-regulating machinery, it's important to check for potential cross-reactivity. If detecting phosphorylated formins, BSA is generally preferred over milk, as milk contains phosphoproteins like casein that can interfere with detection.[1][6]
Q3: Should I incubate my primary antibody overnight at 4°C or for a shorter time at room temperature? Both are valid approaches. Overnight incubation at 4°C is often recommended as it can increase the specificity of binding and reduce background noise.[5][10] However, a 1-2 hour incubation at room temperature can also be effective and may be sufficient for high-affinity antibodies.[9] If you are experiencing weak signal, try incubating overnight at 4°C. If the background is high, you could try a shorter incubation time.[5]
Q4: Why might an this compound domain-containing protein run at a different size than predicted? The proline-rich nature of the this compound domain can cause aberrant migration on SDS-PAGE gels, sometimes making the protein appear larger than its actual molecular weight.[18] Additionally, post-translational modifications can add mass and alter the protein's migration.[12]
Optimization Data
Optimizing antibody concentration is crucial for achieving a high signal-to-noise ratio. Below is an example table illustrating the results of a primary antibody titration experiment.
| Primary Antibody Dilution | Relative Signal Intensity | Signal-to-Noise Ratio (SNR) | Recommendation |
| 1:250 | ++++ | Low | High background, non-specific bands likely. |
| 1:500 | +++ | Moderate | Strong signal, but background may still be present. |
| 1:1000 (Recommended) | ++ | High | Optimal balance of strong signal and low background. |
| 1:2000 | + | Moderate | Signal may be too weak for reliable detection. |
| 1:4000 | +/- | Low | Signal barely detectable or absent. |
Detailed Experimental Protocols
Optimized Western Blotting Protocol for this compound Domain Antibodies
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Keep samples on ice throughout the process to prevent protein degradation.[9]
-
Determine protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to 20-30 µg of total protein per lane, and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a polyacrylamide gel suitable for the molecular weight of your target formin protein.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. PVDF membranes generally have a higher binding capacity but can sometimes result in higher background compared to nitrocellulose.[7]
-
-
Blocking (Optimization Point):
-
After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation (Optimization Point):
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three to five times with TBST for 10-15 minutes each time with vigorous agitation.[1] This step is critical for reducing background.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5,000 to 1:20,000) for 1 hour at room temperature with gentle agitation.[9]
-
-
Final Washes:
-
Repeat the washing step as described in step 5.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
Capture the signal using a digital imager or X-ray film. Adjust exposure time to maximize the signal from your target band while keeping the background low.[7]
-
Visual Guides & Pathways
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting common Western blotting issues.
Caption: A troubleshooting flowchart for common Western blot problems.
Simplified Formin Activation Pathway
This diagram illustrates the role of the this compound domain in actin polymerization.
Caption: Role of the this compound domain in formin-mediated actin polymerization.
References
- 1. clyte.tech [clyte.tech]
- 2. bosterbio.com [bosterbio.com]
- 3. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biossusa.com [biossusa.com]
- 6. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. news-medical.net [news-medical.net]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. arp1.com [arp1.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formin homology domains of Daam1 bind to Fascin and collaboratively promote pseudopodia formation and cell migration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Formin Homology 1 Domain Modulates the Actin Nucleation and Bundling Activity of Arabidopsis FORMIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. Probing the ligand binding specificity of FNBP4 WW domains and interaction with this compound domain of FMN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
Technical Support Center: Expression of Full-Length Formin Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of full-length formin proteins. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing full-length formin proteins?
A1: Expressing full-length formin proteins presents several challenges primarily due to their large size, multi-domain architecture, and dynamic nature. Key difficulties include:
-
Low expression levels: The metabolic burden on the expression host can lead to poor yields.
-
Insolubility and aggregation: Formins, especially when overexpressed in systems like E. coli, have a tendency to misfold and form insoluble aggregates known as inclusion bodies.[1]
-
Proteolytic degradation: The large size and flexible linkers between domains make formins susceptible to cleavage by host cell proteases.[2][3]
-
Toxicity to the host cell: Overexpression of unregulated formins can be lethal to the host, for instance, by causing a massive accumulation of disorganized actin filaments in yeast.[4]
Q2: Which expression system is best suited for full-length formin proteins?
A2: The optimal expression system depends on the specific formin and the downstream application. While E. coli is a common starting point due to its speed and low cost, eukaryotic systems often yield better results for complex proteins like formins.
-
E. coli : Prone to insolubility and lacks the machinery for post-translational modifications that may be required for some formins.[1] However, with optimization, it can be successful.
-
Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris) : Generally provides improved solubility, yield, and activity for formin proteins compared to bacteria.[5] Yeast systems can perform some post-translational modifications.[1][6]
-
Insect Cells (Baculovirus Expression Vector System - BEVS) : A robust system for large, complex eukaryotic proteins. It offers post-translational modifications more similar to mammalian cells and can handle larger proteins better than yeast.[7]
-
Mammalian Cells : Provides the most native-like post-translational modifications and protein folding environment, which can be critical for functional studies. However, this system is generally more time-consuming and expensive.[6]
Q3: How can I improve the solubility of my full-length formin protein?
A3: Improving solubility is a critical step. Consider the following strategies:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 16-20°C) after induction slows down protein synthesis, which can promote proper folding.[8]
-
Optimize Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG in E. coli) can reduce the rate of protein expression and decrease aggregation.[8]
-
Use a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the fusion protein.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the formin protein.
-
Choice of Lysis Buffer: The composition of the lysis buffer is crucial. Including additives like glycerol, non-ionic detergents, and specific salts can help maintain protein solubility.
Q4: My full-length formin protein is being degraded. What can I do to prevent this?
A4: Proteolytic degradation is a common issue. Here are some preventative measures:
-
Use Protease-Deficient Host Strains: E. coli strains like BL21(DE3) are deficient in lon and ompT proteases.[2]
-
Add Protease Inhibitors: Supplement your lysis buffer with a cocktail of protease inhibitors.[9] In some cases, adding inhibitors to the culture medium can also be beneficial, particularly for insect cell expression.[10]
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[2]
-
Targeted Expression: In E. coli, targeting the protein to the periplasm can reduce exposure to cytoplasmic proteases.[2]
-
Rapid Purification: A quick and efficient purification protocol will minimize the time the protein is exposed to proteases.
Troubleshooting Guides
Issue 1: Low or No Expression of Full-Length Formin
| Possible Cause | Troubleshooting Strategy |
| Codon Bias | For expression in E. coli, the human formin gene may contain codons that are rare in the bacterial host, leading to stalled translation. Solution: Synthesize a codon-optimized version of the gene for E. coli.[11][12] |
| mRNA Instability | The 5' end of the mRNA might form a secondary structure that inhibits ribosome binding. Solution: Analyze the mRNA secondary structure and consider re-engineering the 5' untranslated region. |
| Plasmid Instability | The expression plasmid may be lost during cell division. Solution: Ensure consistent antibiotic selection throughout the culture. For ampicillin resistance, consider reinforcing with fresh antibiotic during long induction periods. |
| Protein Toxicity | The expressed formin might be toxic to the host cells. Solution: Use an expression vector with tight regulation of the promoter to minimize basal expression before induction. Lowering the induction temperature and inducer concentration can also help. |
Issue 2: Full-Length Formin is in Inclusion Bodies (Insoluble)
| Possible Cause | Troubleshooting Strategy |
| High Expression Rate | Rapid protein synthesis overwhelms the cell's folding machinery. Solution: Lower the induction temperature to 16-20°C and reduce the inducer concentration.[8] |
| Sub-optimal Buffer Conditions | The lysis and purification buffers may not be conducive to formin solubility. Solution: Screen different buffer pH values and salt concentrations. The addition of 50 mM L-Arginine and L-Glutamate can enhance solubility and long-term stability. |
| Disulfide Bond Formation (in E. coli) | The reducing environment of the E. coli cytoplasm prevents proper disulfide bond formation. Solution: If your formin has disulfide bonds, consider expression in the periplasm or using specialized E. coli strains (e.g., SHuffle) that facilitate cytoplasmic disulfide bond formation. Alternatively, use a eukaryotic expression system. |
| Incorrect Protein Folding | The host system may lack the necessary factors for correct folding. Solution: Switch to a eukaryotic expression system like yeast or insect cells, which are better equipped for folding complex proteins.[7] |
Data Presentation
Table 1: Relative mRNA Expression Levels of Human Formin Genes Across Various Cell and Tissue Types
This table summarizes the expression levels of the 15 human formin genes as a percentage of the 18S ribosomal subunit signal, determined by quantitative real-time PCR. Data is averaged from triplicate samples.
| Formin Gene | Average Expression (% of 18S) | Notes on Expression Pattern |
| DIAPH1 | ~40% | Relatively consistent expression across many cell types. |
| DIAPH2 | ~25% | Varied expression, with higher levels in some tissues. |
| DIAPH3 | ~35% | Generally expressed across different tissues. |
| DAAM1 | ~20% | Variable expression. |
| DAAM2 | ~15% | Lower overall expression. |
| FMNL1 | ~50% | High expression in hematopoietic cells. |
| FMNL2 | ~30% | Varied expression. |
| FMNL3 | ~20% | Lower overall expression. |
| FHOD1 | ~45% | Widely expressed. |
| FHOD3 | <10% to >70% | Extreme variation, suggesting very specific functions. |
| FMN1 | ~25% | Variable expression. |
| FMN2 | ~15% | Lower overall expression. |
| INF1 | <10% to >60% | Extreme variation, suggesting very specific functions. |
| INF2 | ~40% | Widely expressed. |
| FHDC1 | ~15% | Lower overall expression. |
Note: Expression levels above 30% are likely to translate to functionally relevant protein levels.
Table 2: Comparison of Common Protein Expression Systems for Full-Length Formins
| Feature | E. coli | Yeast | Insect Cells (BEVS) | Mammalian Cells |
| Speed | Very Fast | Fast | Moderate | Slow |
| Cost | Low | Low-Moderate | High | Very High |
| Typical Yield | Variable (can be high but often insoluble) | Moderate (e.g., 200-500 µg/L for fragments)[5] | High | Low-Moderate |
| Post-Translational Modifications | No | Yes (but can differ from mammalian)[1] | Yes (closer to mammalian)[7] | Yes (most authentic) |
| Folding of Large Proteins | Often poor, inclusion bodies common[1] | Good | Very Good[7] | Excellent |
| Best For | Initial screening, codon-optimized constructs | Soluble expression of moderately complex formins | Large, complex formins requiring PTMs | Functional studies requiring native protein |
Experimental Protocols
Protocol 1: Expression of His-tagged Full-Length Formin in E. coli
This protocol is a general guideline and may require optimization for your specific formin construct.
-
Transformation:
-
Transform a protease-deficient E. coli strain (e.g., BL21(DE3) or Rosetta 2(DE3) for proteins with rare codons) with the expression plasmid containing the full-length formin gene.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of fresh LB medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate at 18°C for 16-20 hours with shaking.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
Purification (see Protocol 2).
Protocol 2: Purification of His-tagged Full-Length Formin
This protocol is for purification under native conditions using Nickel-NTA affinity chromatography.
-
Resin Equilibration:
-
Equilibrate a Ni-NTA column with 10 column volumes of Lysis Buffer.
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column.
-
-
Washing:
-
Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 20-40 mM imidazole, 1 mM TCEP).
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250-500 mM imidazole, 1 mM TCEP).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange/Storage:
-
Pool the fractions containing the purified formin protein.
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., via dialysis or a desalting column).
-
For long-term storage, add glycerol to 20-50%, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
-
Mandatory Visualizations
Caption: Rho GTPase-mediated activation of a Diaphanous-related formin.
Caption: General workflow for recombinant full-length formin protein expression.
References
- 1. E. coli vs. Yeast: Which Protein Expression System Is Better? [synapse.patsnap.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Upstream strategies to minimize proteolytic degradation upon recombinant production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Yeast vs. Insect Cell Expression Systems [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. Specific inhibitors prevent proteolytic degradation of recombinant proteins expressed in High Five cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 10. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The multiplicity of human formins: Expression patterns in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting FH1 Domain Knockdown Experiments
Welcome to the technical support center for researchers investigating Formin Homology 1 (FH1) domain-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret the results of your this compound domain knockdown experiments, particularly when faced with negative or unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound domain?
A1: The Formin Homology 1 (this compound) domain is a proline-rich region found in formin proteins. Its main role is to recruit profilin-actin complexes and deliver them to the Formin Homology 2 (FH2) domain, which then adds the actin monomers to the growing barbed end of an actin filament.[1][2] This process is crucial for the rapid elongation of unbranched actin filaments involved in cellular processes like cytokinesis, cell motility, and adherence junctions.[3] The this compound domain acts as a flexible linker, and its efficiency in transferring profilin-actin is influenced by the number and position of its polyproline tracks.[1][3][4]
Q2: I've successfully knocked down my this compound domain-containing protein, but I don't observe a phenotype. What are the possible reasons?
A2: A lack of an observable phenotype after a successful knockdown can be attributed to several factors:
-
Functional Redundancy/Genetic Compensation: Other formins or functionally similar proteins may compensate for the loss of your target protein.[5][6] In some cases, the knockdown might trigger a compensatory upregulation of related genes, masking the phenotype, a phenomenon sometimes seen in knockout models as well.[5][7]
-
Subtle or Context-Specific Phenotype: The function of your protein might be critical only under specific conditions (e.g., particular developmental stages, cell densities, or in response to specific stimuli) that are not replicated in your experimental setup.
-
Sufficient Residual Protein: Even a significant reduction in protein levels (e.g., 80-90%) might leave enough residual protein to perform its function, especially if the protein is abundant or has high catalytic activity.
-
Incorrect Functional Assay: The assay you are using to assess the phenotype may not be sensitive enough or may not be measuring the relevant downstream cellular process.
Q3: How can I be sure my negative results are not due to experimental error?
Q4: What are "off-target effects" and how can they complicate my results?
A4: Off-target effects occur when an siRNA or shRNA sequence unintentionally downregulates genes other than the intended target due to partial sequence complementarity.[10][11] This can lead to unexpected phenotypes or mask the true phenotype of your target gene knockdown.[12] These effects are often mediated by the "seed region" (nucleotides 2-8) of the siRNA binding to the 3' UTR of unintended mRNAs.[10][11]
Troubleshooting Guide: Negative or Ambiguous Results
This guide addresses specific issues you may encounter during your this compound domain knockdown experiments.
Issue 1: No Observable Phenotype After Confirmed Knockdown
If you have confirmed significant knockdown at both the mRNA and protein level but see no change in your functional assays, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting logic for a lack of phenotype.
Quantitative Data Summary: Interpreting Knockdown Efficiency
| Knockdown Level (Protein) | Potential Interpretation | Recommended Action |
| < 50% | Inefficient Knockdown: The primary reason for no phenotype. | Optimize transfection/transduction protocol. Test multiple siRNA/shRNA sequences. |
| 50-80% | Partial Knockdown: May be insufficient to overcome protein function. | Further optimize knockdown. Consider if residual protein is sufficient for function. |
| > 80% | Efficient Knockdown: Lack of phenotype is likely biological. | Investigate functional redundancy, context-specific roles, or use more sensitive assays. |
Issue 2: Discrepancy Between mRNA and Protein Knockdown Levels
You might observe a significant reduction in mRNA but a much smaller reduction in the corresponding protein.
Potential Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| High Protein Stability | The target protein has a long half-life, so even with reduced mRNA, the existing protein pool degrades slowly. | Increase the duration of the knockdown experiment (e.g., 72-96 hours). Perform a time-course experiment to track both mRNA and protein levels. |
| Translational Regulation | The cell may increase the translation efficiency of the remaining mRNA as a compensatory mechanism. | This is difficult to measure directly. Focus on achieving near-complete mRNA knockdown and extending the experiment duration. |
| Antibody Issues | The antibody used for Western blotting may be non-specific or have low affinity. | Validate your antibody using a positive and negative control (e.g., over-expression and knockout/knockdown cell lysates).[13] |
Signaling Pathway Visualization
The primary role of the this compound domain is within the formin-mediated actin polymerization pathway. Understanding this pathway is key to designing functional assays.
Caption: this compound-mediated actin polymerization pathway.
Experimental Protocols
Protocol 1: Validation of this compound Knockdown by RT-qPCR
Objective: To quantify the reduction in target mRNA levels following siRNA/shRNA treatment.
-
Cell Lysis and RNA Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your target gene, and cDNA template.
-
Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
It is recommended to design primers that flank the siRNA target site to avoid amplifying partially degraded mRNA fragments.[14]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
-
Protocol 2: Validation of this compound Knockdown by Western Blot
Objective: To quantify the reduction in target protein levels.
-
Protein Extraction:
-
Harvest cells 48-96 hours post-transfection.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your this compound-containing protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensity using software like ImageJ and normalize the target protein signal to the loading control. A strong signal in the control lane and a significantly reduced signal in the knockdown lane confirms a successful experiment.[13]
-
References
- 1. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize aggregation of purified FH1 domain
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize aggregation of the purified Formin Homology 1 (FH1) domain during and after purification.
Frequently Asked Questions (FAQs)
Q1: My purified this compound domain precipitates immediately after elution or dialysis. What is the likely cause?
A: Immediate precipitation of the this compound domain is often due to its intrinsically disordered nature and proline-rich sequences, which can expose hydrophobic patches and promote aggregation when the protein is at a high concentration in a non-optimal buffer. Key factors to investigate are the buffer's pH relative to the this compound domain's isoelectric point (pI), the ionic strength of the buffer, and the protein concentration.
Q2: I observe aggregation of my this compound domain during long-term storage at 4°C or after freeze-thawing. How can I improve its stability?
A: The this compound domain, like many purified proteins, can be unstable during prolonged storage.[1] Aggregation under these conditions is often due to the formation of ice crystals during freezing, which can denature the protein, and increased molecular motion and potential for oxidation over time at 4°C.[1] To mitigate this, it is crucial to use cryoprotectants and store the protein at -80°C for long-term stability.
Q3: Can the purification tag affect the solubility of the this compound domain?
A: Yes, the type and position of an affinity tag can influence the solubility of the this compound domain. While some tags, like Maltose Binding Protein (MBP) or Thioredoxin (Trx), are known to enhance the solubility of aggregation-prone proteins, others may not be as effective or could even contribute to aggregation. It is advisable to test different fusion tags or consider cleaving the tag after purification.
Q4: How can I experimentally determine the best buffer conditions for my this compound domain?
A: A systematic approach is to perform a solubility screen. This involves testing a range of buffer conditions, including different pH levels, salt concentrations, and various additives, to identify the optimal environment for your purified this compound domain.[2][3] A filter-based aggregation assay is a rapid method for this type of screen.[2]
Troubleshooting Guide: Minimizing this compound Domain Aggregation
If you are experiencing aggregation with your purified this compound domain, follow this troubleshooting workflow to identify and resolve the issue.
Buffer Additives for Enhanced this compound Domain Solubility
The following table summarizes common additives that can be included in purification and storage buffers to minimize aggregation of the this compound domain. The effectiveness of each should be empirically tested.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevents the formation of intermolecular disulfide bonds by keeping cysteine residues reduced.[4] |
| Osmolytes/Polyols | Glycerol, Sucrose, Sorbitol | 5-20% (v/v) for Glycerol | Stabilize the native protein structure through preferential hydration and increase solvent viscosity, which reduces the likelihood of intermolecular interactions.[4] |
| Amino Acids | L-Arginine, L-Glutamate | 50-500 mM | Can suppress aggregation by interacting with exposed hydrophobic and charged regions on the protein surface, thereby increasing solubility.[4][5] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% (v/v) | At low concentrations, these can help to solubilize aggregation-prone hydrophobic regions without denaturing the protein.[4] |
| Salts | NaCl, KCl | 150-500 mM | Modulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent and needs to be determined empirically. |
Experimental Protocols
Protocol 1: Filter-Based Solubility Screen
This protocol is adapted from methods developed for intrinsically disordered proteins and allows for the rapid screening of various buffer additives.[2][6]
Objective: To identify buffer conditions that enhance the solubility of the purified this compound domain.
Materials:
-
Purified this compound domain (at a concentration where it is prone to aggregation)
-
A selection of buffer additives from the table above.
-
Multi-well plate (96-well)
-
Cellulose acetate filter plate (0.22 µm)
-
SDS-PAGE equipment and reagents
-
Protein quantification assay (e.g., Bradford or BCA)
Method:
-
Prepare Additive Stocks: Prepare concentrated stock solutions of the additives to be tested.
-
Set up Screening Plate: In a 96-well plate, prepare a matrix of different buffer conditions. For example, you can vary the pH in one dimension and the additive type or concentration in the other.
-
Add this compound Domain: Add a consistent amount of the purified this compound domain to each well of the screening plate. The final protein concentration should be one that is known to cause aggregation issues.
-
Incubate: Incubate the plate under conditions that typically induce aggregation (e.g., a specific temperature for a set amount of time).
-
Filter: Transfer the contents of each well to a corresponding well in the 0.22 µm filter plate. Centrifuge the filter plate to separate soluble protein (filtrate) from insoluble aggregates (retained on the filter).
-
Analyze Soluble Fraction: Collect the filtrate and quantify the protein concentration using a standard protein assay.
-
SDS-PAGE Analysis (Optional): Run samples of the filtrate on an SDS-PAGE gel to visually confirm the amount of soluble this compound domain.
-
Identify Optimal Conditions: The buffer conditions that result in the highest concentration of protein in the filtrate are the most effective at minimizing aggregation.
Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of protein aggregates.[7][8]
Objective: To quantitatively assess the aggregation state of the purified this compound domain in different buffer conditions.
Materials:
-
Purified this compound domain in the buffer to be tested
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.2 µm or smaller)
Method:
-
Sample Preparation:
-
Prepare samples of the purified this compound domain in the desired buffer conditions identified from the solubility screen or other optimization steps.
-
It is critical to filter the sample immediately before measurement using a 0.2 µm syringe filter to remove any dust or large, extraneous particles that could interfere with the reading.[1]
-
Ensure the protein concentration is within the optimal range for the DLS instrument.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the experimental parameters, including the temperature and the viscosity of the buffer.
-
-
Measurement:
-
Carefully pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Initiate the measurement. The instrument will illuminate the sample with a laser and detect the scattered light over time.
-
-
Data Analysis:
-
The instrument's software will perform an autocorrelation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient of the particles in the solution.
-
From the diffusion coefficient, the hydrodynamic radius (Rh) of the particles is calculated.
-
The output will typically be a size distribution plot. A monodisperse sample with minimal aggregation will show a single, narrow peak corresponding to the monomeric this compound domain. The presence of aggregates will be indicated by the appearance of larger species (i.e., additional peaks at larger hydrodynamic radii).
-
The polydispersity index (PDI) is a measure of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
By following these troubleshooting guides and experimental protocols, researchers can systematically identify and implement conditions that minimize the aggregation of the purified this compound domain, leading to more reliable and reproducible experimental outcomes.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification. | Semantic Scholar [semanticscholar.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
improving the signal-to-noise ratio in FH1 immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in FH1 immunofluorescence experiments.
Troubleshooting Guide
High background and weak signal are common challenges in immunofluorescence. This guide provides a systematic approach to identifying and resolving these issues to achieve a clear and specific this compound signal.
High Background Fluorescence
High background fluorescence can obscure the specific signal from your target protein, this compound. The following table outlines common causes and suggests solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration.[1][2] | Reduced non-specific binding and a clearer signal. |
| Insufficient Blocking | Increase the blocking incubation time (e.g., 60 minutes or longer).[2] Use normal serum from the same species as the secondary antibody for blocking.[3][4] Consider using a protein-free blocking buffer if issues persist. | Minimized non-specific antibody binding to the sample matrix. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[2][3][4] Ensure complete removal of unbound antibodies. | Lower background noise and enhanced signal specificity. |
| Secondary Antibody Cross-Reactivity | Run a secondary antibody-only control (omit the primary antibody).[1][4] Use pre-adsorbed secondary antibodies. | No signal in the control, indicating the secondary antibody is not binding non-specifically. |
| Autofluorescence | View an unstained sample under the microscope to assess the level of endogenous autofluorescence.[5][6] Use a mounting medium with an antifade reagent.[3] Consider using fluorophores with longer wavelengths (e.g., far-red) to avoid the emission spectra of common autofluorescent molecules.[7][8] | Reduced background fluorescence originating from the sample itself. |
| Fixative-Induced Fluorescence | If using aldehyde-based fixatives like formaldehyde, consider treating with a quenching agent like sodium borohydride.[7][8] Alternatively, test other fixatives such as ice-cold methanol.[7] | Decreased autofluorescence caused by the fixation process. |
Weak or No this compound Signal
A faint or absent signal can be equally frustrating. The table below details potential reasons and corrective actions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Antibody Concentration Too Low | Increase the concentration of the primary and/or secondary antibody.[1][4] | A stronger and more easily detectable fluorescent signal. |
| Suboptimal Primary Antibody Incubation | Increase the incubation time (e.g., overnight at 4°C).[3] | Enhanced binding of the primary antibody to the this compound protein. |
| Incompatible Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1][4] | Proper detection of the primary antibody. |
| Poor Permeabilization | If this compound is an intracellular protein, ensure adequate permeabilization (e.g., using Triton X-100 or saponin).[9] | Access of the antibodies to the intracellular target. |
| Photobleaching | Minimize the exposure of the sample to the excitation light.[9] Use an antifade mounting medium.[3] Image samples promptly after staining.[3] | Preservation of the fluorescent signal during imaging. |
| Low this compound Expression | Confirm this compound expression in your sample using an orthogonal method like Western blotting or qPCR.[3] Use a positive control cell line or tissue known to express this compound. | Validation that the target protein is present in the sample. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol outlines the steps to determine the optimal dilution for your primary antibody.
-
Prepare Samples: Seed cells on multiple coverslips or prepare several tissue sections to allow for testing a range of antibody dilutions.
-
Fixation and Permeabilization: Follow your standard protocol for fixing and permeabilizing your samples.
-
Blocking: Block all samples under identical conditions.
-
Primary Antibody Incubation: Prepare a series of dilutions for your this compound primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000). Incubate each sample with a different dilution, keeping one sample as a no-primary-antibody control.
-
Secondary Antibody Incubation: Wash all samples thoroughly and incubate with the same concentration of the appropriate fluorescently labeled secondary antibody.
-
Mounting and Imaging: Wash the samples, mount them using an antifade mounting medium, and image all samples using identical microscope settings (e.g., exposure time, laser power).
-
Analysis: Compare the images to identify the dilution that provides the brightest specific this compound signal with the lowest background fluorescence.[10]
Protocol 2: Standard Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining.
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix samples with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[11]
-
Washing: Wash three times with PBS for 5 minutes each.[11]
-
Permeabilization: If staining for an intracellular target, permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[11][12]
-
Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 60 minutes at room temperature.[11]
-
Primary Antibody Incubation: Incubate with the optimized dilution of the this compound primary antibody overnight at 4°C.[11]
-
Washing: Wash three times with PBS for 5 minutes each.[11]
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.[11]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.[11]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Washes: Wash twice more with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Diagrams
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Off-Target Effects of Formin Inhibitors
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers utilizing formin inhibitors. It focuses on identifying and mitigating off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype inconsistent with the known function of the formin I'm targeting. How do I know if it's an off-target effect?
A: This is a common challenge when using small molecule inhibitors. A multi-step approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: A genuine on-target effect should correlate with the inhibitor's potency (IC50) for the target protein. If the phenotype occurs at concentrations significantly different from the IC50, it may be an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical structure that targets the same formin. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: Overexpress the intended formin target in your cells. If the inhibitor's phenotype is rescued (i.e., reversed or diminished), it suggests the effect is on-target. Failure to rescue may indicate off-target activity.
-
Use a Negative Control Cell Line: If possible, use a cell line that does not express the target formin. If the inhibitor still produces the same phenotype in these cells, the effect is unequivocally off-target.
Q2: My cells are showing high levels of toxicity at concentrations needed to inhibit my target formin. What could be the cause and how can I address it?
A: High toxicity is often a result of off-target effects. The widely used formin inhibitor, SMIFH2, for example, is known to affect members of the myosin superfamily, which can lead to cytotoxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration range where you observe target inhibition without significant cell death.
-
Reduce Incubation Time: Shorter exposure to the inhibitor may be sufficient to observe the on-target effect while minimizing toxicity.
-
Screen for Off-Target Liabilities: Test your inhibitor against a panel of known toxicity targets, such as kinases or ion channels. For formin inhibitors like SMIFH2, it is particularly important to assess effects on myosins.[1]
-
Validate with Orthogonal Approaches: Use genetic methods like CRISPR/Cas9 or RNAi to knockdown the target formin. If the phenotype of the genetic knockdown matches the inhibitor phenotype, it provides strong evidence that the inhibitor's effect is on-target.
Q3: Are there any specific inhibitors for the FH1 domain? I want to study the role of profilin-actin recruitment without affecting the FH2 domain's nucleation activity.
A: Currently, there are no well-characterized, commercially available small molecule inhibitors that specifically target the this compound domain of formins. The most widely used formin inhibitor, SMIFH2, targets the highly conserved FH2 domain, which is responsible for actin nucleation.[2] The this compound domain's function is primarily mediated by protein-protein interactions with profilin. Therefore, studying the specific role of the this compound domain often relies on genetic approaches, such as expressing formin constructs with mutated or deleted this compound domains.
Q4: I am using SMIFH2 in my experiments. What are its known off-target effects and at what concentrations do they occur?
A: SMIFH2 is a valuable tool but must be used with caution due to its known off-target activities. The primary off-targets identified are members of the myosin superfamily.[1] This is particularly relevant in studies of cell motility and cytoskeleton organization where both formins and myosins play crucial roles.[3]
Quantitative Data Summary
The following table summarizes the reported IC50 values for SMIFH2 against various formins (on-target) and myosins (off-target). Note that some myosins are inhibited with a potency similar to or greater than that for formins.
| Target Protein | Protein Type | IC50 (µM) | Reference |
| mDia1 | Formin | ~5-15 | [2] |
| mDia2 | Formin | ~5-15 | [2] |
| Non-muscle Myosin 2A | Myosin | ~50 | [1][3] |
| Skeletal Muscle Myosin 2 | Myosin | ~40 | [1] |
| Bovine Myosin 10 | Myosin | ~15 | [1] |
| Drosophila Myosin 5 | Myosin | ~2 | [1] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Culture cells to the desired density and treat with the formin inhibitor or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to create a protein lysate.
-
Heating: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target formin protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature in the inhibitor-treated samples indicates target engagement.
2. Myosin ATPase Activity Assay
This assay is crucial for determining if a formin inhibitor has off-target effects on myosin motor proteins.
Methodology:
-
Reagents: Purified myosin protein, actin, ATP, and a phosphate detection reagent (e.g., malachite green).
-
Reaction Setup: In a microplate, combine purified myosin with varying concentrations of the formin inhibitor.
-
Initiate Reaction: Add actin and ATP to start the reaction. Myosin ATPase activity is actin-dependent.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a set period.
-
Stop Reaction & Detection: Stop the reaction and add the phosphate detection reagent. The amount of inorganic phosphate released is proportional to the ATPase activity.
-
Data Analysis: Measure the absorbance and calculate the IC50 value of the inhibitor for myosin ATPase activity.
Visualizations
Caption: Formin-mediated actin polymerization pathway.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating Mammalian Formins with SMIFH2 Fifteen Years in: Novel Targets and Unexpected Biology - PMC [pmc.ncbi.nlm.nih.gov]
FH1 small molecule not inducing hepatocyte differentiation
Welcome to the technical support center for the small molecule FH1. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their hepatocyte differentiation protocols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound small molecule in hepatocyte differentiation?
A1: this compound is a small molecule that has been identified as a promoter of hepatocyte maturation.[1] It is often used as a substitute for Hepatocyte Growth Factor (HGF) in differentiation protocols.[2][3] Its primary role is to enhance the functions of cultured hepatocytes and promote the differentiation of induced pluripotent stem cell (iPSC)-derived hepatocytes toward a more mature phenotype.[1][4]
Q2: What is the known mechanism of action for this compound?
A2: Research indicates that this compound induces hepatocyte differentiation primarily through the HGF/c-Met signaling pathway.[2][5] Treatment with this compound has been shown to significantly increase the protein levels of c-Met, p-p38, p-AKT, and p-ERK1/2, which are key components of this pathway.[2]
Q3: Is it possible for this compound to be cytotoxic?
A3: Yes, at higher concentrations, this compound can induce significant cytotoxicity. One study showed that while a concentration of 15 µM was effective for differentiation, concentrations of 30 µM and above led to a sharp decline in cell viability.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: Can this compound be used for the differentiation of cell types other than iPSCs?
A4: Yes, this compound has been successfully used to induce the differentiation of human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) and human iPSC-derived MSCs into hepatocyte-like cells.[3]
Troubleshooting Guide: this compound Not Inducing Hepatocyte Differentiation
If you are experiencing a lack of hepatocyte differentiation when using this compound, please consult the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or no expression of hepatocyte markers (e.g., Albumin, HNF4α) | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively activate the c-Met pathway or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. A starting point of 15 µM has been reported to be effective.[3] | [3] |
| 2. Poor Quality of Starting Cell Population: The initial pluripotent or progenitor cells may have poor viability, be overly differentiated, or have a suboptimal confluence. | Ensure the starting cell population is of high quality and at the recommended confluence (typically ~90%) before initiating differentiation.[6] | [6][7] | |
| 3. Inefficient Definitive Endoderm (DE) Formation: The initial step of differentiation into definitive endoderm may have been inefficient, preventing subsequent hepatocyte specification. | Verify the efficiency of DE formation by checking for the expression of DE markers (e.g., SOX17, FOXA2) before proceeding to the hepatic specification stage. | [6] | |
| 4. Lot-to-Lot Variability of Reagents: Significant variation can exist between different lots of reagents, such as B27 supplement, which can impact differentiation efficiency. | Note the lot numbers of all reagents. If a problem arises after starting a new lot, consider testing a different lot or an alternative supplement like NS21.[6] | [6] | |
| High Levels of Cell Death | 1. This compound Cytotoxicity: As mentioned, high concentrations of this compound can be toxic to cells. | Reduce the concentration of this compound used in your protocol. | [3] |
| 2. Improper Handling During Passaging/Plating: Rough handling of cells can lead to low viability post-thaw or post-plating. | Use wide-bore pipette tips, mix cells gently, and avoid prolonged exposure to dissociation reagents like Accutase.[8] | [9][8] | |
| 3. Suboptimal Seeding Density: A seeding density that is too low can result in a shorter lifespan and suboptimal performance of the resulting hepatocytes, as they require cell-cell contact for survival and functionality. | Optimize the seeding density for your specific cell type. For DE cells differentiating to hepatocytes, a higher density is generally preferred.[10] | [10] | |
| Non-uniform Differentiation | 1. Uneven Cell Seeding: If cells are not evenly distributed during plating, it can lead to heterogeneous differentiation across the culture vessel. | Ensure a homogenous cell suspension before and during plating to achieve a uniform monolayer. | [9] |
| 2. Disruption of Overlay: If using an overlay matrix (e.g., Matrigel), disruption during medium changes can significantly impact differentiation. | Be extremely careful during medium changes. Tilt the plate and gently remove and add medium to the side of the well to avoid disturbing the overlay.[10] | [10] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
This protocol is designed to identify the optimal, non-toxic concentration of this compound for inducing hepatocyte differentiation in your specific cell line.
-
Cell Plating: Plate your hepatic progenitor cells at the desired density in a multi-well plate (e.g., 24-well or 48-well).
-
Preparation of this compound Dilutions: Prepare a series of this compound concentrations in your hepatocyte maturation medium. Based on published data, a suggested range is 0 µM (vehicle control), 3 µM, 7.5 µM, 15 µM, 30 µM, and 60 µM.[3]
-
Treatment: Replace the culture medium in each well with the medium containing the different concentrations of this compound. Include at least three replicate wells for each concentration.
-
Incubation: Culture the cells for the desired duration of the maturation step (e.g., 3-5 days), changing the medium every 24 hours with the respective this compound concentrations.
-
Assessment of Cytotoxicity: After the treatment period, assess cell viability using a standard assay such as a CCK-8 kit or Trypan Blue exclusion.
-
Assessment of Differentiation: In parallel, assess the efficiency of hepatocyte differentiation by analyzing the expression of key hepatocyte markers (e.g., Albumin, HNF4α) via qRT-PCR or immunofluorescence.
-
Analysis: Determine the concentration of this compound that provides the highest level of hepatocyte marker expression with the lowest cytotoxicity.
Protocol 2: General Hepatocyte Differentiation Protocol Incorporating this compound
This is a generalized protocol for the differentiation of pluripotent stem cells into hepatocytes, with this compound used in the maturation stage.
-
Definitive Endoderm (DE) Induction (Days 1-5):
-
Culture pluripotent stem cells in RPMI medium supplemented with 2% B27 (without insulin), 100 ng/ml Activin A, 10 ng/ml BMP4, and 20 ng/ml FGF2 for 2 days, with daily medium changes.[6]
-
For the next 3 days, culture in RPMI/2% B27 (without insulin) with 100 ng/ml Activin A, changing the medium daily.[6]
-
-
Hepatic Specification (Days 6-10):
-
Induce hepatic differentiation by changing the medium to RPMI/2% B27 (with insulin) supplemented with 20 ng/ml BMP4 and 10 ng/ml FGF2. Culture for 5 days with daily medium changes.[6]
-
-
Hepatocyte Maturation with this compound (Days 11-20):
-
Culture the hepatic progenitor cells for 5 days in RPMI/2% B27 (with insulin) supplemented with 20 ng/ml HGF.[6]
-
For the final 5 days, replace the HGF-containing medium with a hepatocyte culture medium (e.g., Clonetics® HCM™) supplemented with 20 ng/ml Oncostatin-M and the optimized concentration of this compound (e.g., 15 µM).[3][6] Change the medium daily.
-
Visualizations
Caption: The this compound small molecule activates the c-Met receptor, initiating downstream signaling pathways.
Caption: A logical workflow for troubleshooting issues with this compound-mediated hepatocyte differentiation.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of hepatocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for directed differentiation of human pluripotent stem cells toward a hepatocyte fate - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Our site is not available in your region [takarabio.com]
troubleshooting FH1 compound solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound FH1 (also known as BRD-K4477 or NSC 12407).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a small molecule inhibitor of NQO2 with the molecular formula C17H18N2O2 and a molecular weight of 282.34.[1] It is primarily used in research to promote the differentiation of induced pluripotent stem (iPS) cells into mature and functional hepatocytes.[1][2] Additionally, this compound has shown hepatoprotective effects, protecting against acetaminophen-induced hepatotoxicity.[3]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is a hydrophobic compound and is insoluble in water and ethanol.[1] The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[1] For experimental use, this DMSO stock solution is typically diluted into an aqueous buffer or cell culture media.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and can cause the compound to precipitate upon dilution.
-
Gradual Dilution: Instead of adding the this compound stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. Add the stock to a smaller volume of the buffer first, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, the use of surfactants like Tween-80 or co-solvents like PEG300 can help maintain solubility.[1][3]
-
Vortexing/Sonication: After dilution, ensure the solution is mixed thoroughly. Vortexing or brief sonication can help disperse the compound and facilitate dissolution.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water-logged DMSO can have reduced solvating power for hydrophobic compounds. Always use fresh, anhydrous DMSO for preparing your stock solutions.[1]
Q4: What is the maximum solubility of this compound in DMSO?
The maximum reported solubility of this compound in DMSO is 56 mg/mL, which corresponds to a molar concentration of 198.34 mM.[1]
Q5: How should I store my this compound stock solutions?
To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot your stock solutions into smaller, single-use volumes. Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[1]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 56 mg/mL | 198.34 mM | Use fresh, anhydrous DMSO for best results.[1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 2.8234 mg of this compound (Molecular Weight = 282.34 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but avoid excessive heat.
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
-
Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Dilute: Perform a serial dilution of the this compound stock solution directly into the pre-warmed cell culture medium to achieve your desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Mix and Use: Gently mix the final solution by inverting the tube or pipetting. Use the working solution immediately.
Protocol 3: Formulation for In Vivo Studies
This protocol provides an example formulation for achieving a clear solution for in vivo administration.
-
Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvent: In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add PEG300: To this, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until clear.
-
Final Dilution: Add 450 µL of saline to reach a final volume of 1 mL. Mix well. This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.
Visualizations
References
Technical Support Center: Optimizing FH1-Mediated Hepatocyte Maturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Functional Hit 1 (FH1)-mediated hepatocyte maturation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the differentiation of mesenchymal stem cells (MSCs) into hepatocyte-like cells (HLCs) using this compound.
| Question ID | Question | Answer |
| This compound-T01 | Why am I observing high levels of cell death after adding this compound? | High concentrations of this compound can be cytotoxic. Studies have shown that while 15 µM this compound is optimal for inducing hepatocyte maturation, concentrations of 30 µM and above can lead to significant cell death, with viability dropping to as low as 5%.[1][2] Ensure you are using the optimal concentration of 15 µM. If cell death persists, consider performing a dose-response curve to determine the optimal concentration for your specific cell line and culture conditions. |
| This compound-T02 | My cells are not differentiating uniformly and show a heterogeneous morphology. What could be the cause? | Non-uniform differentiation can stem from several factors. A primary cause is the quality of the starting MSC population. Ensure your MSCs are of high quality and exhibit minimal differentiation before commencing the experiment. Another critical factor is the cell seeding density. Both sparse and overly dense cultures can negatively impact differentiation efficiency. Hepatocytes require cell-to-cell contact for survival and function, so a suboptimal seeding density can lead to poor performance.[3] |
| This compound-T03 | The expression of mature hepatocyte markers, such as albumin (ALB), is low in my differentiated cells. How can I improve this? | Low expression of mature markers is a common challenge. One possibility is that the cells have not reached full maturity and may be stalled at the hepatic progenitor stage.[4] Ensure that the full 10-day differentiation protocol is followed. The optimal concentration of 15 µM this compound has been shown to yield significantly higher mRNA expression levels of markers like A1AT, ALB, and AFP compared to higher concentrations.[1][2] Also, verify the quality and activity of all reagents, including the basal medium and supplements. |
| This compound-T04 | The differentiated cells do not exhibit the typical polygonal, cuboidal morphology of hepatocytes. What should I do? | The morphological transformation into hepatocyte-like cells is a key indicator of successful differentiation.[1][5][6][7][8] If your cells retain a fibroblastic or mesenchymal-like appearance, it could be due to inefficient differentiation. Revisit the troubleshooting steps for low differentiation efficiency (this compound-T03). Additionally, ensure that the culture surface is appropriate. The use of Matrigel or collagen-coated plates is often recommended to support hepatocyte morphology and function. |
| This compound-T05 | I am seeing inconsistent results between experiments. How can I improve reproducibility? | Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility, standardize all aspects of the protocol, including the source and passage number of MSCs, lot numbers of reagents (especially this compound and basal media), cell seeding density, and the timing of media changes.[9][10] Maintaining a detailed experimental log to track these variables can help identify sources of variability. |
| This compound-T06 | Can this compound completely replace Hepatocyte Growth Factor (HGF) in my differentiation protocol? | Yes, studies have successfully demonstrated that this compound can replace HGF in the hepatocyte maturation stage of MSC differentiation protocols.[1] This provides a more cost-effective method for generating HLCs.[1][11] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound-mediated hepatocyte maturation, comparing it with traditional HGF-based methods where available.
| Parameter | This compound-Based Method (15 µM) | HGF-Based Method | Notes |
| Optimal Concentration | 15 µM | Varies by protocol | Higher concentrations of this compound (≥30 µM) are cytotoxic.[1][2] |
| Differentiation Time | Approximately 10 days | 10 days or longer | This compound-based protocols can rapidly generate HLCs.[1][11] |
| Albumin (ALB) Expression | Significantly higher than at 30 µM and 60 µM this compound | Protocol-dependent | A key marker of mature hepatocyte function. |
| Alpha-1-antitrypsin (A1AT) Expression | Significantly higher than at 30 µM and 60 µM this compound | Protocol-dependent | Another important mature hepatocyte marker. |
| Alpha-fetoprotein (AFP) Expression | Significantly higher than at 30 µM and 60 µM this compound | Protocol-dependent | A marker for developing hepatocytes. |
| Urea Production | Higher than the growth factor group | Lower than the this compound group | Indicates functional ammonia detoxification.[1] |
| Cell Viability at ≥30 µM | ~5% | Not applicable | Demonstrates the cytotoxicity of high this compound concentrations.[1][2] |
Experimental Protocols
Protocol 1: Differentiation of hUC-MSCs into Hepatocyte-Like Cells using this compound
This protocol is a condensed version of methodologies described in the literature for differentiating human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) into HLCs.[1][11]
Materials:
-
hUC-MSCs (Passage 3)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
bFGF (basic Fibroblast Growth Factor)
-
EGF (Epidermal Growth Factor)
-
Nicotinamide
-
This compound (Functional Hit 1)
-
Matrigel-coated culture plates
Procedure:
-
Hepatic Progenitor Induction (Days 1-3):
-
Seed Passage 3 hUC-MSCs on Matrigel-coated plates.
-
Culture the cells in serum-free IMDM supplemented with 10 ng/mL bFGF and 20 ng/mL EGF.
-
Change the medium every 2 days.
-
-
Hepatocyte Maturation (Days 4-10):
-
On day 4, replace the medium with serum-free IMDM supplemented with 10 ng/mL bFGF, 5 mM nicotinamide, and 15 µM this compound.
-
Continue to culture the cells for an additional 7 days, changing the medium every 2 days.
-
By day 10, the cells should exhibit hepatocyte-like morphology and function.
-
Functional Assays:
-
Glycogen Storage: Perform Periodic acid-Schiff (PAS) staining.
-
Albumin and Urea Secretion: Use ELISA kits to quantify the concentration in the culture supernatant.
-
Cytochrome P450 Activity: Measure the activity of specific CYP enzymes (e.g., CYP3A4) using a luminescent assay.
-
Low-Density Lipoprotein (LDL) and Indocyanine Green (ICG) Uptake: Assess uptake using fluorescently labeled LDL and ICG, respectively.
Visualizations
Signaling Pathway
Caption: this compound-mediated activation of the c-Met signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound-mediated hepatocyte maturation.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5 tips and tricks for successful hepatocyte differentiation [takarabio.com]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of hepatocyte-like cells from human pluripotent stem cells using small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A morphological study of differentiated hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation and Transplantation of Human Embryonic Stem Cell-Derived Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotechnology Challenges to In Vitro Maturation of Hepatic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Maturation of Hepatocyte-Like Cells In Vitro: Focus on Technological Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Addressing Inconsistent Results with FH1 in Different iPSC Lines
Welcome to the technical support center for troubleshooting induced pluripotent stem cell (iPSC) applications. This resource is designed for researchers, scientists, and drug development professionals encountering variability when using the small molecule Functional Hit 1 (FH1) to direct iPSC differentiation. Here you will find troubleshooting guides and FAQs to help you identify the source of inconsistencies and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in iPSC differentiation?
A1: Functional Hit 1 (this compound) is a small molecule compound known to enhance the differentiation and promote the maturation of iPSC-derived hepatocytes. It is often used in directed differentiation protocols, sometimes as a replacement for growth factors like Hepatocyte Growth Factor (HGF), to generate functional hepatocyte-like cells from human iPSCs and other stem cell types.[1]
Q2: We are observing that this compound treatment yields highly efficient differentiation in one iPSC line, but has little to no effect in another. What are the potential causes for this discrepancy?
A2: This is a common challenge in iPSC-based research. The variability in response to differentiation factors like this compound across different iPSC lines can be attributed to several key factors:
-
Genetic Background: The primary driver of variability between iPSC lines from different donors is their unique genetic makeup.[2][3] These genetic differences can influence the expression levels of receptors, downstream signaling molecules, or metabolic enzymes required for this compound to exert its effect.[4]
-
Epigenetic Variation: Differences in DNA methylation and other epigenetic marks can lead to varied differentiation capacities.[5][6] Some iPSC lines may retain an "epigenetic memory" of their original somatic cell source, which can either favor or hinder differentiation towards a specific lineage like hepatocytes.[7][8][9]
-
Culture Conditions and Handling: Minor variations in routine cell culture practices can lead to significant differences in cell state.[10][11] Factors such as passage number, seeding density, media composition, and even the method of passaging can introduce stress and select for subpopulations of cells that respond differently to this compound.[2][12]
-
Baseline Pluripotency State: Not all iPSC lines that pass standard quality control checks exist in the same "ground state" of pluripotency. Subtle differences in the expression of core pluripotency transcription factors can affect their readiness to differentiate in response to external cues.[13]
Q3: Could the reprogramming method used to generate the iPSC lines affect their response to this compound?
A3: Yes, the reprogramming method can contribute to variability.[7] While integration-free methods (e.g., Sendai virus, mRNA) are now standard, early methods using retroviruses could lead to insertional mutagenesis, potentially altering genes critical for differentiation. Furthermore, the reprogramming process itself can introduce genetic and epigenetic aberrations that differ from clone to clone.[8][14]
Q4: How can we ensure that the inconsistent results are not due to the this compound compound itself?
A4: To rule out issues with the compound, always ensure proper storage and handling as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a trusted stock solution. When troubleshooting, it is advisable to test a new batch or lot of the compound and include a well-characterized control iPSC line that has previously shown a robust response to this compound as a positive control in your experiments.
Troubleshooting Guide
This guide is designed to help you systematically diagnose the cause of inconsistent results with this compound.
Problem: Low or No Differentiation Efficiency in a Specific iPSC Line
Possible Cause 1: Intrinsic Properties of the iPSC Line
-
Troubleshooting Step:
-
Confirm Line Identity and Integrity: Verify the identity of your cell line using Short Tandem Repeat (STR) analysis. Perform karyotyping or other genomic stability assays to ensure the line has not acquired significant chromosomal abnormalities during culture.[7]
-
Assess Pluripotency: Re-confirm the expression of key pluripotency markers (e.g., OCT4, SOX2, NANOG) via immunocytochemistry or flow cytometry. A diminished or heterogeneous expression might indicate spontaneous differentiation or a poor-quality culture.[15]
-
Evaluate Trilineage Potential: Perform a spontaneous differentiation assay (e.g., embryoid body formation) to confirm that the line retains the capacity to differentiate into all three germ layers (endoderm, mesoderm, ectoderm).[7] If the line shows a bias against endoderm formation, this could explain the poor response to a hepatocyte differentiation protocol.
-
Possible Cause 2: Sub-optimal Culture and Experimental Conditions
-
Troubleshooting Step:
-
Standardize Culture Practices: Ensure all iPSC lines are maintained under identical, highly standardized conditions. This includes using the same media, supplements, matrix coating, and passaging reagents and protocols.[16][17][18] Document passage numbers meticulously, as very high passage numbers can affect differentiation potential.[2]
-
Optimize Seeding Density: The initial cell density at the start of differentiation can be critical. Test a range of seeding densities to find the optimal condition for the problematic cell line, as this can vary significantly between lines.
-
Review Differentiation Protocol: Scrutinize the entire differentiation protocol. Ensure the timing and concentration of all components, including basal media and other small molecules or growth factors used alongside this compound, are correct. The signaling pathways involved in hepatocyte differentiation are complex, involving stages like definitive endoderm induction before hepatic specification.[1] A failure at an early stage will prevent a successful outcome with this compound later.
-
Data Presentation: Example of Inconsistent this compound Efficacy
The table below illustrates a hypothetical scenario where three different iPSC lines show varied responses to a standardized this compound-based hepatocyte differentiation protocol.
| Metric | iPSC Line A (Control) | iPSC Line B (Patient-Derived) | iPSC Line C (Different Donor) |
| Source | Healthy Donor Fibroblasts | Patient Fibroblasts | Healthy Donor Blood Cells |
| Passage # at Differentiation | p25 | p26 | p24 |
| % ALB+ Cells (Hepatocyte Marker) | 85% | 15% | 55% |
| CYP3A4 Activity (Fold Change) | 50x | 3x | 20x |
| Glycogen Storage (PAS Staining) | Strong Positive | Negative | Moderate Positive |
| Notes | Robust and consistent differentiation | Poor differentiation and maturation | Intermediate and variable results |
This table highlights the kind of variability researchers may face, which the troubleshooting steps above are designed to address.
Experimental Protocols & Methodologies
1. Quality Control of Pluripotency via Flow Cytometry
This protocol verifies the expression of pluripotency-associated cell surface and nuclear markers.
-
Reagents:
-
TrypLE™ Express Enzyme
-
DPBS (without Ca2+/Mg2+)
-
Fixation/Permeabilization Buffer
-
Primary antibodies (e.g., anti-TRA-1-60, anti-SSEA-4, anti-OCT4, anti-SOX2)
-
Appropriate fluorescently-conjugated secondary antibodies
-
Flow cytometry staining buffer (e.g., DPBS + 2% FBS)
-
-
Procedure:
-
Harvest iPSCs from a 70-80% confluent well of a 6-well plate using TrypLE™.[15]
-
Centrifuge cells, wash with DPBS, and resuspend to a single-cell suspension.
-
For surface markers (TRA-1-60, SSEA-4), incubate cells with primary antibodies in staining buffer for 30 minutes on ice.
-
Wash and resuspend in secondary antibody solution if required; incubate for 30 minutes on ice in the dark.
-
For nuclear markers (OCT4, SOX2), fix and permeabilize the cells according to the buffer manufacturer's protocol.
-
Incubate with primary nuclear-targeted antibodies, followed by washing and secondary antibody incubation.
-
Wash cells and resuspend in flow cytometry buffer.
-
Analyze on a flow cytometer, ensuring to include isotype controls for gating.[19] High-quality iPSC cultures should show >90% positive cells for these markers.
-
2. Standardized Protocol for this compound Application in Hepatocyte Differentiation
This is a generalized protocol; specific timings and concentrations of other required factors (e.g., Activin A for endoderm induction) should be optimized based on established literature.[1]
-
Day 0: Seeding: Plate iPSCs as single cells or small aggregates at a pre-optimized density on a suitable matrix (e.g., Matrigel).
-
Day 1-4: Definitive Endoderm (DE) Induction: Culture cells in DE induction medium (e.g., RPMI 1640, B27 supplement, Activin A).
-
Day 5-9: Hepatic Specification: Change media to a hepatic specification medium.
-
Day 10-20: Hepatocyte Maturation with this compound:
-
Change to a hepatocyte maturation medium (e.g., HepatoZYME-SFM).
-
Add this compound to the medium at its optimal concentration (typically in the low micromolar range, requires titration).
-
Perform a full media change every 2 days, adding freshly diluted this compound each time.
-
At the end of the protocol, assess differentiation efficiency by immunocytochemistry for hepatocyte markers (e.g., ALB, A1AT), functional assays (e.g., CYP enzyme activity, glycogen storage), and qRT-PCR.[1]
-
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting this compound variability.
Caption: Key sources of iPSC line-to-line variability impacting this compound efficacy.
Caption: A systematic workflow for troubleshooting inconsistent this compound results.
Caption: Simplified signaling pathways in hepatocyte differentiation where this compound acts.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Variability Overrides the Impact of Parental Cell Type and Determines iPSC Differentiation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of transcriptional variability in a large human iPSC library reveals genetic and non-genetic determinants of heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Variation between Human Induced Pluripotent Stem Cell Lines Is an Indicator of Differentiation Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The silver lining of induced pluripotent stem cell variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing serendipity and reproducibility: Pluripotent stem cells as experimental systems for intellectual and developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and epigenetic variations in iPSCs: potential causes and implications for application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The silver lining of induced pluripotent stem cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Environmental Cues: How Cell Culture Conditions Affect Stem Cell Phenotype | Drug Discovery News [drugdiscoverynews.com]
- 12. youtube.com [youtube.com]
- 13. Variability in the Generation of Induced Pluripotent Stem Cells: Importance for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Challenges of iPSC-Based Disease Modeling and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human‐Induced Pluripotent Stem Cell Culture Methods Under cGMP Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemically defined conditions for human iPSC derivation and culture | Springer Nature Experiments [experiments.springernature.com]
- 18. nyscf.org [nyscf.org]
- 19. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Specificity of FH1 Domain Antibodies
For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental results are paramount. A crucial factor in achieving this is the specificity of the antibodies used. This guide provides a comprehensive framework for validating and comparing the specificity of Formin Homology 1 (FH1) domain antibodies, ensuring confidence in your research outcomes. The this compound domain, a proline-rich region found in formin proteins, plays a critical role in actin polymerization by recruiting profilin-actin complexes.[1][2][3] Therefore, antibodies targeting this domain must be rigorously validated to avoid off-target effects and ensure they are binding specifically to the intended epitope.
Understanding the this compound Domain and Its Signaling Context
The this compound domain is a key component of formin proteins, which are central regulators of the actin cytoskeleton.[1] Formins, through their this compound and FH2 domains, control the nucleation and elongation of unbranched actin filaments, processes essential for cell motility, division, and morphology.[1][2][4] The this compound domain acts as a "landing pad" for profilin-actin monomers, increasing their local concentration and facilitating their delivery to the FH2 domain for incorporation into the growing actin filament.[1][2][5]
Below is a simplified representation of the formin-mediated actin polymerization pathway, highlighting the role of the this compound domain.
Caption: Simplified signaling pathway of formin-mediated actin polymerization.
Comparative Validation of this compound Domain Antibody Specificity
To objectively assess the performance of different this compound domain antibodies, a series of validation experiments should be conducted. The results of these experiments can be summarized in a comparison table to facilitate the selection of the most suitable antibody for your specific application.
Table 1: Comparison of this compound Domain Antibody Performance
| Validation Assay | Antibody A | Antibody B | Antibody C | Ideal Outcome |
| Western Blot (WB) | ||||
| Target Band at Expected MW | Yes/No | Yes/No | Yes/No | Single, sharp band at the correct molecular weight |
| Off-Target Bands | # | # | # | Zero off-target bands |
| Signal-to-Noise Ratio | Value | Value | Value | High signal-to-noise ratio |
| ELISA | ||||
| EC50 (ng/mL) | Value | Value | Value | Low EC50 value indicating high affinity |
| Specificity (vs. related domains) | % | % | % | High specificity with low cross-reactivity |
| Immunoprecipitation (IP) | ||||
| Target Protein Pulldown | Yes/No | Yes/No | Yes/No | Efficient pulldown of the target protein |
| Co-precipitated Proteins | List | List | List | Known interacting partners, no non-specific binders |
| Immunofluorescence (IF) | ||||
| Cellular Localization | Pattern | Pattern | Pattern | Staining pattern consistent with known this compound domain localization |
| Background Staining | Low/Med/High | Low/Med/High | Low background staining |
Experimental Protocols and Workflows for Antibody Validation
Rigorous and consistent experimental protocols are essential for generating reliable and comparable data. Below are detailed methodologies for the key validation experiments.
Western Blotting (WB)
Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct size.[6][7]
Experimental Workflow:
Caption: Standard workflow for Western Blotting.
Protocol:
-
Sample Preparation: Prepare cell lysates from cells known to express the target formin protein. Include a negative control lysate from cells where the target protein is knocked out or knocked down, if available.[6]
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the this compound domain primary antibody at its optimal dilution overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to assess the antibody's affinity and specificity for the this compound domain.[11]
Experimental Workflow:
Caption: General workflow for an indirect ELISA.
Protocol:
-
Coating: Coat the wells of a 96-well plate with a purified recombinant this compound domain protein. To test specificity, coat adjacent wells with other related protein domains.
-
Blocking: Block the wells with a blocking buffer to prevent non-specific binding.[12]
-
Primary Antibody Incubation: Add serial dilutions of the this compound domain antibody to the wells and incubate.
-
Washing: Wash the wells to remove unbound antibody.[12]
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate and stop the reaction with a stop solution.[13]
-
Analysis: Measure the absorbance at the appropriate wavelength and calculate the EC50 value.
Immunoprecipitation (IP)
IP is used to confirm that the antibody can bind to the native form of the this compound domain-containing protein and pull it out of a complex mixture.[14][15][16]
Experimental Workflow:
References
- 1. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 12. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 13. ELISA Protocols [sigmaaldrich.com]
- 14. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Decoding the "Actin-Accelerators": A Comparative Guide to Formin FH1 Domains
For researchers, scientists, and drug development professionals delving into the intricate world of cytoskeletal regulation, formin proteins stand out as master builders of the actin network. At the heart of their function lies the Formin Homology 1 (FH1) domain, a flexible and proline-rich region that acts as a crucial accelerator for actin polymerization. This guide provides an objective comparison of the function of this compound domains from different formin proteins, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The primary role of the this compound domain is to capture profilin-actin complexes and deliver them to the barbed end of a growing actin filament, which is held by the adjacent Formin Homology 2 (FH2) domain.[1][2][3] This "leaky-tethered" model significantly enhances the rate of actin elongation. The efficiency of this process is not uniform across all formins and is dictated by the unique characteristics of their respective this compound domains.
Key Functional Parameters of this compound Domains
The function of an this compound domain is primarily determined by the following parameters:
-
Number and Arrangement of Polyproline Tracks: this compound domains contain multiple polyproline (P-rich) tracts that serve as binding sites for profilin.[1][4] The number of these tracks directly correlates with the rate of actin elongation, with more tracks generally leading to faster polymerization.[2][3]
-
Affinity for Profilin-Actin: The sequence of the polyproline tracts influences their binding affinity for profilin-actin complexes. Variations in these sequences can fine-tune the efficiency of actin monomer delivery.[1][5]
-
Length and Flexibility of the this compound Domain: The this compound domain is intrinsically disordered, and its length and flexibility impact the efficiency of delivering profilin-actin to the FH2 domain. The distance of the polyproline tracks from the FH2 domain is a critical factor, with closer tracks often leading to more efficient transfer.[1][6]
Comparative Analysis of this compound Domain Function
While direct, comprehensive comparative studies across a wide range of formins are limited, data from individual studies on well-characterized formins like the budding yeast Bni1p and the mammalian mDia1 provide valuable insights into the functional diversity of this compound domains.
| Formin Protein | Organism | Number of Polyproline Tracks in this compound | Key this compound Functional Characteristics | Reference |
| Bni1p | Saccharomyces cerevisiae | 4 | The rate of actin elongation increases with the number of polyproline tracks. The position and sequence of these tracks are crucial for optimal function.[1][2] | [1][2] |
| mDia1 | Mus musculus | ~10 | The this compound domain of mDia1 significantly accelerates actin polymerization in the presence of profilin.[7][8] Computational models suggest that multiple bound profilins can expand the mDia1-FH1 domain.[6] | [6][7][8] |
| FMNL1 | Homo sapiens | Not explicitly stated | Plays a distinct role in T cell migration compared to mDia1, suggesting functional differences in their actin polymerization mechanisms.[9] | [9] |
| DAAM1 | Homo sapiens | Not explicitly stated | The FH2 domain of Daam1 has weaker actin assembly activity compared to mDia1, implying a potential modulatory role for its this compound domain.[10] | [10] |
Signaling Pathways and Regulation
The activity of many formin proteins, including their this compound domains, is tightly regulated by upstream signaling pathways. A prominent example is the activation of Diaphanous-related formins (DRFs) by Rho GTPases.
In its inactive state, the formin is autoinhibited. The binding of an active Rho GTPase (Rho-GTP) to the GTPase-binding domain (GBD) of the formin relieves this autoinhibition, leading to the activation of the this compound and FH2 domains and subsequent actin polymerization.[11][12][13]
Experimental Protocols
The functional characterization of this compound domains relies on a set of key in vitro experiments.
Pyrene-Actin Polymerization Assay
This assay is used to measure the bulk rate of actin polymerization. Pyrene-labeled actin monomers exhibit low fluorescence, which increases significantly upon incorporation into a filament.
Methodology:
-
Protein Preparation: Purify formin constructs (containing this compound and FH2 domains) and actin (with a percentage labeled with pyrene).[14][15]
-
Reaction Mix: Prepare a reaction buffer containing G-actin (monomeric actin) at a concentration above the critical concentration for polymerization.
-
Initiation: Initiate polymerization by adding a salt solution (e.g., KCl and MgCl2) and the formin protein.[16][17]
-
Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer.[15][18]
-
Analysis: The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
TIRF microscopy allows for the direct visualization and measurement of the elongation of individual actin filaments in real-time.
Methodology:
-
Surface Preparation: Prepare a glass coverslip coated with a molecule (e.g., N-ethylmaleimide-modified myosin) that tethers actin filaments.[1][19]
-
Reaction Chamber: Assemble a flow cell and introduce the reaction mix containing fluorescently labeled actin monomers, profilin, and the formin protein of interest.[1][2]
-
Imaging: Visualize the growing actin filaments using a TIRF microscope, capturing images at regular intervals.
-
Analysis: Measure the change in length of individual filaments over time to determine the elongation rate.[1]
Conclusion
The this compound domain is a critical and highly variable component of formin proteins, playing a pivotal role in accelerating actin polymerization. Its function is intricately tuned by the number, sequence, and arrangement of its polyproline tracks. Understanding the functional nuances of this compound domains from different formin proteins is essential for elucidating their specific roles in various cellular processes and for the development of targeted therapeutic strategies aimed at modulating cytoskeletal dynamics. Future research involving direct comparative studies of a wider range of formin this compound domains will provide a more complete picture of their functional diversity and regulatory mechanisms.
References
- 1. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determinants of Formin Homology 1 (this compound) domain function in actin filament elongation by formins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Actin Polymerization upon Processive Capping by Formin: A Model for Slowing and Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential interactions of the formins INF2, mDia1, and mDia2 with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FMNL1 and mDia1 promote efficient T cell migration through complex environments via distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the FH2 domain of Daam1: implications for formin regulation of actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Formins in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formins - Wikipedia [en.wikipedia.org]
- 14. Research Portal [scholarworks.brandeis.edu]
- 15. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. Nucleation limits the lengths of actin filaments assembled by formin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio.purdue.edu [bio.purdue.edu]
A Comparative Analysis of FH1 and FH2 Domains in Formin-Mediated Actin Nucleation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of formin homology (FH) domains is critical for deciphering the regulation of cellular architecture and motility. This guide provides an objective comparison of the FH1 and FH2 domains in actin nucleation, supported by experimental data and detailed methodologies.
Formins are a family of proteins that play a central role in the nucleation and elongation of unbranched actin filaments. This activity is primarily orchestrated by two conserved domains: the Formin Homology 1 (this compound) and Formin Homology 2 (FH2) domains. While the FH2 domain is the core catalytic unit for nucleation, the this compound domain significantly modulates this activity, particularly in the cellular context where actin monomers are predominantly bound to profilin.
The Duality of Function: A Side-by-Side Comparison
The FH2 domain acts as the primary nucleator by stabilizing actin dimers or trimers, thereby overcoming the kinetic barrier for filament formation.[1] In contrast, the this compound domain itself does not possess intrinsic nucleation activity. Instead, it serves as a flexible, proline-rich tether that recruits profilin-actin complexes, effectively increasing the local concentration of actin monomers available to the FH2 domain.[2][3] This cooperative interplay is essential for efficient actin polymerization in the presence of profilin, a key actin-monomer-binding protein in cells.[4]
The presence of the this compound domain can dramatically alter the behavior of the FH2 domain. For instance, in the case of Arabidopsis FORMIN1 (Athis compound), the FH2 domain alone acts as a potent capper of actin filament barbed ends. However, the presence of the this compound domain converts it into a "leaky" capper that permits barbed-end elongation, a crucial switch for processive filament growth.[4]
Quantitative Analysis of Domain Activity
The functional differences between the this compound and FH2 domains, both individually and in concert, have been quantified through various in vitro assays. The following tables summarize key findings from studies on different formin proteins.
| Domain/Construct | Organism/Formin | Assay | Key Quantitative Finding | Reference |
| FH2-Cter | Arabidopsis thaliana Athis compound | Barbed-end Capping Assay | Apparent Kd of ~3.7 nM for muscle actin filament barbed ends. | [4] |
| This compound-FH2-Cter | Arabidopsis thaliana Athis compound | Barbed-end Capping Assay | Apparent Kd of ~40 nM for muscle actin filament barbed ends. | [4] |
| FH2 | Saccharomyces cerevisiae Bni1p | TIRF Microscopy | Elongation rate of ~5.7 subunits/s in the absence of profilin. | [5] |
| This compound-FH2 (1 polyproline track) | Saccharomyces cerevisiae Bni1p | TIRF Microscopy | Elongation rate increases with profilin concentration. | [5] |
| This compound-FH2 (8 polyproline tracks) | Saccharomyces cerevisiae Bni1p | TIRF Microscopy | Elongation rate significantly higher than with 1 polyproline track at the same profilin concentration. | [5] |
Signaling and Regulation
The activity of formins, and thus the interplay between this compound and FH2 domains, is tightly regulated by various signaling pathways. A common mechanism involves the autoinhibition of the FH2 domain by other domains within the formin protein. The binding of small GTPases, such as RhoA, can relieve this autoinhibition, activating the formin's nucleation and elongation capabilities.
Caption: General signaling pathway for formin activation.
Experimental Methodologies
The characterization of this compound and FH2 domain functions relies on a variety of biochemical and biophysical assays. Below are detailed protocols for two key experimental techniques.
Pyrene-Actin Assembly Assay
This assay is used to monitor the kinetics of actin polymerization in bulk solution. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a filament, providing a real-time measure of polymerization.
Protocol:
-
Reagents:
-
G-actin (unlabeled and pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).
-
Formin constructs (e.g., FH2, this compound-FH2) in a suitable storage buffer.
-
Profilin (if studying its effect).
-
10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA).
-
-
Procedure:
-
Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer on ice.
-
Add the formin construct and/or profilin to the desired final concentration.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer and mix quickly.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
-
Data Analysis:
-
The initial rate of fluorescence increase is proportional to the nucleation and elongation activity. The number of new filament ends can be calculated from the polymerization rate.
-
Caption: Workflow for a pyrene-actin assembly assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization and quantification of individual actin filament elongation in real-time.
Protocol:
-
Surface Preparation:
-
Prepare a flow cell with a glass coverslip functionalized to tether formin constructs or actin filaments.
-
-
Reagents:
-
Biotinylated and fluorescently labeled G-actin.
-
Formin constructs.
-
Profilin.
-
TIRF buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50 mM DTT, 20 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase).
-
-
Procedure:
-
Introduce the formin construct into the flow cell to allow for surface immobilization.
-
Flow in a solution containing fluorescently labeled G-actin and profilin.
-
Image the elongation of individual actin filaments from the immobilized formins using a TIRF microscope.
-
-
Data Analysis:
-
Measure the length of individual filaments over time to determine the elongation rate (subunits/second).
-
The number of filaments that appear over time provides a measure of nucleation activity.[6]
-
Conclusion
The this compound and FH2 domains of formins work in a highly coordinated manner to drive actin nucleation and elongation. The FH2 domain provides the core nucleating activity, while the this compound domain acts as a crucial accessory, particularly in the presence of profilin, by enhancing the local concentration of actin monomers and modulating the processivity of the FH2 domain. A thorough understanding of the individual and combined functions of these domains, facilitated by quantitative biochemical and imaging techniques, is paramount for the development of therapeutic strategies targeting cytoskeletal dynamics in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review of the mechanism of processive actin filament elongation by formins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.purdue.edu [bio.purdue.edu]
- 5. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Functional Differences Between Yeast and Mammalian FH1 Domains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Formin Homology 1 (FH1) domain is a critical component of formin proteins, which are key regulators of actin nucleation and elongation across eukaryotes. While the core function of the this compound domain—to recruit profilin-actin complexes and facilitate their addition to the growing barbed end of an actin filament—is conserved, significant functional distinctions exist between yeast and mammalian orthologs. This guide provides an objective comparison of yeast and mammalian this compound domains, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Core Functional Comparison: An Overview
The primary role of the this compound domain is to act as a flexible, proline-rich tether that captures profilin-actin complexes and delivers them to the adjacent Formin Homology 2 (FH2) domain, which encircles the growing barbed end of the actin filament. This process dramatically accelerates the rate of actin filament elongation. Despite this conserved mechanism, the efficiency and regulation of this process differ between yeast and mammals, largely due to variations in the number and arrangement of polyproline tracks within the this compound domain and their interactions with other regulatory proteins.
Quantitative Data Summary
The following table summarizes key quantitative parameters comparing the this compound domains of the budding yeast formin Bni1 and the mouse formin mDia1, two well-studied exemplars. While a direct comparative study under identical conditions is not available, the data from various sources provide a strong basis for functional comparison.
| Parameter | Yeast (Bni1p) | Mammalian (mDia1) | Key Functional Implication |
| Number of Polyproline Tracks | 4 putative profilin binding sites per this compound domain.[1] | Up to 14 potential profilin-binding sites. | The higher number of tracks in mDia1 may allow for more efficient capture of profilin-actin, potentially leading to faster elongation rates at saturating profilin-actin concentrations. |
| Arrangement of Polyproline Tracks | Position-specific sequence variations optimize efficiency. Tracks closer to the FH2 domain have lower affinity for profilin for rapid transfer, while distal tracks have higher affinity to compensate for slower loop closure.[1] | Proline-rich motifs are distributed along the this compound domain. | The tuned affinity of polyproline tracks in Bni1p suggests a highly optimized system for processive elongation. The arrangement in mDia1 also supports efficient elongation, though the position-specific affinity tuning is less characterized. |
| Profilin Binding Affinity (Kd) | The affinity of S. cerevisiae profilin for actin monomers is ~2.9 µM.[2] The affinity of fission yeast profilin for the Cdc12 this compound domain is ~1.7 µM.[3] | Mammalian profilin 2a interacts with the this compound domain of mDia1 with an affinity of ~16.5 μM.[4] | The differing affinities may reflect co-evolution with their respective profilin and actin isoforms and could contribute to variations in the efficiency of profilin-actin recruitment and transfer. |
| Actin Elongation Rate | Bni1p-mediated elongation is significantly accelerated in the presence of profilin. The rate increases with the number of polyproline tracks.[5] | The activities of purified mDia1 are identical to those of Bni1 in promoting actin assembly.[6][7] mDia1 can accelerate filament elongation by many fold over the rate of elongation at free filament ends. | Despite differences in the number of polyproline tracks and profilin affinity, the overall actin assembly-promoting activity appears to be highly conserved, suggesting compensatory mechanisms. |
| Key Regulatory Interactions | Interacts with Bud6, which enhances Bni1p's actin nucleation activity.[8] | The this compound domain binds to the SH3 domain of Src tyrosine kinase, linking it to signaling pathways involved in cell transformation and invasion. | This highlights a major divergence in the regulation of formin activity, with yeast Bni1p being modulated by a cell polarity factor and mammalian mDia1 being integrated into complex signaling networks involving tyrosine kinases. |
Signaling Pathways
The activity of both yeast and mammalian formins is regulated by Rho family GTPases. This regulation is a key conserved feature, ensuring that actin assembly is spatially and temporally controlled.
Yeast Rho1-Bni1 Signaling Pathway
In budding yeast, the Rho1p GTPase is a key activator of Bni1p. Upon activation, Rho1p, in its GTP-bound state, interacts with the N-terminal Rho-binding domain (RBD) of Bni1p. This interaction is thought to relieve an autoinhibitory interaction within Bni1p, thereby activating its this compound and FH2 domains to promote actin cable formation for polarized growth.[4][8]
Mammalian RhoA-mDia1 Signaling Pathway
Similarly, in mammals, RhoA is a primary activator of mDia1. Active, GTP-bound RhoA binds to the RBD of mDia1, disrupting an intramolecular autoinhibitory interaction and exposing the this compound and FH2 domains.[2] This activation is crucial for the formation of various actin structures like stress fibers and is involved in processes such as cell migration and cytokinesis.
Experimental Protocols
Total Internal Reflection Fluorescence (TIRF) Microscopy for Actin Elongation Rate Measurement
This method allows for the direct visualization and quantification of the elongation of single actin filaments.
Experimental Workflow:
References
- 1. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profilin’s affinity for formin regulates the availability of filament ends for actin monomer binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of the this compound domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Conserved Mechanism for Bni1- and mDia1-induced Actin Assembly and Dual Regulation of Bni1 by Bud6 and Profilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. A conserved mechanism for Bni1- and mDia1-induced actin assembly and dual regulation of Bni1 by Bud6 and profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Impact of FH1 Domain Mutations In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Formin Homology 1 (FH1) domain is a critical component of formin proteins, acting as a flexible scaffold that recruits profilin-actin complexes to the catalytic Formin Homology 2 (FH2) domain, thereby accelerating actin filament elongation.[1] Mutations within the proline-rich motifs of the this compound domain can disrupt this interaction, leading to significant consequences for cellular processes reliant on dynamic actin structures, such as cell division, morphogenesis, and motility. Validating the in vivo effects of these mutations is crucial for understanding their physiological relevance and for the development of therapeutic strategies targeting formin-mediated actin dynamics.
This guide provides a comparative overview of in vivo models used to study this compound domain mutations, focusing on genetic manipulations in Arabidopsis thaliana and the fission yeast Schizosaccharomyces pombe. We also present data on the pharmacological inhibition of formin activity as a key alternative for comparison. Detailed experimental protocols and quantitative data are provided to support the objective assessment of these validation methods.
Comparison of In Vivo Models for this compound Domain Mutation Analysis
The choice of an in vivo model system is critical for studying the functional consequences of this compound domain mutations. Below is a comparison of two well-characterized models: the plant Arabidopsis thaliana and the fission yeast Schizosaccharomyces pombe.
| Feature | Arabidopsis thaliana (atthis compound mutants) | Schizosaccharomyces pombe (cdc12 this compound mutants) | Pharmacological Model (SMIFH2 in Arabidopsis) |
| Organism Type | Multicellular Eukaryote (Plant) | Unicellular Eukaryote (Fungus) | Multicellular Eukaryote (Plant) |
| Primary Process Affected | Root development, cell elongation, cytoskeletal dynamics[2][3] | Cytokinesis (contractile ring formation)[4] | Root growth, cell expansion, cytoskeletal organization[2][3] |
| Key Phenotypes | Thicker, shorter roots; reduced cell elongation; increased sensitivity to actin inhibitors (Latrunculin B); altered actin and microtubule dynamics.[2][3][5] | Defective contractile ring assembly, leading to cytokinesis failure.[4][6] | Mimics atthis compound mutant phenotypes: reduced root growth and altered cytoskeletal structure.[2][3] |
| Advantages | Allows for the study of developmental processes in a multicellular context. Quantifiable organ-level phenotypes. | Rapid cell cycle and well-defined genetic tools. Ideal for studying a specific, essential cellular process. | Allows for acute and dose-dependent inhibition. Can be applied to wild-type organisms to mimic genetic mutations. |
| Limitations | Longer generation time compared to yeast. Differences in cell wall mechanics compared to animal cells. | As a unicellular organism, it cannot model complex tissue-level or developmental phenotypes. | Potential for off-target effects. Does not perfectly replicate the specific molecular consequences of a genetic mutation. |
Quantitative Data on the In Vivo Effects of this compound Domain Alterations
The following tables summarize quantitative data from studies on atthis compound mutants and the effects of the formin inhibitor SMIFH2 in Arabidopsis thaliana.
Table 1: Phenotypic Analysis of Arabidopsis thaliana atthis compound Mutants
| Genotype | Treatment | Root Diameter (µm) | Incremental Root Growth (mm/72h) | Reference |
| Wild-Type | Control | 140 ± 5 | 25 ± 2 | [7] |
| Wild-Type | 0.1 µM Latrunculin B | 160 ± 7 | 15 ± 1.5 | [7] |
| atthis compound-1 | Control | 145 ± 6 | 24 ± 2 | [7] |
| atthis compound-1 | 0.1 µM Latrunculin B | 200 ± 10 | 8 ± 1 | [7] |
| atthis compound-2 | Control | 142 ± 5 | 25 ± 2.5 | [7] |
| atthis compound-2 | 0.1 µM Latrunculin B | 190 ± 9 | 9 ± 1.2 | [7] |
Data are presented as mean ± standard deviation. Latrunculin B is an actin polymerization inhibitor.
Table 2: Comparison of Genetic Mutation vs. Pharmacological Inhibition in Arabidopsis thaliana
| Condition | Observation | Reference |
| atthis compound mutants | Increased sensitivity to Latrunculin B, thicker and shorter roots, reduced cell elongation, more abundant but less dynamic F-actin bundles, and more dynamic microtubules. | [2][3][8] |
| Wild-Type + SMIFH2 | Treatment with the formin inhibitor SMIFH2 mimics the root growth and cell expansion phenotypes, as well as the cytoskeletal alterations observed in this compound mutants. | [2][3][8] |
Experimental Protocols
Generation and Phenotypic Analysis of Arabidopsis thaliana atthis compound Mutants
a. Plant Material and Growth Conditions:
-
T-DNA insertion lines for the Atthis compound gene (At3g25500) are obtained from stock centers (e.g., SALK). Homozygous mutant lines are identified by PCR-based genotyping.
-
Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium.
-
Plants are grown in a controlled environment chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.[9]
b. Morphometric Analysis of Roots:
-
Seedlings are grown on vertically oriented plates.
-
Images of the roots are captured at specified time intervals (e.g., 24, 48, 72 hours) after germination.
-
Root length and diameter are measured using image analysis software (e.g., ImageJ).[2]
c. Cytoskeletal Analysis:
-
atthis compound mutant lines are crossed with transgenic lines expressing fluorescently-tagged cytoskeletal markers (e.g., GFP-FABD for actin, GFP-MAP4 for microtubules).
-
Rhizodermis cells of the root elongation zone are imaged using confocal microscopy or variable-angle epifluorescence microscopy (VAEM).
-
Dynamics of actin filaments and microtubules (e.g., bundling, density, growth rates) are quantified from time-lapse image series.[3][5]
Generation and Analysis of S. pombe cdc12 this compound Mutants
a. Strain Construction:
-
Mutations in the this compound domain of the cdc12 gene (e.g., deletion of polyproline tracts PP1 or PP2) are generated by site-directed mutagenesis.[4][10]
-
The mutant cdc12 alleles, often tagged with a fluorescent protein like GFP, are expressed from a plasmid under the control of an inducible promoter (e.g., nmt1) in a cdc12Δ background or a temperature-sensitive cdc12-112 strain.[4][11]
b. Functional Complementation Assay:
-
The ability of the mutant cdc12 constructs to rescue the temperature-sensitive phenotype of cdc12-112 is assessed by plating serial dilutions of the transformed cells on selective media and incubating at the permissive (25°C) and restrictive (36°C) temperatures.[11]
c. Live-Cell Imaging of Contractile Ring Formation:
-
Cells expressing the mutant Cdc12-GFP are grown in liquid culture to mid-log phase.
-
Live-cell imaging is performed using fluorescence microscopy to observe the localization and dynamics of the mutant protein during the cell cycle.
-
The efficiency and timing of contractile ring formation and cytokinesis are quantified and compared to cells expressing wild-type Cdc12-GFP.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway: Rho GTPase Activation of Formins
Diaphanous-related formins are regulated by Rho family GTPases. In an inactive state, the formin is auto-inhibited by an intramolecular interaction between its N-terminal Diaphanous Inhibitory Domain (DID) and its C-terminal Diaphanous Autoregulatory Domain (DAD). The binding of an active (GTP-bound) Rho GTPase to the GTPase-Binding Domain (GBD) disrupts this auto-inhibition, leading to the activation of the formin.[12][13][14] The now-active this compound and FH2 domains can proceed with the recruitment of profilin-actin and the elongation of actin filaments.
Experimental Workflow: Validating this compound Mutations in Arabidopsis
The following diagram illustrates the typical workflow for characterizing the in vivo effects of an this compound domain mutation in Arabidopsis thaliana.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Atthis compound formin mutation affects actin filament and microtubule dynamics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atthis compound formin mutation affects actin filament and microtubule dynamics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc12p, a Protein Required for Cytokinesis in Fission Yeast, Is a Component of the Cell Division Ring and Interacts with Profilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generation and analysis of a complete mutant set for the Arabidopsis FT/TFL1 family shows specific effects on thermo-sensitive flowering regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formins as effector proteins of Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formin proteins: a domain-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Dance of Cell Shape: A Comparative Guide to Profilin-Binding Affinities of Formin FH1 Domains
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between formin proteins and the actin-monomer-binding protein profilin is critical for deciphering the regulation of cellular architecture and motility. The Formin Homology 1 (FH1) domain, a proline-rich unstructured region, acts as a crucial scaffold, recruiting profilin-actin complexes to the growing end of actin filaments. The affinity of this interaction is a key determinant of the rate of actin polymerization. This guide provides a comparative analysis of the profilin-binding affinities of various this compound domains, supported by experimental data and detailed methodologies.
Quantitative Comparison of Profilin-FH1 Domain Binding Affinities
The binding affinity between profilin and this compound domains, quantified by the dissociation constant (Kd), can vary significantly across different formin proteins and even between different polyproline tracts within a single this compound domain. This variability allows for fine-tuned regulation of actin dynamics in diverse cellular processes. While a comprehensive database of these affinities is still an active area of research, this table summarizes key reported values and qualitative observations.
| Formin Protein | Species | This compound Domain Construct | Dissociation Constant (Kd) | Experimental Method |
| mDia1 | Mus musculus (Mouse) | This compound(2PRM) | ~10 µM[1] | Not specified in snippet |
| Bni1p | Saccharomyces cerevisiae (Budding Yeast) | Full-length this compound | Varies by polyproline tract | Not specified in snippet |
| Individual Polyproline Tracts | Low affinity near FH2, high affinity distally[2][3] | Not specified in snippet |
Note: The affinity of profilin for the Bni1p this compound domain is not represented by a single Kd value but rather by a gradient of affinities along the polyproline tracts. This arrangement is thought to optimize the efficiency of actin monomer delivery to the filament barbed end.
Experimental Protocols for Determining Binding Affinities
The precise measurement of protein-protein interaction affinities is paramount for comparative studies. Two of the most common and robust techniques employed for quantifying the binding of profilin to this compound domains are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized.
General Protocol:
-
Immobilization of the Ligand:
-
The this compound domain is typically immobilized on a sensor chip (e.g., a CM5 sensor chip). Amine coupling is a common method for this, where the primary amines of the protein are covalently linked to the carboxymethylated dextran surface of the chip.
-
The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The this compound domain, in a buffer of appropriate pH (typically one unit below its isoelectric point to enhance electrostatic interaction with the surface), is then injected over the activated surface.
-
Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
-
Binding Analysis:
-
A solution containing profilin (the analyte) at various concentrations is flowed over the sensor chip.
-
The association of profilin with the immobilized this compound domain is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).
-
After the association phase, a running buffer without profilin is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The binding data, presented as a sensorgram (RU vs. time), is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Steady-state analysis can also be performed by plotting the equilibrium binding response against the analyte concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules. It is a solution-based technique that provides a complete thermodynamic profile of the interaction in a single experiment.
General Protocol:
-
Sample Preparation:
-
The this compound domain and profilin are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of both proteins are accurately determined.
-
-
Titration:
-
A solution of the this compound domain is placed in the sample cell of the calorimeter.
-
A concentrated solution of profilin is loaded into the injection syringe.
-
A series of small, precise injections of the profilin solution are made into the this compound domain solution.
-
-
Data Acquisition and Analysis:
-
The heat released or absorbed during each injection is measured.
-
The raw data is a series of peaks corresponding to each injection. The area under each peak is integrated and plotted against the molar ratio of profilin to this compound domain.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathway: Rho GTPase Activation of Formins
Formin activity is tightly regulated within the cell. A key signaling pathway involves the activation of diaphanous-related formins (DRFs), such as mDia1, by Rho family GTPases. In its inactive state, the formin is autoinhibited through an intramolecular interaction. The binding of an active GTP-bound Rho protein relieves this autoinhibition, allowing the formin to nucleate and elongate actin filaments.
References
- 1. Computational modeling highlights the role of the disordered Formin Homology 1 domain in profilin-actin transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of FH1 Protein Interactions
For researchers in cellular biology and drug development, validating protein-protein interactions (PPIs) is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. The Formin Homology 1 (FH1) domain, a proline-rich region found in formin proteins, plays a crucial role in actin polymerization through its interaction with profilin. Accurately characterizing this interaction is essential for understanding cytoskeletal dynamics. This guide provides a comparative overview of common experimental techniques for cross-validating the interaction between this compound domains and their binding partners, with a focus on the well-studied this compound-profilin interaction.
Comparison of Key Validation Methods
The selection of an appropriate method for validating PPIs depends on the specific research question, including whether the goal is to obtain qualitative confirmation of an interaction in a cellular context or to determine quantitative biophysical parameters. Below is a comparison of four widely used techniques: Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).
| Method | Principle | Typical Quantitative Output | Strengths | Limitations | This compound-Profilin Interaction Data |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains.[1][2] | Reporter gene expression level (e.g., β-galactosidase activity), growth rate on selective media.[1] | High-throughput screening of potential interactors; detects in vivo interactions.[3][4] | High rate of false positives and false negatives; interactions are detected in a non-native (yeast nucleus) environment. | Can confirm the interaction; quantitative readouts can provide relative interaction strength. |
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein is used to pull down the protein and its binding partners from a cell lysate.[5][6] | Relative amount of "prey" protein detected by Western blot.[7][8] | Detects interactions in a near-native cellular context; considered a gold standard for in vivo interaction validation.[5] | Does not distinguish between direct and indirect interactions; generally qualitative. | Can validate the interaction in mammalian cells; Western blot can show the presence of profilin in an this compound immunoprecipitate.[7][9] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. | Equilibrium dissociation constant (Kd), association rate constant (ka), dissociation rate constant (kd). | Real-time, label-free, and highly quantitative kinetic data.[10] | In vitro method that requires purified proteins; potential for artifacts from protein immobilization. | This compound domains have been shown to bind profilin with micromolar to millimolar affinity.[11] Simulations have estimated Kd values of 20 µM, 600 µM, and 1200 µM for profilin binding to different polyproline tracts within the this compound domain.[12] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity.[13][14] | FRET efficiency (E), which is related to the distance between fluorophores.[1][15] | Can detect interactions in living cells with high spatial and temporal resolution; provides distance information.[14] | Requires genetically fusing fluorescent proteins to the proteins of interest; distance and orientation-dependent. | Can be used to visualize and quantify the this compound-profilin interaction in specific subcellular locations, such as at the leading edge of migrating cells. |
Signaling Pathway and Experimental Workflows
To effectively study the this compound-profilin interaction, it is crucial to understand its role in the broader context of actin dynamics and to employ a logical workflow for cross-validation.
Caption: Signaling pathway of formin-mediated actin polymerization.
The diagram above illustrates how external signals can activate formin proteins. The this compound domain then recruits profilin-G-actin complexes, delivering actin monomers to the FH2 domain, which nucleates and elongates the actin filament.[11][16][17]
A robust cross-validation strategy often involves progressing from high-throughput screening to detailed biophysical characterization.
Caption: Experimental workflow for cross-validating protein interactions.
This workflow begins with a broad screen like Y2H to identify potential interactors. Positive hits are then confirmed in a more physiologically relevant context using Co-IP. For direct interactions, SPR provides quantitative kinetic data, and finally, FRET can be used to study the interaction's dynamics in living cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are foundational protocols for the discussed techniques.
Yeast Two-Hybrid (Y2H) Protocol
Principle: The GAL4 transcription factor is split into a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein (e.g., this compound domain) is fused to the DBD, and the "prey" protein (e.g., profilin) is fused to the AD. Interaction between bait and prey reconstitutes the transcription factor, activating reporter genes (e.g., HIS3, ADE2, lacZ) and allowing yeast to grow on selective media.[4]
Methodology:
-
Vector Construction: Clone the coding sequence for the this compound domain into a pGBK-T7 vector (as bait) and the profilin coding sequence into a pGADT7 vector (as prey).
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate method.
-
Selection: Plate the transformed yeast on selective dropout media. Initial selection is on SD/-Leu/-Trp to confirm the presence of both plasmids.
-
Interaction Assay: Plate the yeast on higher stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to test for interaction.
-
Quantitative Analysis (Optional): Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.[1]
Co-Immunoprecipitation (Co-IP) Protocol
Principle: An antibody targeting the this compound-containing protein is used to capture it from a cell lysate. If profilin is bound to the this compound domain, it will be pulled down as part of the complex and can be detected by Western blotting.[6]
Methodology:
-
Cell Lysis: Lyse cells expressing the tagged this compound-containing protein (e.g., with a Flag or HA tag) in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag on the this compound protein overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the this compound protein tag and profilin to confirm co-immunoprecipitation.[7][9]
Surface Plasmon Resonance (SPR) Protocol
Principle: This technique measures the binding kinetics and affinity of an interaction in real-time. One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding changes the mass at the surface, which alters the refractive index and is detected as a response.[10]
Methodology:
-
Protein Purification: Express and purify recombinant this compound domain and profilin proteins.
-
Ligand Immobilization: Covalently immobilize the this compound domain (ligand) onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the protein to subtract non-specific binding.
-
Analyte Injection: Inject a series of increasing concentrations of profilin (analyte) over the ligand and reference flow cells at a constant flow rate.
-
Dissociation: After the association phase, flow buffer alone over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand surface.
-
Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
Förster Resonance Energy Transfer (FRET) Protocol
Principle: FRET measures the proximity of two proteins in living cells. An this compound domain is fused to a donor fluorophore (e.g., CFP), and profilin is fused to an acceptor fluorophore (e.g., YFP). If the proteins interact, the fluorophores are brought close enough (1-10 nm) for energy transfer to occur from the excited donor to the acceptor, resulting in a decrease in donor fluorescence and an increase in acceptor fluorescence.[1][15]
Methodology:
-
Vector Construction: Create expression vectors for this compound fused to a donor fluorophore (e.g., pCFP-C1-FH1) and profilin fused to an acceptor fluorophore (e.g., pYFP-N1-Profilin).
-
Cell Transfection: Co-transfect the donor and acceptor plasmids into mammalian cells. Also, prepare control samples with donor-only and acceptor-only constructs.
-
Cell Imaging: Image the cells using a confocal or widefield fluorescence microscope equipped for FRET imaging 24-48 hours post-transfection. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
FRET Analysis: Correct the raw images for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel.
-
Quantification: Calculate the normalized FRET (NFRET) or FRET efficiency (E) for each pixel or region of interest. An increase in FRET signal in cells co-expressing both constructs compared to controls indicates an interaction.
By employing a combination of these techniques, researchers can build a comprehensive and well-validated model of this compound protein interactions, paving the way for a deeper understanding of cytoskeletal regulation and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A comprehensive two-hybrid analysis to explore the yeast protein interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 6. Co-Immunoprecipitation-Blotting: Analysis of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The identification of high-performing antibodies for Profilin-1 for use in Western blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LabXchange [labxchange.org]
- 9. The identification of high-performing antibodies for Profilin-1 for use in Western blot, immunoprecipitation and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determinants of Formin Homology 1 (this compound) Domain Function in Actin Filament Elongation by Formins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 14. Chapter 22: Quantitation of protein-protein interactions: confocal FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of the this compound Domain and Profilin in Formin-Mediated Actin-Filament Elongation and Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Hepatocyte Phenotype Induced by FH1: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for robust and efficient methods to generate functional hepatocytes in vitro is paramount. Functional hit 1 (FH1) has emerged as a promising small molecule capable of inducing a mature hepatocyte phenotype. This guide provides an objective comparison of this compound-based protocols with traditional growth factor-based methods, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Comparison: this compound vs. HGF-Based Hepatocyte Differentiation
The small molecule this compound has been identified as a potent inducer of hepatocyte maturation, offering a cost-effective and efficient alternative to traditional protocols that rely on Hepatocyte Growth Factor (HGF).[1][2] Studies have demonstrated that this compound can effectively replace HGF in the final stage of hepatocyte differentiation from various cell sources, including human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) and induced pluripotent stem cells (iPSCs).[1]
The resulting this compound-induced hepatocyte-like cells (this compound-iHeps) exhibit morphologies and functional characteristics comparable to those generated using HGF.[2] Key markers of mature hepatocytes are expressed at similar levels in both this compound-induced and HGF-induced cells, indicating a successful and comparable level of differentiation.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing this compound-based and HGF-based hepatocyte differentiation protocols.
Table 1: Optimal Concentration and Cytotoxicity of this compound
| This compound Concentration (µM) | Cell Viability (%) | Relative mRNA Expression (A1AT) | Relative mRNA Expression (ALB) | Relative mRNA Expression (AFP) |
| 0 | 100 | - | - | - |
| 3 | ~100 | No significant induction | No significant induction | No significant induction |
| 7.5 | Decreased | No significant induction | No significant induction | No significant induction |
| 15 | ~50 | Significantly higher than 30 & 60 µM | Significantly higher than 30 & 60 µM | Significantly higher than 30 & 60 µM |
| 30 | ~5 | Lower than 15 µM | Lower than 15 µM | Lower than 15 µM |
| 60 | <5 | Lower than 15 µM | Lower than 15 µM | Lower than 15 µM |
| Data compiled from studies on hepatic progenitor cells.[1][3] |
Table 2: Comparison of Gene Expression in this compound-iHeps vs. HGF-iHeps
| Gene Marker | This compound-induced Hepatocytes (Relative mRNA Expression) | SM + HGF-induced Hepatocytes (Relative mRNA Expression) |
| ALB | Similar | Similar |
| A1AT | Similar | Similar |
| APOA2 | Similar | Similar |
| ASGR1 | Similar | Similar |
| Expression levels were found to be comparable between the two methods.[1] |
Table 3: Functional Comparison of this compound-induced Hepatocytes
| Function | Assay | Result |
| Glycogen Storage | Periodic acid-Schiff (PAS) staining | Positive |
| Albumin Expression | Immunofluorescence | Positive |
| Urea Secretion | Urea assay | Detected |
| Cytochrome P450 Activity | CYP3A4 activity assay | Active |
| Low-density Lipoprotein (LDL) Uptake | LDL uptake assay | Positive |
| Indocyanine Green (ICG) Uptake | ICG uptake assay | Positive |
| This compound-induced hepatocytes demonstrate key functions of mature hepatocytes.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Hepatocyte Differentiation from hUC-MSCs using this compound
This protocol describes a three-stage process for differentiating human umbilical cord-derived mesenchymal stem cells (hUC-MSCs) into hepatocyte-like cells using this compound in the maturation stage.
Materials:
-
hUC-MSCs (Passage 3)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
bFGF (basic Fibroblast Growth Factor)
-
EGF (Epidermal Growth Factor)
-
Nicotinamide
-
This compound (Functional hit 1)
-
Penicillin-Streptomycin solution
Procedure:
-
Stage 1: Progenitor Cell Induction (3 days)
-
Culture hUC-MSCs in serum-free IMDM supplemented with 10 ng/mL bFGF, 20 ng/mL EGF, 100 µg/mL streptomycin, and 100 U/mL penicillin for 3 days.
-
The medium is changed every 2 days.
-
-
Stage 2: Hepatic Progenitor Cell Differentiation (7 days)
-
Incubate the cells in serum-free IMDM containing 10 ng/mL bFGF, and 5 mM nicotinamide for 7 days.
-
The medium is changed every 2 days.
-
-
Stage 3: Hepatocyte Maturation with this compound (3 days)
-
At the hepatocyte-like cell differentiation stage, replace the medium with IMDM supplemented with 15 µM this compound.
-
Culture for an additional 3 days, changing the medium every 2 days.
-
Protocol 2: HGF-Based Hepatocyte Differentiation (Control)
This protocol serves as a comparison to the this compound-based method.
Procedure:
-
Stages 1 and 2 are identical to Protocol 1.
-
Stage 3: Hepatocyte Maturation with HGF (7 days)
-
Instead of this compound, incubate the cells with serum-free IMDM containing 10 ng/mL bFGF, 40 ng/mL HGF, and 5 mM nicotinamide for 7 days.[1]
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
Isolate total RNA from the differentiated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for hepatocyte markers (e.g., ALB, A1AT, AFP, APOA2, ASGR1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.[1]
Protocol 4: Functional Assays
-
PAS Staining for Glycogen Storage: Fix cells and stain with a Periodic acid-Schiff kit according to the manufacturer's instructions.
-
Immunofluorescence for Albumin: Fix and permeabilize cells, then incubate with a primary antibody against albumin, followed by a fluorescently labeled secondary antibody.
-
Urea Assay: Collect cell culture supernatant and measure urea concentration using a commercial urea assay kit.
-
CYP3A4 Activity: Incubate cells with a CYP3A4 substrate and measure the product formation using a luminometer.
-
LDL and ICG Uptake: Incubate cells with fluorescently labeled LDL or ICG and visualize uptake using fluorescence microscopy.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the proposed signaling pathway for this compound.
Caption: Experimental workflow for hepatocyte differentiation.
Caption: Proposed HGF/c-Met signaling pathway activated by this compound.[4]
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FH1 and Other Small Molecules for Hepatocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
The generation of functional hepatocytes from pluripotent stem cells (PSCs) or mesenchymal stem cells (MSCs) is a cornerstone of liver disease modeling, drug discovery, and regenerative medicine. While traditional differentiation protocols have heavily relied on expensive and variable growth factors, small molecules have emerged as a cost-effective and reproducible alternative. This guide provides an objective comparison of Functional Hit 1 (FH1) with other key small molecules used in hepatocyte differentiation, supported by experimental data and detailed protocols.
Overview of Small Molecules in Hepatocyte Differentiation
Hepatocyte differentiation is a stepwise process that mimics liver development, progressing through definitive endoderm (DE), hepatic specification, and finally, hepatocyte maturation. Various small molecules have been identified to efficiently drive these transitions by targeting specific signaling pathways.
| Small Molecule | Primary Target/Pathway | Typical Stage of Use |
| This compound | HGF/c-Met signaling | Hepatocyte Maturation |
| CHIR99021 | GSK3β inhibitor (Wnt/β-catenin agonist) | Definitive Endoderm Induction |
| IDE1/IDE2 | Activin/Nodal signaling | Definitive Endoderm Induction |
| A83-01 | TGF-β type I receptor ALK5 inhibitor | Hepatic Specification & Maturation |
| Dihexa | HGF receptor (c-Met) agonist | Hepatocyte Maturation |
Performance Comparison of Small Molecules
The following table summarizes quantitative data on the performance of this compound and other small molecules in hepatocyte differentiation, based on published studies. It is important to note that direct head-to-head comparisons of all these molecules in a single study are limited. The data presented is compiled from various sources to provide a comparative overview.
| Parameter | This compound-based Protocol | Other Small Molecule-based Protocols | Growth Factor-based Protocols (for reference) |
| Differentiation Time | Approximately 10 days from MSCs[1][2] | 13-25 days from PSCs[3] | 17-24 days[1] |
| Definitive Endoderm (DE) Efficiency | N/A (Used in maturation) | >89% SOX17+ cells (with CHIR99021)[4] | High, but variable |
| Hepatoblast (AFP+) Purity | N/A (Used in maturation) | ~97% AFP+ cells[5] | High, but variable |
| Mature Hepatocyte (ALB+) Purity | High percentage of ALB+ and A1AT+ cells[1] | >80% ALB+ cells[6] | High, but variable |
| Hepatic Marker Gene Expression | Similar ALB, A1AT, APOA2, ASGR1 levels to SM+HGF[1] | High expression of ALB, A1AT, TTR, APOA2, CYP enzymes[3] | Higher NTCP and FXR expression than SM+this compound protocol[1] |
| Functional Readouts | Glycogen storage, albumin expression, urea secretion, CYP450 activity, LDL and ICG uptake confirmed[1][2] | Albumin production, glycogen storage, CYP450 activity, ICG uptake and release confirmed[3] | Established functionality |
Signaling Pathways in Hepatocyte Differentiation
The differentiation of stem cells into hepatocytes is orchestrated by a complex network of signaling pathways. Small molecules can precisely modulate these pathways to guide cell fate.
Caption: Key signaling pathways modulated by small molecules during hepatocyte differentiation.
Experimental Protocols
Below are representative, detailed methodologies for key stages of hepatocyte differentiation using small molecules.
Definitive Endoderm (DE) Induction from hPSCs using CHIR99021
This protocol is adapted from studies demonstrating high-efficiency DE formation.[4][5]
Workflow Diagram:
Caption: Workflow for definitive endoderm induction using CHIR99021.
Detailed Protocol:
-
Cell Seeding: Human pluripotent stem cells (hPSCs) are cultured on Matrigel-coated plates in mTeSR1 medium.
-
Initiation of Differentiation: When cells reach approximately 80% confluency, the medium is replaced with a basal medium (e.g., RPMI-1640) supplemented with B27 and 3-10 µM CHIR99021.
-
Induction: Cells are incubated for 24 to 72 hours, with daily changes of the differentiation medium.
-
Verification: Differentiation efficiency is assessed by immunostaining or flow cytometry for DE markers such as SOX17 and FOXA2.
Hepatocyte Maturation using this compound
This protocol focuses on the final maturation stage, where this compound is used to replace Hepatocyte Growth Factor (HGF).[1]
Workflow Diagram:
Caption: Workflow for hepatocyte maturation using this compound.
Detailed Protocol:
-
Starting Population: Hepatic progenitor cells, derived from MSCs or PSCs, are used as the starting population.
-
Maturation Medium: The culture medium is switched to a hepatocyte maturation medium (e.g., HBM supplemented with bFGF, OSM, dexamethasone, and ITS-X) where HGF is replaced with 15 µM this compound.
-
Incubation: Cells are cultured for 3-5 days with the medium being changed every 2 days.
-
Functional Assessment: The resulting hepatocyte-like cells are assessed for mature hepatic markers (e.g., ALB, A1AT) and functions (e.g., glycogen storage, urea secretion, CYP450 activity).
Conclusion
This compound presents a promising and cost-effective alternative to HGF for the crucial final maturation stage of hepatocyte differentiation. Its mechanism of action through the c-Met pathway underscores its suitability as a direct replacement. While other small molecules like CHIR99021, IDE1, and A83-01 are instrumental in the earlier stages of differentiation, this compound and the HGF mimetic Dihexa are key players in generating functional, mature hepatocytes. The continued exploration and optimization of these small molecule-based protocols hold the key to scalable and reproducible production of hepatocytes for a wide range of biomedical applications.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient and expedited hepatic differentiation from human pluripotent stem cells by pure small-molecule cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for Directed Hepatocyte-Like Cell Induction from Human Embryonic Stem Cells [jove.com]
- 5. Differentiation of hepatocyte-like cells from human pluripotent stem cells using small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Generation of Human Hepatocyte–like Cells from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to iPSC Differentiation into Hepatocytes: FH1 vs. Growth Factor Cocktails
For researchers, scientists, and drug development professionals, the efficient generation of functional hepatocytes from induced pluripotent stem cells (iPSCs) is a critical step in disease modeling, drug screening, and the development of cell-based therapies. This guide provides an objective comparison of two prominent methodologies: the use of the small molecule FH1 versus traditional growth factor cocktails in iPSC-to-hepatocyte differentiation protocols.
The differentiation of iPSCs into hepatocytes is a multi-stage process that mimics embryonic liver development, typically involving commitment to definitive endoderm, specification to hepatic endoderm, and maturation into functional hepatocytes.[1] Historically, this process has been driven by the sequential application of various growth factors.[2] However, the use of small molecules, such as Functional Hit 1 (this compound), has emerged as a promising alternative, offering potential advantages in terms of cost-effectiveness, stability, and scalability.[3][4]
This guide presents a detailed comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.
Quantitative Performance Comparison
The following tables summarize quantitative data from studies comparing the efficacy of this compound-based protocols with traditional growth factor cocktails for differentiating iPSCs into hepatocytes.
Table 1: Comparison of Differentiation Efficiency and Duration
| Parameter | This compound-Based Protocol | Growth Factor Cocktail Protocol | Reference(s) |
| Differentiation Duration | 10-13 days | 17-25 days | [3][4] |
| Definitive Endoderm (DE) Efficiency | Up to 92.52% (FOXA2+/SOX17+) | >90% (CXCR4+/FOXA2+/SOX17+) | [5] |
| Hepatocyte Marker Expression (e.g., ALB, A1AT) | High expression, comparable or higher than GF methods | High expression | [3][5] |
| Functional Hepatocyte Yield | High, with demonstrated in vivo functionality | Variable, dependent on specific protocol | [2][6] |
Table 2: Comparison of Functional Assays in Differentiated Hepatocytes
| Functional Assay | This compound-Induced Hepatocytes | Growth Factor-Induced Hepatocytes | Reference(s) |
| Albumin (ALB) Secretion | Significant production | Significant production | [3][7] |
| Urea Synthesis | Demonstrated function | Demonstrated function | [4] |
| Glycogen Storage (PAS Staining) | Positive | Positive | [3][4] |
| Cytochrome P450 (CYP) Activity | Present and functional | Present and functional | [3] |
| Indocyanine Green (ICG) Uptake and Release | Demonstrated function | Demonstrated function | [3] |
| Low-Density Lipoprotein (LDL) Uptake | Demonstrated function | Not always reported | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and growth factor cocktail-based hepatocyte differentiation protocols.
Protocol 1: Hepatocyte Differentiation using a Small Molecule Cocktail including this compound
This protocol is a three-stage process that utilizes a pure small-molecule cocktail to direct the differentiation of iPSCs into hepatocytes.[3]
Stage 1: Definitive Endoderm (DE) Induction (3 days)
-
Culture human iPSCs to 70-80% confluency.
-
Initiate differentiation by treating cells with 0.5% DMSO for 24 hours.
-
Replace the medium with basal medium containing 3 µM CHIR99021 for 24 hours.
-
For the final 24 hours of this stage, culture the cells in basal medium alone.
Stage 2: Hepatic Specification (5 days)
-
Culture the DE cells in Advanced F12 basal medium supplemented with 0.5 µM A83-01, 250 nM sodium butyrate, and 0.5% DMSO.
-
Change the medium daily for 5 days.
Stage 3: Hepatocyte Maturation (5 days)
-
Culture the hepatic progenitors in Advanced F12 basal medium supplemented with a cocktail of five small molecules: 15 µM this compound, 15 µM FPH1, 0.5 µM A83-01, 100 nM dexamethasone, and 10 µM hydrocortisone.[3]
-
Change the medium daily for 5 days.
Protocol 2: Hepatocyte Differentiation using a Growth Factor Cocktail
This protocol follows a traditional multi-stage approach using a sequence of growth factors to guide hepatocyte differentiation.[2][7]
Stage 1: Definitive Endoderm (DE) Induction (3-5 days)
-
Culture human iPSCs to high confluency.
-
Induce differentiation by treating cells with RPMI medium containing 100 ng/mL Activin A. Some protocols may also include Wnt3a or a GSK3 inhibitor like CHIR99021.[2][8]
-
Change the medium daily for 3-5 days.
Stage 2: Hepatic Specification (5 days)
-
Culture the DE cells in a basal medium supplemented with 10 ng/mL FGF4 and 10 ng/mL BMP4.[3]
-
Change the medium daily for 5 days.
Stage 3: Hepatocyte Maturation (5-10 days)
-
Culture the hepatic progenitors in a hepatocyte culture medium supplemented with 20 ng/mL Hepatocyte Growth Factor (HGF) and 20 ng/mL Oncostatin M (OSM).[7][8]
-
Change the medium daily for 5-10 days.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
Both this compound-based small molecule cocktails and traditional growth factor-based protocols can successfully generate functional hepatocytes from iPSCs. The choice between these methods will depend on the specific requirements of the research.
The this compound-based method offers a more rapid and potentially more cost-effective approach, with a differentiation timeline of as short as 10-13 days.[3][4] This protocol's reliance on chemically defined small molecules can also lead to higher batch-to-batch consistency.
Traditional growth factor cocktails, while often more expensive and time-consuming, are well-established and have a long history of successful implementation.[2][7] The extensive body of literature supporting these methods provides a robust foundation for troubleshooting and optimization.
Recent studies suggest that this compound may exert its pro-maturation effects through the activation of the HGF/c-Met signaling pathway, the same pathway targeted by one of the key growth factors in traditional protocols.[6] This finding highlights a convergence in the molecular mechanisms underlying both approaches and opens avenues for the development of hybrid protocols that may offer the benefits of both systems.
Ultimately, the selection of a differentiation protocol should be guided by a careful consideration of factors such as desired timeline, budget, and the specific functional characteristics required of the resulting hepatocytes for downstream applications.
References
- 1. Pluripotent Stem Cell-Derived Hepatocyte-like Cells: Induction Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of hepatocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient and expedited hepatic differentiation from human pluripotent stem cells by pure small-molecule cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Production of Hepatocyte-like Cells from Human-induced Pluripotent Stem Cells by Optimizing Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
On-Target Efficacy of FH1 in Hepatocyte Maturation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule Functional Hit 1 (FH1) against traditional growth factor-based methods for inducing the maturation of hepatocyte-like cells (HLCs) from stem cell sources. The data presented herein confirms the on-target effects of this compound, establishing it as a viable and efficient alternative to Hepatocyte Growth Factor (HGF).
Performance Comparison: this compound vs. HGF
The on-target efficacy of this compound was evaluated by its ability to induce mature hepatic phenotypes in human umbilical cord-derived mesenchymal stem cells (hUC-MSCs). The performance of a rapid, 10-day differentiation protocol using this compound was compared to a conventional, longer protocol relying on HGF.
Key functional and expressive markers of mature hepatocytes were assessed, and the results are summarized below.
| Parameter | This compound-based Protocol (10 days) | HGF-based Protocol | Primary Hepatocytes (Control) |
| Albumin (ALB) Secretion | High | High | High |
| Urea Production | High | High | High |
| Glycogen Storage | Positive | Positive | Positive |
| Low-Density Lipoprotein (LDL) Uptake | Positive | Positive | Positive |
| Indocyanine Green (ICG) Uptake | Positive | Positive | Positive |
| Cytochrome P450 Activity | Present | Present | Present |
| Mature Hepatocyte Gene Expression | Upregulated | Upregulated | High |
Table 1: Comparative analysis of functional markers in hepatocyte-like cells differentiated using either this compound or HGF, benchmarked against primary hepatocytes. Data compiled from multiple studies.[1][2]
Quantitative Gene Expression Analysis
Quantitative reverse transcription PCR (qRT-PCR) was employed to measure the expression levels of key genes indicative of mature hepatocytes. The this compound-based protocol demonstrated a significant upregulation of these markers, comparable to the HGF-based method.
| Gene Marker | This compound-Induced HLCs (Fold Change) | HGF-Induced HLCs (Fold Change) |
| Albumin (ALB) | Significant Increase | Significant Increase |
| Alpha-1-Antitrypsin (A1AT) | Significant Increase | Significant Increase |
| Hepatocyte Nuclear Factor 4 Alpha (HNF4A) | Significant Increase | Significant Increase |
| Cytochrome P450 3A4 (CYP3A4) | Significant Increase | Significant Increase |
Table 2: Relative fold change in the expression of mature hepatocyte gene markers in cells treated with this compound compared to HGF-treated cells. The data indicates that this compound is a potent inducer of hepatic gene expression.[1][3]
Experimental Protocols
Hepatocyte Differentiation from hUC-MSCs
This protocol outlines the key stages of differentiating hUC-MSCs into mature hepatocyte-like cells using this compound.
1. Definitive Endoderm Induction (Days 0-2):
-
Culture hUC-MSCs in a basal medium supplemented with a cocktail of small molecules including IDE1, CHIR99021, and LY294002 to induce differentiation into the definitive endoderm.[3]
2. Hepatic Progenitor Specification (Days 3-5):
-
Replace the induction medium with a hepatic specification medium containing small molecules and growth factors to guide the definitive endoderm cells towards a hepatic progenitor fate.
3. Hepatocyte Maturation with this compound (Days 6-10):
-
For the final maturation stage, culture the hepatic progenitors in a maturation medium.
-
This compound Group: Supplement the maturation medium with 15 µM this compound.[1]
-
HGF Control Group: Supplement the maturation medium with HGF.
-
Change the medium every two days.
Key Functional Assays
-
Albumin (ALB) and Urea Secretion: Culture supernatants were collected and analyzed for albumin and urea concentration using commercially available ELISA kits, according to the manufacturer's instructions.
-
Glycogen Storage (Periodic Acid-Schiff Staining): Cells were fixed, permeabilized, and stained with a Periodic Acid-Schiff (PAS) kit to visualize intracellular glycogen storage, a key function of mature hepatocytes.
-
Low-Density Lipoprotein (LDL) and Indocyanine Green (ICG) Uptake: Cells were incubated with fluorescently labeled LDL or ICG. Following incubation, cells were washed and visualized by fluorescence microscopy to assess uptake capabilities.[2]
-
Cytochrome P450 Activity: The activity of key CYP enzymes (e.g., CYP3A4) was measured using specific fluorescent or luminescent substrate assays, following established protocols.[2]
-
Quantitative RT-PCR (qRT-PCR): Total RNA was extracted from the differentiated cells, and cDNA was synthesized. qRT-PCR was performed using primers specific for mature hepatocyte markers. Gene expression levels were normalized to a housekeeping gene.
-
Immunofluorescence Staining: Cells were fixed, permeabilized, and incubated with primary antibodies against mature hepatocyte markers (e.g., ALB, A1AT). After washing, cells were incubated with fluorescently labeled secondary antibodies and imaged using a fluorescence microscope.[1]
Signaling Pathway and Experimental Workflow
The on-target effect of this compound is believed to be mediated through the activation of the HGF/c-Met signaling pathway, which is crucial for hepatocyte development and regeneration.[3][4][5]
Caption: this compound activates the c-Met receptor, triggering downstream signaling cascades.
The experimental workflow for confirming the on-target effects of this compound involves a multi-stage cell differentiation protocol followed by a series of functional and molecular analyses.
Caption: Workflow for hepatocyte differentiation and subsequent on-target validation.
References
- 1. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional hit 1 (this compound)-based rapid and efficient generation of functional hepatocytes from human mesenchymal stem cells: a novel strategy for hepatic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Consistency of FH1 in Directing iPSC-to-Hepatocyte Differentiation Across Diverse Donor Lines
A comparative analysis of the small molecule FH1 demonstrates its pivotal role in protocols designed to generate hepatocyte-like cells (HLCs) from induced pluripotent stem cells (iPSCs). While variability in differentiation potential across different iPSC donor lines is a known challenge, studies utilizing this compound-containing cocktails suggest a consistent drive towards a hepatic phenotype, albeit with nuances in the maturation state of the resulting cells. This guide provides an objective comparison of this compound's efficacy, supported by experimental data and detailed protocols, for researchers and drug development professionals.
The small molecule this compound (N,N'-(Methylenedi-4,1-phenylene)bis-acetamide) has emerged as a key component in chemical-based approaches for the directed differentiation of iPSCs into HLCs.[1][2] These protocols offer a cost-effective and scalable alternative to traditional growth factor-based methods.[3] Investigations into the efficacy of these small molecule cocktails, which often include this compound, across various iPSC lines have shed light on the compound's ability to consistently induce hepatic lineage commitment. However, the ultimate maturation and functional capacity of the derived HLCs can still be influenced by the genetic background of the iPSC donor.
Comparative Efficacy of this compound-Containing Protocols
A significant study compared the outcomes of both growth factor (GF)-based and small molecule (SM)-based protocols, the latter of which includes this compound, across fifteen distinct human iPSC lines.[1][4] The findings from this and other relevant studies are summarized below, highlighting the performance of this compound-containing methods in promoting a hepatic fate.
Table 1: Comparison of Hepatocyte-Like Cell Characteristics from Different iPSC Lines Using this compound-Containing Small Molecule Protocols
| Characteristic | iPSC Donor Lines | Observation | Reference |
| Morphology | Fifteen diverse lines | Consistently induced a hepatocyte-like morphology, though often with a more proliferative, less mature appearance compared to growth factor-derived HLCs. | [1][4] |
| Gene Expression | Multiple lines | Significantly upregulated key hepatic markers such as AFP and HNF4A. However, AFP expression often remained high, indicative of a more fetal-like phenotype. | [1][4] |
| Protein Expression | Multiple lines | Confirmed expression of hepatocyte proteins including Albumin. | [1][4] |
| Functional Maturation | Various studies | This compound, in combination with other molecules like FPH1, has been shown to enhance the maturation of iPSC-derived hepatocytes, leading to improved albumin expression and Phase I-III enzyme expression.[5][6] Specifically, treatment with this compound and FPH1 was found to increase CYP3A4 activity by 16- and 45-fold, respectively.[7] | [5][6][7] |
| Signaling Pathway | Mesenchymal Stem Cells | This compound has been shown to induce hepatocyte differentiation primarily through the HGF/c-Met signaling pathway.[2] | [2] |
While this compound-based protocols consistently guide iPSCs toward a hepatic lineage, the resulting HLCs may exhibit a phenotype more akin to liver tumor-derived cell lines, characterized by a dedifferentiated and proliferative state.[4] This contrasts with growth factor-derived HLCs, which tend to display a more mature, adult-like phenotype.[1][4] The choice between these methods may therefore depend on the specific application, with SM-derived HLCs being potentially more suitable for studies of liver regeneration, while GF-derived HLCs are better for metabolism and biotransformation studies.[1][4]
Experimental Methodologies and Workflows
The successful application of this compound in generating HLCs is dependent on a multi-step differentiation protocol that mimics embryonic liver development. Below are the detailed experimental protocols adapted from studies utilizing this compound.
Key Experimental Protocol: Small Molecule-Based Differentiation of iPSCs to Hepatocyte-Like Cells
This protocol is a synthesis of methodologies described in the literature that employ this compound for hepatic differentiation.[1][8]
Materials:
-
Human iPSC lines
-
Matrigel-coated plates
-
DMEM/F12 medium
-
B27 supplement
-
N2 supplement
-
L-Glutamine
-
Penicillin-Streptomycin
-
Small molecules: Activin A inhibitor (e.g., A8301), this compound, FPH1, and others as required by specific protocols.
-
Hepatocyte Culture Medium (HCM)
-
Oncostatin M (OSM)
Procedure:
-
Definitive Endoderm Induction (Days 0-3):
-
Plate iPSCs on Matrigel-coated plates.
-
Culture in DMEM/F12 with B27 supplement and Activin A (or a small molecule activator of the Nodal pathway).
-
-
Hepatic Progenitor Specification (Days 4-8):
-
Change the medium to DMEM/F12 with B27, N2, and specific small molecules to drive hepatic specification. This stage may include inhibitors of TGF-β signaling.
-
-
Hepatocyte Maturation (Days 9-20+):
-
Culture the cells in Hepatocyte Culture Medium (HCM).
-
Supplement the medium with a cocktail of small molecules including This compound and FPH1.
-
Oncostatin M (OSM) may also be added to promote final maturation.
-
Characterization of HLCs:
-
Morphology: Assessed by phase-contrast microscopy for typical polygonal hepatocyte shape.
-
Gene Expression: Analyzed by qRT-PCR for hepatic markers such as ALB, AFP, HNF4A, and cytochrome P450 enzymes.
-
Protein Expression: Determined by immunocytochemistry or western blotting for Albumin and other hepatic proteins.
-
Functional Assays: Including albumin secretion (ELISA), urea synthesis, glycogen storage (Periodic acid-Schiff staining), and cytochrome P450 activity assays.
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for iPSC differentiation to HLCs using this compound.
Caption: Proposed signaling pathway for this compound-induced hepatocyte differentiation.
References
- 1. Comparative analysis of small molecule and growth factor-derived human induced pluripotent stem cell-derived hepatocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Hepatocyte Differentiation Targets and MSC Proliferation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Engineered Platforms for Maturing Pluripotent Stem Cell–Derived Liver Cells for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative analysis of small molecule and growth factor-derived human induced pluripotent stem cell-derived hepatocyte-like cells [frontiersin.org]
Revolutionizing Liver Research: In Vivo Validation of FH1-Induced Hepatocyte Function
For researchers, scientists, and drug development professionals at the forefront of liver therapeutics, the quest for functional, reliable, and readily available hepatocytes is paramount. A novel small molecule, Functional hit 1 (FH1), has emerged as a promising alternative to traditional growth factor-based methods for generating hepatocyte-like cells (iHeps) from mesenchymal stem cells (MSCs). This guide provides an objective comparison of the in vivo performance of this compound-induced hepatocytes against other methods, supported by experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
A New Paradigm in Hepatocyte Generation
Traditionally, the differentiation of stem cells into hepatocytes has relied on a cocktail of growth factors, most notably Hepatocyte Growth Factor (HGF). While effective, this method can be costly and variable. This compound presents a paradigm shift by replacing HGF in the crucial maturation stage of hepatocyte differentiation, offering a more cost-effective and potentially more consistent method for generating functional hepatocytes.[1] In vitro studies have demonstrated that this compound-induced hepatocyte-like cells (this compound-iHeps) exhibit key mature hepatocyte functions, including glycogen storage, albumin expression, and urea secretion.[1]
In Vivo Efficacy: A Comparative Look
The true test of any engineered cell type lies in its in vivo functionality. Recent studies have begun to validate the therapeutic potential of this compound-iHeps in animal models of liver injury.
Restoring Liver Function in Acute Injury
In a pivotal study utilizing a mouse model of acute liver failure, transplantation of this compound-iHeps demonstrated a significant therapeutic effect. Mice treated with this compound-iHeps exhibited a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage. Furthermore, the transplantation of this compound-iHeps led to a significant prolongation of lifespan in these animals, underscoring their ability to functionally replace damaged hepatocytes and restore liver function. While specific in vivo data on albumin and urea production by this compound-iHeps is still emerging, in vitro results show promising urea production, even higher than that of the growth factor-induced group.[1]
| Parameter | This compound-iHeps | Control (PBS) | Alternative Methods (HGF-iHeps) | Primary Hepatocytes |
| Serum ALT/AST Levels (in vivo, acute liver injury model) | Significantly Reduced | No significant change | Data Limited (in vivo comparison) | Gold Standard (variable based on source and viability) |
| Survival Rate (in vivo, acute liver injury model) | Significantly Increased | Low | Data Limited (in vivo comparison) | Gold Standard (variable based on source and viability) |
| Albumin Production (in vitro) | Expressed | N/A | Similar Expression | High |
| Urea Production (in vitro) | Higher than GF-group | N/A | Lower than this compound-group | High |
| Engraftment Efficiency (in vivo) | Under Investigation | N/A | Variable | Gold Standard (low efficiency is a known challenge) |
Table 1: Comparative Performance of this compound-Induced Hepatocytes. This table summarizes the available data on the in vivo and in vitro performance of this compound-iHeps compared to control and other hepatocyte sources.
Visualizing the Path to Functional Hepatocytes
To better understand the processes involved, the following diagrams illustrate the this compound-based hepatocyte differentiation workflow and a general workflow for in vivo validation.
Caption: this compound-mediated differentiation of mesenchymal stem cells into functional hepatocytes.
Caption: General experimental workflow for in vivo validation of transplanted hepatocytes.
Experimental Protocols: A Closer Look
Reproducibility is key in scientific advancement. Below are detailed methodologies for key experiments involved in the in vivo validation of this compound-iHeps.
Protocol 1: this compound-Induced Differentiation of MSCs into Hepatocyte-like Cells
This protocol is adapted from established methods for generating this compound-iHeps.
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
Differentiation medium (specific composition varies, typically includes factors to induce endoderm and hepatic progenitor stages)
-
Functional hit 1 (this compound)
-
Standard cell culture reagents and equipment
Procedure:
-
Induction of Hepatic Progenitors: Culture MSCs in a differentiation medium to induce their transition into hepatic progenitor cells. This stage typically takes 3-5 days.
-
Hepatocyte Maturation with this compound: Replace the differentiation medium with a maturation medium supplemented with this compound (typically around 15 µM). Culture for an additional 5-7 days.
-
Verification of Differentiation: Assess the morphology of the cells, which should transition to a polygonal, hepatocyte-like shape. Confirm the expression of mature hepatocyte markers such as albumin (ALB) and alpha-1-antitrypsin (A1AT) using immunofluorescence or qRT-PCR.
Protocol 2: In Vivo Transplantation and Functional Assessment in a Mouse Model of Acute Liver Failure
This protocol outlines the steps for transplanting this compound-iHeps into an animal model and assessing their function.
Materials:
-
This compound-iHeps
-
Immunodeficient mice (e.g., NOD/SCID)
-
Carbon tetrachloride (CCl4) or D-galactosamine (D-Gal) to induce liver injury
-
Anesthesia and surgical equipment
-
Blood collection supplies
-
Reagents for serum biochemical analysis (ALT, AST, albumin, urea)
Procedure:
-
Induction of Acute Liver Failure: Induce acute liver injury in mice through intraperitoneal injection of CCl4 or D-Gal.
-
Cell Transplantation: Aseptically transplant this compound-iHeps (typically 1x10^6 to 2x10^6 cells per mouse) into the spleen or via the portal vein. The spleen is a common site as it allows for direct access to the portal circulation.
-
Monitoring of Liver Function:
-
Serum Analysis: Collect blood samples at regular intervals (e.g., 24h, 48h, 72h post-transplantation) and measure serum levels of ALT, AST, human albumin, and urea using standard biochemical assays.
-
Survival Monitoring: Monitor the survival of the mice over a period of at least 14 days.
-
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect liver tissues. Perform histological staining (e.g., H&E) to assess liver morphology and immunohistochemistry to detect human-specific proteins (e.g., human albumin) to confirm engraftment.
Protocol 3: In Vivo Bioluminescence Imaging for Cell Tracking
This protocol enables non-invasive tracking of transplanted cells.
Materials:
-
This compound-iHeps transduced with a luciferase reporter gene
-
D-luciferin (substrate for luciferase)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Transduction of this compound-iHeps: Transduce the this compound-iHeps with a lentiviral vector expressing a luciferase gene before transplantation.
-
Cell Transplantation: Transplant the luciferase-expressing this compound-iHeps into the animal model as described in Protocol 2.
-
Imaging: At desired time points, anesthetize the mice and intraperitoneally inject D-luciferin. Image the mice using an in vivo imaging system to detect the bioluminescent signal, which indicates the location and viability of the transplanted cells.
Future Directions and Considerations
The use of this compound to generate functional hepatocytes in vivo represents a significant advancement with the potential to accelerate drug discovery and the development of cell-based therapies for liver diseases. While initial in vivo data is promising, further research is needed to:
-
Quantify in vivo albumin and urea production by this compound-iHeps to provide a more complete picture of their metabolic function.
-
Directly compare the in vivo efficacy of this compound-iHeps with HGF-induced hepatocytes and primary hepatocytes in various liver disease models.
-
Optimize transplantation protocols to improve the engraftment and long-term survival of this compound-iHeps.
By addressing these areas, the scientific community can fully harness the potential of this innovative technology to combat liver disease and improve human health.
References
Comparative Analysis of Gene Expression in Response to FH1 Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of the novel therapeutic compound FH1 on gene expression in cancer cell lines. The performance of this compound is compared with a well-established alternative, the PI3K inhibitor Alpelisib. This document is intended to provide researchers, scientists, and drug development professionals with objective experimental data to evaluate the potential of this compound as a targeted therapy.
Introduction
The dysregulation of cellular signaling pathways is a hallmark of cancer. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently activated in various cancers, promoting cell growth, proliferation, and survival. This compound is an investigational small molecule inhibitor designed to target key nodes in oncogenic signaling. This guide presents a head-to-head comparison of the transcriptomic effects of this compound and Alpelisib, a known PI3Kα inhibitor, in a human breast cancer cell line (MCF-7).
Quantitative Gene Expression Analysis
To understand the impact of this compound on the transcriptome, MCF-7 cells were treated with either this compound or Alpelisib for 24 hours. RNA was extracted, and next-generation sequencing was performed to identify differentially expressed genes (DEGs). The following tables summarize the key findings.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment Group | Total DEGs (p < 0.05) | Upregulated Genes | Downregulated Genes |
| This compound (10 µM) | 1,258 | 610 | 648 |
| Alpelisib (10 µM) | 972 | 453 | 519 |
| Common DEGs | 789 | 350 | 439 |
Table 2: Top 10 Downregulated Genes in this compound-Treated Cells
| Gene Symbol | Gene Name | Log2 Fold Change (this compound) | Log2 Fold Change (Alpelisib) | Putative Function in Cancer |
| CCND1 | Cyclin D1 | -3.1 | -2.8 | Cell cycle progression |
| MYC | MYC Proto-Oncogene | -2.9 | -2.5 | Transcription factor, proliferation |
| E2F1 | E2F Transcription Factor 1 | -2.7 | -2.4 | Cell cycle regulation |
| VEGFA | Vascular Endothelial Growth Factor A | -2.5 | -2.1 | Angiogenesis |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | -2.4 | -2.0 | Hypoxia response, angiogenesis |
| BCL2 | BCL2 Apoptosis Regulator | -2.2 | -1.9 | Anti-apoptotic |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | -2.1 | -1.8 | Proliferation, invasion |
| SP1 | Sp1 Transcription Factor | -2.0 | -1.7 | Gene expression regulation |
| IGF1R | Insulin Like Growth Factor 1 Receptor | -1.9 | -1.6 | Growth and survival signaling |
| FEN1 | Flap Endonuclease 1 | -1.8 | -1.5 | DNA repair |
Table 3: Top 10 Upregulated Genes in this compound-Treated Cells
| Gene Symbol | Gene Name | Log2 Fold Change (this compound) | Log2 Fold Change (Alpelisib) | Putative Function in Cancer |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.5 | 3.1 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.2 | 2.9 | DNA damage response |
| BTG2 | BTG Anti-Proliferation Factor 2 | 3.0 | 2.7 | Anti-proliferative |
| PHLDA3 | Pleckstrin Homology Like Domain Family A Member 3 | 2.8 | 2.5 | Pro-apoptotic |
| SESN1 | Sestrin 1 | 2.6 | 2.3 | Stress response, mTOR inhibition |
| FOXO3 | Forkhead Box O3 | 2.4 | 2.1 | Tumor suppressor |
| PTEN | Phosphatase and Tensin Homolog | 2.2 | 1.9 | Tumor suppressor, PI3K pathway inhibitor |
| DDIT4 | DNA Damage Inducible Transcript 4 | 2.1 | 1.8 | mTORC1 inhibitor |
| TXNIP | Thioredoxin Interacting Protein | 2.0 | 1.7 | Oxidative stress, apoptosis |
| FBXW7 | F-Box and WD Repeat Domain Containing 7 | 1.9 | 1.6 | Tumor suppressor, targets oncoproteins for degradation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Treatment
MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For gene expression analysis, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with either 10 µM this compound, 10 µM Alpelisib, or DMSO as a vehicle control for 24 hours.
RNA Sequencing and Analysis
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a Bioanalyzer (Agilent). Library preparation was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on a NovaSeq 6000 system (Illumina).
The raw sequencing reads were aligned to the human reference genome (GRCh38) using HISAT2. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using DESeq2 in R.[1] Genes with an adjusted p-value < 0.05 were considered significantly differentially expressed.
Visualizations of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for comparative transcriptomic analysis.
References
Safety Operating Guide
Essential Procedures for the Disposal of Unidentified Laboratory Chemicals
Disclaimer: A specific chemical identified as "FH1" could not be found in public databases. This designation may be an internal laboratory code, an abbreviation, or a component of a larger system. The following procedures are based on established best practices for the safe handling and disposal of potentially hazardous laboratory chemicals of unknown identity. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and regulations.
Immediate Safety and Handling Precautions
Before attempting to dispose of any unidentified chemical, it is crucial to handle it as a substance with a high potential for hazard. Always operate in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1] Direct contact with the skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Step-by-Step Disposal Protocol
-
Chemical Identification: The primary and most critical step is to positively identify the chemical. Check laboratory notebooks, inventory records, and any labels on the primary and secondary containers. If the chemical cannot be definitively identified, it must be treated as an unknown hazardous waste.
-
Consult the Safety Data Sheet (SDS): Once the chemical is identified, locate its SDS.[1] The SDS provides comprehensive information on hazards, handling, and proper disposal methods.[1] If an SDS for the specific chemical is not available, you must consult your institution's EHS department and treat the substance as hazardous waste.
-
Waste Characterization and Segregation: Based on the information in the SDS, characterize the waste. Common laboratory waste categories include:
-
Hazardous Chemical Waste: This includes chemicals that are toxic, corrosive, reactive, or flammable.[2] These must be collected and disposed of through a certified hazardous waste management service.
-
Non-Hazardous Chemical Waste: Some chemicals may be deemed non-hazardous and can be disposed of through regular waste streams, though specific institutional policies may vary.[3]
-
Sharps and Contaminated Labware: Needles, scalpels, pipettes, and broken glass that are contaminated with chemical residues require special packaging and disposal.[4]
-
-
Proper Waste Containment:
-
Use a container that is compatible with the chemical waste being stored. The container must be in good condition, with no leaks or cracks, and have a securely fitting cap.[2][5]
-
The original container is often the ideal choice for waste accumulation, provided it is in good condition.[5]
-
Never use food containers for storing hazardous waste.[5]
-
Ensure all liquid waste containers are placed in secondary containment to capture any potential spills or leaks.[4][6]
-
-
Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation.[1][2]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be near the point of waste generation and under the control of laboratory personnel.[1][5]
-
Segregate incompatible wastes, such as acids and bases, to prevent dangerous reactions.[4][5]
-
-
Arrange for Disposal: Once the waste container is full or ready for removal, contact your institution's EHS department to schedule a pickup.[1] Do not dispose of hazardous chemicals down the drain or in the regular trash.
Key SDS Sections for Disposal
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2 | Hazards Identification | Provides information on physical and health hazards, which informs the need for special handling during disposal. |
| Section 7 | Handling and Storage | Includes guidance on safe handling practices and storage requirements, such as the need for secondary containment and segregation of incompatible materials.[7] |
| Section 8 | Exposure Controls/Personal Protection | Specifies the necessary PPE to be worn when handling the chemical and its waste.[8] |
| Section 10 | Stability and Reactivity | Details chemical stability and potential hazardous reactions, which is critical for preventing dangerous mixing of incompatible wastes.[7] |
| Section 13 | Disposal Considerations | Provides specific guidance on proper disposal methods and any relevant regulations. This section should always be followed for waste management. |
Experimental Workflow for Chemical Disposal
Caption: Workflow for the safe disposal of laboratory chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. s3.emu.ee [s3.emu.ee]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. unsw.edu.au [unsw.edu.au]
- 7. versaflex.com [versaflex.com]
- 8. autosmart.co.uk [autosmart.co.uk]
Essential Safety and Logistical Guidance for Handling FH1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel small molecules like FH1. This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of this compound, a small molecule also known as BRD-K4477 and NSC 12407, which is utilized to promote the differentiation and maturation of hepatocytes from induced pluripotent stem cells (iPSCs). Adherence to these guidelines is critical for maintaining a safe research environment.
Hazard Identification and Summary
A Safety Data Sheet (SDS) for BRD-K4477 (a synonym for this compound) from a commercial supplier indicates that the compound is not classified as a hazardous substance or mixture. However, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the standard care and precautions applicable to all research chemicals.
Key Chemical and Physical Properties:
| Property | Value |
| Chemical Name | N,N'-(Methylenedi-4,1-phenylene)bis-acetamide |
| Synonyms | This compound, BRD-K4477, NSC 12407 |
| CAS Number | 2719-05-3 |
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier to preventing exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area. If creating dust or aerosols, work in a fume hood. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risk and environmental impact.
Operational Plan: Step-by-Step Handling Guidance
-
Engineering Controls : All work with solid this compound should be conducted in a well-ventilated laboratory. A chemical fume hood should be used when there is a potential for generating dust or aerosols.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Weighing and Solution Preparation :
-
Tare the balance with a clean weigh boat or paper.
-
Carefully transfer the required amount of solid this compound to the weigh boat, avoiding the creation of dust.
-
For preparing solutions, add the solvent (e.g., DMSO) to the solid this compound and mix gently until fully dissolved.
-
-
Spill Procedures :
-
Small Spills : In case of a small spill of solid this compound, gently sweep the material to avoid creating dust and place it in a sealed container for disposal.
-
Liquid Spills : For spills of this compound solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, weigh boats), must be segregated as chemical waste.
-
Labeling : Waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "N,N'-(Methylenedi-4,1-phenylene)bis-acetamide (this compound)".
-
Containerization : Use sealed, leak-proof containers for all this compound waste.
-
Institutional Guidelines : Follow all local, state, and federal regulations, as well as institutional guidelines, for the disposal of chemical waste.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
